N-Boc-N-Desmethyl Imatinib
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N7O3/c1-23-7-12-27(20-29(23)38-31-35-15-13-28(37-31)26-6-5-14-34-21-26)36-30(41)25-10-8-24(9-11-25)22-39-16-18-40(19-17-39)32(42)43-33(2,3)4/h5-15,20-21H,16-19,22H2,1-4H3,(H,36,41)(H,35,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYCXPQYRFQURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675712 | |
| Record name | tert-Butyl 4-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-23-9 | |
| Record name | 1,1-Dimethylethyl 4-[[4-[[[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]amino]carbonyl]phenyl]methyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-N-Desmethyl Imatinib
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-N-Desmethyl Imatinib, a crucial derivative for the study of Imatinib metabolism and for the synthesis of related compounds. Imatinib is a cornerstone in targeted cancer therapy, and its primary active metabolite, N-Desmethyl Imatinib, plays a significant role in its pharmacological profile. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the desmethylated piperazine nitrogen allows for selective chemical modifications. This document details a robust synthetic protocol, explains the rationale behind key experimental choices, and outlines a suite of analytical techniques for the thorough characterization and validation of the final product. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.
Introduction: The Significance of N-Desmethyl Imatinib and its N-Boc Derivative
Imatinib, a potent tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Its mechanism of action involves the inhibition of the Bcr-Abl fusion protein, c-Kit, and platelet-derived growth factor receptor (PDGFR).[2][3] The metabolism of Imatinib in vivo is primarily mediated by cytochrome P450 enzymes, leading to the formation of its main active metabolite, N-Desmethyl Imatinib (also known as CGP74588 or Norimatinib).[1][4][5] This metabolite exhibits comparable biological activity to the parent drug.[6]
The synthesis of N-Desmethyl Imatinib and its derivatives is of considerable interest for several reasons:
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding the metabolic profile of Imatinib is crucial for predicting drug-drug interactions and patient response.[1]
-
Reference Standard: Pure N-Desmethyl Imatinib is required as a reference standard for analytical methods designed to quantify Imatinib and its metabolites in biological samples.[7][8]
-
Drug Discovery: The N-desmethyl piperazine moiety provides a reactive site for the synthesis of novel Imatinib analogs with potentially improved efficacy, selectivity, or pharmacokinetic properties.[9][10]
The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the secondary amine of the piperazine ring in N-Desmethyl Imatinib is a strategic synthetic step. The Boc group is widely used in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[11][12][13] This protection allows for selective reactions at other positions of the Imatinib scaffold without affecting the piperazine nitrogen.
This guide will provide a detailed methodology for the synthesis of this compound, followed by a comprehensive characterization protocol to ensure its identity, purity, and structural integrity.
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the secondary amine of N-Desmethyl Imatinib. The overall synthetic strategy involves a straightforward reaction with di-tert-butyl dicarbonate (Boc)₂O.
Synthetic Rationale and Causality
The choice of the Boc protecting group is deliberate. The secondary amine in the piperazine ring of N-Desmethyl Imatinib is nucleophilic and can participate in undesired side reactions during subsequent chemical modifications. The Boc group effectively "masks" this reactivity. Its bulky tert-butyl group provides steric hindrance, and the carbamate linkage is stable to many reagents.[13] The reaction is generally high-yielding and proceeds under mild conditions, making it an efficient and practical choice.[14][15]
Experimental Protocol
Materials:
-
N-Desmethyl Imatinib
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve N-Desmethyl Imatinib (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.5-2 equivalents) to the solution. The base is crucial to neutralize the acidic byproducts of the reaction and to deprotonate the secondary amine, enhancing its nucleophilicity.
-
Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine to remove any residual aqueous components.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization of this compound
Thorough characterization is imperative to confirm the successful synthesis and to establish the purity of the this compound. A combination of spectroscopic and chromatographic techniques is employed for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound. Both ¹H NMR and ¹³C NMR are essential for structural confirmation.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will confirm the presence of the Boc group through a characteristic singlet peak in the range of 1.4-1.5 ppm, integrating to nine protons. The absence of the N-H proton signal from the secondary amine of the starting material and the shifts in the signals of the protons adjacent to the piperazine nitrogen further confirm the successful protection. Other characteristic peaks corresponding to the aromatic and methyl groups of the Imatinib scaffold should be present.[16]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a new quaternary carbon signal around 80 ppm, corresponding to the tert-butyl group of the Boc protecting group. A new carbonyl carbon signal from the carbamate will also be observed around 155 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing strong evidence of its identity.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. The experimentally determined mass should match the calculated mass for the molecular formula of this compound (C₃₃H₃₇N₇O₃).
-
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry can be used to analyze the fragmentation pattern of the molecule. The fragmentation of this compound will differ from that of N-Desmethyl Imatinib and Imatinib. For instance, a characteristic loss of the Boc group or isobutylene can be observed. The parent ion (M+H)⁺ for this compound is expected at m/z 580.3.[6][7][17]
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of the synthesized compound.
-
Purity Assessment: A reversed-phase HPLC method can be developed to separate this compound from the starting material (N-Desmethyl Imatinib) and any other impurities. The purity is determined by integrating the peak area of the product relative to the total peak area in the chromatogram. A purity of >95% is generally desired for research applications.[18][19]
-
Method Validation: For quantitative applications, the HPLC method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, and specificity.[19]
Data Presentation
Table 1: Summary of Expected Characterization Data
| Analytical Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) of Boc group | ~1.4-1.5 ppm (singlet, 9H) |
| ¹³C NMR | Chemical Shift (δ) of Boc C(CH₃)₃ | ~80 ppm |
| Chemical Shift (δ) of Boc C=O | ~155 ppm | |
| HRMS | [M+H]⁺ | Calculated: 580.2985, Found: within 5 ppm |
| HPLC | Purity | >95% |
Visualization of the Characterization Workflow
Caption: Analytical workflow for the characterization of this compound.
Conclusion
This technical guide has provided a detailed, in-depth protocol for the synthesis and characterization of this compound. The rationale behind the choice of the Boc protecting group and the specific steps in the synthetic and analytical procedures have been elucidated to provide a comprehensive understanding for researchers in the field. The successful synthesis and rigorous characterization of this compound are fundamental for its use as a versatile intermediate in the development of novel Imatinib analogs and for its application in metabolic studies. The methodologies described herein are robust and can be readily implemented in a standard organic synthesis laboratory.
References
- The Chemistry and Synthesis of N-Desmethyl Im
-
Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC - NIH. (URL: [Link])
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A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. (URL: [Link])
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A Facile Total Synthesis of Imatinib Base and Its Analogues - ACS Publications. (URL: [Link])
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(PDF) Synthesis, characterization, and pharmacological evaluation of new imatinib analogues as antiproliferative agents - ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Potential Impurities in Imatinib Mesylate - IJNRD. (URL: [Link])
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Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
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Modular Continuous Flow Synthesis of Imatinib and Analogues - DSpace@MIT. (URL: [Link])
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Boc Protecting Group for Amines - Chemistry Steps. (URL: [Link])
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Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC. (URL: [Link])
-
N-Desmethyl imatinib | CAS#:404844-02-6 | Chemsrc. (URL: [Link])
-
LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed. (URL: [Link])
-
Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry - PubMed. (URL: [Link])
-
HPLC chromatograms of the extracts containing N-desmethyl imatinib at... - ResearchGate. (URL: [Link])
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A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q - Semantic Scholar. (URL: [Link])
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Imatinib Mesylate | Imatinib-piperazine-n-oxide | N-desmethyl-imatinib | High Performance Liquid Chromatography Method | Validation | Impurities - Indian Journal of Pharmaceutical Sciences. (URL: [Link])
-
LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma - ResearchGate. (URL: [Link])
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LC-MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma | Request PDF - ResearchGate. (URL: [Link])
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Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate - Indian Journal of Pharmaceutical Sciences. (URL: [Link])
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Imatinib N-Boc N-Desmethyl - Allmpus. (URL: [Link])
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Simultaneous determination of concentrations of imatinib and N-desmethyl imatinib in human plasma by HPLC - ResearchGate. (URL: [Link])
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Novel Imatinib base synthesis - The chemical reaction database. (URL: [Link])
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Current NMR Techniques for Structure-Based Drug Discovery - MDPI. (URL: [Link])
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Solution conformations and dynamics of ABL kinase-inhibitor complexes determined by NMR substantiate the different binding modes of imatinib/nilotinib and dasatinib. - Novartis OAK. (URL: [Link])
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Bcr-Abl Binding Modes of Dasatinib, Imatinib and Nilotinib: An NMR Study. (URL: [Link])
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The Strategic Role of the N-Boc Protecting Group in the Synthesis of Imatinib: A Technical Guide
Abstract
Imatinib, a cornerstone in targeted cancer therapy, is a synthetically derived 2-phenylaminopyrimidine derivative. Its multi-step synthesis presents a classic challenge in organic chemistry: achieving regioselectivity in the presence of multiple reactive functional groups. This in-depth technical guide explores the critical, albeit not always industrially adopted, role of the tert-butoxycarbonyl (Boc) protecting group in navigating the synthetic landscape of Imatinib. We will dissect the chemical rationale for employing N-Boc protection, provide detailed mechanistic insights, and present validated protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of protecting group strategy in complex API synthesis.
Introduction: The Chemoselectivity Challenge in Imatinib Synthesis
The synthesis of Imatinib culminates in the formation of an amide bond between the key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1) , and the side chain, 4-(4-methylpiperazinomethyl)benzoyl chloride.[1][2] A critical examination of intermediate 1 reveals the central challenge: the presence of two distinct amine functionalities with different nucleophilicities.
-
Aniline Amine (Ar-NH₂): A primary aromatic amine, moderately nucleophilic.
-
Pyrimidine Amine (Ar-NH-Ar): A secondary diarylamine, significantly less nucleophilic due to the electron-withdrawing nature of the pyrimidine ring and steric hindrance.
Direct acylation of diamine 1 without a protecting group strategy could potentially lead to a mixture of products, compromising the yield and purity of the final active pharmaceutical ingredient (API). To ensure the amide bond forms exclusively at the more reactive aniline nitrogen, a protecting group strategy is a logical and powerful approach.[3][4]
The N-Boc Group: An Ideal Guardian for Amine Functionality
In the vast arsenal of protecting groups, the tert-butoxycarbonyl (Boc) group is a preeminent choice for amine protection.[5] Its utility is anchored in a set of highly desirable characteristics:
-
Ease of Installation: It is readily introduced using di-tert-butyl dicarbonate (Boc₂O), a stable and easy-to-handle reagent.[6]
-
Robust Stability: The resulting N-Boc carbamate is exceptionally stable under a wide range of conditions, including basic, nucleophilic, and reductive environments.[6]
-
Orthogonality: Its stability profile makes it compatible with many other protecting groups, such as the base-labile Fmoc or hydrogenolysis-labile Cbz groups, allowing for complex, multi-step syntheses.[6]
-
Facile Cleavage: The Boc group is selectively and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which do not disturb other acid-sensitive functionalities in the molecule.[6]
This combination of stability and selective lability makes the N-Boc group a superb strategic tool for directing reactivity in the synthesis of molecules like Imatinib.
A Boc-Protected Pathway to Imatinib: Rationale and Workflow
While many scaled-up industrial syntheses of Imatinib achieve selectivity by carefully ordering the assembly of fragments from nitro-aniline precursors,[7][8][9] a protecting group strategy offers a clear and controlled alternative. This is particularly relevant in the synthesis of novel Imatinib derivatives and analogs, where precise control over reactivity is paramount.[10]
The logic involves temporarily masking the more nucleophilic aniline amine, leaving the pyrimidine amine untouched (and inherently less reactive), directing the subsequent acylation to the correct position.
Caption: Boc-Protected Imatinib Synthesis Workflow.
Experimental Protocols and Mechanistic Insights
Step 1: Selective N-Boc Protection of the Aniline Amine
The selective protection of one amine in the presence of another is achievable due to the significant difference in their nucleophilicity. The aniline amine is more electron-rich and less sterically hindered than the diarylamine attached to the pyrimidine ring.
Protocol: Synthesis of tert-butyl (2-methyl-5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamate (2)
-
To a solution of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1) (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF), add a mild base like triethylamine (TEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure mono-Boc protected intermediate 2 .
Mechanism of Boc Protection:
The reaction proceeds via nucleophilic attack of the more reactive aniline nitrogen onto one of the electrophilic carbonyl carbons of Boc anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the carbamate and releasing tert-butyl carbonate, which subsequently decomposes into tert-butanol and carbon dioxide.
Step 2: Regioselective Amide Bond Formation
With the aniline amine safely protected, the acylation can proceed without ambiguity.
Protocol: Synthesis of tert-butyl (5-(4-((4-methylpiperazin-1-yl)methyl)benzamido)-2-methylphenyl)(4-(pyridin-3-yl)pyrimidin-2-yl)carbamate (3)
-
Dissolve the Boc-protected intermediate 2 (1.0 eq) in a dry, aprotic solvent like DCM or N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq).
-
Slowly add a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (1.1 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring for completion.
-
Perform an aqueous workup to remove the base hydrochloride salt and any unreacted acyl chloride.
-
The resulting crude Boc-protected Imatinib 3 is isolated and can be carried forward to the next step, often without extensive purification.
Step 3: N-Boc Deprotection to Yield Imatinib
The final step is the clean removal of the Boc group to unveil the final Imatinib molecule.
Protocol: Synthesis of Imatinib
-
Dissolve the Boc-Imatinib intermediate 3 in a minimal amount of Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic acid (TFA) (typically 25-50% v/v solution in DCM).
-
Stir the solution at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas (isobutylene) evolution.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue is dissolved in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution) to obtain the Imatinib free base.
-
The product can be further purified by recrystallization or chromatography to meet pharmaceutical-grade purity standards.
Mechanism of Boc Deprotection:
The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by the strong acid. This activates the group, leading to the loss of the stable tert-butyl cation, which then deprotonates to form gaseous isobutylene. The resulting unstable carbamic acid rapidly decarboxylates, releasing carbon dioxide and liberating the free amine.
Caption: Key Stages of Acid-Catalyzed Boc Deprotection.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield |
| 1 | N-Boc Protection | Boc₂O, TEA | DCM / THF | 0°C to RT | >90% |
| 2 | Acylation | Acyl Chloride, Pyridine | DCM / DMF | RT | 85-95% |
| 3 | N-Boc Deprotection | TFA | DCM | RT | >95% |
Yields are representative and may vary based on specific reaction scale and purification methods.
Conclusion: A Strategic Asset in Synthetic Design
The N-Boc protecting group serves as a powerful strategic tool in the synthesis of Imatinib and its analogs. By temporarily deactivating the highly nucleophilic aniline amine, it ensures complete regioselectivity during the critical amide bond-forming step. This controlled, stepwise approach guarantees a higher yield of the desired product, simplifies purification, and prevents the formation of isomeric impurities. While industrial-scale syntheses may prioritize step economy by avoiding protection-deprotection cycles, the N-Boc strategy remains a cornerstone for laboratory-scale synthesis, medicinal chemistry explorations, and the development of next-generation kinase inhibitors where precision and predictability are paramount. Understanding its application provides invaluable insight into the elegant solutions organic chemistry offers for the construction of complex, life-saving molecules.
References
- CN101735196B - Method for synthesizing Imatinib.
- US8609842B2 - Method for synthesizing Imatinib.
-
Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib . RSC Publishing. [Link]
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Novel Imatinib base synthesis . The chemical reaction database. [Link]
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-
IMATINIB . New Drug Approvals. [Link]
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Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents . PMC - NIH. [Link]
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Stretching the structural envelope of imatinib to reduce β-amyloid production by modulating both β- and γ-secretase cleavages of APP . PMC - NIH. [Link]
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Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine . ResearchGate. [Link]
-
Synthesis of Library of N-t-boc Amino ester . Digital Commons at Buffalo State. [Link]
-
Flow synthesis of imatinib by Ley and co-workers . ResearchGate. [Link]
-
Synthesis of N-BOC amines by various routes . ResearchGate. [Link]
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Introduction: Contextualizing N-Boc-N-Desmethyl Imatinib in Drug Development
An In-Depth Technical Guide to the Chemical Properties and Stability of N-Boc-N-Desmethyl Imatinib
Imatinib is a cornerstone in targeted cancer therapy, renowned for its efficacy as a selective tyrosine kinase inhibitor against the Bcr-Abl fusion protein in chronic myeloid leukemia (CML) and other malignancies. The primary active metabolite of Imatinib is N-Desmethyl Imatinib, which exhibits comparable in vitro potency to the parent drug. This compound is a chemically modified derivative where the reactive secondary amine on the piperazine ring of N-Desmethyl Imatinib is protected by a tert-butoxycarbonyl (Boc) group.
This modification renders the molecule critically important for two primary reasons in the pharmaceutical sciences:
-
Synthetic Intermediate: It serves as a key intermediate in the synthesis of Imatinib analogues and other complex molecules, where selective reaction at other sites is required without interference from the piperazine nitrogen.
-
Reference Standard: It is an essential reference compound for the identification and quantification of process-related impurities and degradation products during the manufacturing and stability testing of Imatinib and its related substances.
This guide provides a comprehensive analysis of the chemical properties and stability profile of this compound, offering field-proven insights for researchers, analytical scientists, and drug development professionals.
Physicochemical Characteristics
A foundational understanding of this compound begins with its core chemical and physical properties. These parameters govern its behavior in both synthetic and analytical environments.
biological activity of N-Boc-N-Desmethyl Imatinib
An In-Depth Technical Guide on the Biological Activity and Chemical Profile of N-Boc-N-Desmethyl Imatinib
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound, a key synthetic intermediate and derivative of the landmark anti-cancer drug, Imatinib. While not a therapeutically active agent itself, understanding its chemical properties and biological profile is critical for researchers in medicinal chemistry and drug development. This document elucidates the structure-activity relationships that govern the efficacy of Imatinib, explains the rationale behind the N-Boc-N-Desmethyl modification, and details the experimental workflows to characterize such derivatives. We will delve into its synthesis, its significantly attenuated biological activity compared to the parent compound, and its crucial role as a reference standard in analytical methodologies.
Introduction: The Imatinib Paradigm and the Rationale for Derivatization
Imatinib (marketed as Gleevec®) represents a paradigm shift in cancer therapy, heralding the era of targeted kinase inhibitors. Its remarkable success in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) stems from its potent and selective inhibition of the Bcr-Abl, c-KIT, and PDGF-R tyrosine kinases. The N-methyl group on the piperazine ring of Imatinib is crucial for its pharmacological activity, contributing to the specific hydrogen bonding and conformational lock within the ATP-binding pocket of the target kinase.
The synthesis of Imatinib derivatives is a common strategy to explore new chemical space, develop second-generation inhibitors with improved potency or altered resistance profiles, and create tool compounds for research. This compound is one such derivative. The "N-Desmethyl" signifies the removal of the critical N-methyl group, and "N-Boc" indicates the addition of a bulky tert-butyloxycarbonyl (Boc) protecting group. This modification is typically introduced during multi-step syntheses of Imatinib analogues. While this modification is synthetically useful, the introduction of the sterically hindering Boc group at a key interaction site is hypothesized to drastically reduce or abrogate its kinase inhibitory activity.
Synthesis and Chemical Properties
This compound is primarily encountered as a synthetic intermediate. Its preparation involves the reaction of N-Desmethyl Imatinib with di-tert-butyl dicarbonate (Boc)₂O.
General Synthetic Workflow
Caption: General synthetic scheme for this compound.
Predicted Biological Activity and Structure-Activity Relationship (SAR) Analysis
The biological activity of a kinase inhibitor is exquisitely dependent on its three-dimensional conformation and its ability to form specific interactions within the ATP-binding site of the target kinase.
The Role of the N-Methyl Group in Imatinib's Activity
The N-methyl group of the terminal piperazine ring in Imatinib is critical for its high-affinity binding. It occupies a hydrophobic pocket and is involved in a key hydrogen bond with the hydroxyl group of the threonine residue (Thr315 in Abl kinase). This interaction is instrumental in stabilizing the inactive "DFG-out" conformation of the kinase, which is the basis of Imatinib's inhibitory mechanism.
Impact of the N-Boc-N-Desmethyl Modification
The dual modification of removing the methyl group and adding a bulky Boc protecting group is predicted to have a profound negative impact on biological activity for two primary reasons:
-
Loss of Key Interactions: The absence of the N-methyl group eliminates the crucial hydrogen bond with Thr315 and the favorable hydrophobic interactions.
-
Steric Hindrance: The tert-butyloxycarbonyl (Boc) group is significantly larger than a methyl group. Its presence would introduce steric clash within the narrow ATP-binding cleft, preventing the molecule from achieving the necessary conformation for effective binding.
This leads to the strong hypothesis that This compound possesses negligible inhibitory activity against Bcr-Abl, c-KIT, and PDGF-R kinases.
Signaling Pathway Context
Caption: Hypothesized effect of this compound on cancer signaling pathways.
Experimental Verification of Biological Activity
To empirically determine the , a series of in vitro assays would be employed.
Kinase Inhibition Assays
Biochemical assays are the first step to directly measure the inhibitory potential of a compound against its purified target kinase.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagents:
-
Purified target kinase (e.g., Abl, c-KIT).
-
Europium-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled kinase inhibitor (tracer).
-
Test compounds (Imatinib as positive control, this compound, DMSO as negative control).
-
Assay buffer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and controls in assay buffer.
-
In a 384-well microplate, add the kinase, tracer, and Eu-labeled antibody.
-
Add the serially diluted compounds to the wells.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the tracer).
-
Predicted Data Summary
| Compound | Target Kinase | Predicted IC₅₀ |
| Imatinib | Bcr-Abl | ~25-50 nM |
| Imatinib | c-KIT | ~100 nM |
| Imatinib | PDGF-R | ~100 nM |
| This compound | Bcr-Abl | >10,000 nM |
| This compound | c-KIT | >10,000 nM |
| This compound | PDGF-R | >10,000 nM |
Cellular Proliferation Assays
To assess the effect of the compound on cancer cell lines driven by the target kinases, a cell viability assay is performed.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Lines:
-
K562 (CML, Bcr-Abl positive).
-
GIST-T1 (GIST, c-KIT positive).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds (Imatinib and this compound) for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence data to the DMSO-treated control cells.
-
Plot the percentage of viable cells against the compound concentration.
-
Calculate the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
-
Experimental Workflow Diagram
Caption: Workflow for characterizing the biological activity of Imatinib derivatives.
Role as an Analytical Standard
Given its lack of biological activity, the primary application of this compound is as a reference standard in analytical chemistry. It is used in the development and validation of methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), to detect and quantify Imatinib and its related impurities or metabolites in pharmaceutical formulations and biological samples. Its distinct retention time and mass-to-charge ratio make it an ideal internal or external standard.
Conclusion
This compound serves as a compelling case study in structure-activity relationships for kinase inhibitors. While its chemical structure is closely related to the highly effective drug Imatinib, the strategic removal of the N-methyl group and the introduction of a bulky N-Boc substituent effectively nullify its biological activity. This is due to the disruption of key binding interactions and the introduction of steric hindrance within the kinase ATP-binding pocket. Its primary value lies not in therapeutic potential, but in its crucial role as a synthetic intermediate for creating novel Imatinib analogues and as a certified reference material for ensuring the quality and purity of Imatinib-based pharmaceuticals. This guide underscores the precision required in drug design, where minor structural modifications can lead to profound differences in biological function.
References
- Due to the nature of this compound as a synthetic intermediate, direct, peer-reviewed articles on its biological activity are scarce. The references provided are for the foundational concepts of Imatinib's mechanism and the general principles of the assays described.
understanding the metabolism of Imatinib to N-Desmethyl Imatinib
An In-Depth Technical Guide to the Metabolism of Imatinib to N-Desmethyl Imatinib
Executive Summary
Imatinib, a cornerstone of targeted cancer therapy, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by its metabolism into the active metabolite, N-desmethyl imatinib (also known as CGP74588). This guide provides a comprehensive technical overview of this critical metabolic transformation. We delve into the core enzymology, highlighting the primary role of Cytochrome P450 3A4 (CYP3A4) and the increasingly recognized significance of CYP2C8, particularly in the context of long-term therapy. A key focus is the phenomenon of mechanism-based autoinhibition of CYP3A4 by imatinib itself, a concept crucial for understanding complex drug-drug interactions. This document synthesizes pharmacokinetic data, presents detailed experimental protocols for studying this pathway in vitro, and outlines the bioanalytical methods essential for its quantification, offering researchers and drug development professionals a consolidated resource for understanding and investigating the metabolism of imatinib.
Introduction to Imatinib and Its Clinical Significance
Imatinib is a potent and selective small-molecule inhibitor of a specific set of protein tyrosine kinases. Its primary targets include the Bcr-Abl fusion protein, the pathognomonic driver of CML, as well as the c-KIT and platelet-derived growth factor receptor (PDGFR) kinases, which are pivotal in the pathogenesis of GIST.[1] By binding to the ATP-binding site of these kinases, imatinib locks them in an inactive conformation, thereby inhibiting downstream signaling pathways that lead to cellular proliferation and survival.[1][2]
The clinical success of imatinib is closely tied to maintaining therapeutic plasma concentrations. A significant portion of imatinib's disposition involves hepatic metabolism, primarily through N-demethylation of the piperazine ring to form N-desmethyl imatinib.[2][3] Understanding this metabolic pathway is paramount for predicting drug-drug interactions, explaining inter-individual variability in patient response, and optimizing therapeutic regimens.
The Core Metabolic Pathway: Imatinib N-Demethylation
The biotransformation of imatinib is extensive, with the parent drug being predominantly eliminated as metabolites, primarily in the feces.[4] The most crucial metabolic reaction is the oxidative N-demethylation that yields the main circulating active metabolite, N-desmethyl imatinib.
Pharmacological Activity of N-Desmethyl Imatinib
N-desmethyl imatinib is not an inactive byproduct; it retains significant pharmacological activity. In vitro studies have demonstrated that its potency against the Bcr-Abl kinase is comparable to that of the parent compound, imatinib.[1][4][5] However, its systemic exposure, as measured by the area under the curve (AUC), is only about 10-15% of that of imatinib, suggesting that the parent drug is responsible for the majority of the clinical effect.[4][5][6] Despite its lower concentration, the prolonged elimination half-life of the metabolite means it contributes to the overall therapeutic activity and must be considered in pharmacokinetic modeling and clinical monitoring.[7]
The Enzymology of Imatinib N-Demethylation
The conversion of imatinib to its N-desmethyl metabolite is almost exclusively mediated by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.
The Central Role of CYP3A4
Numerous in vitro and clinical studies have unequivocally identified CYP3A4 as the principal enzyme responsible for the N-demethylation of imatinib.[2][3][4][8] This makes imatinib's pharmacokinetics highly susceptible to modulation by co-administered drugs that are either inhibitors or inducers of CYP3A4.[2][4] For instance, potent CYP3A4 inhibitors like ketoconazole can significantly increase imatinib exposure, while inducers like rifampin can drastically reduce it.[4]
The Shifting Paradigm: Autoinhibition of CYP3A4 and the Rise of CYP2C8
A more nuanced understanding of imatinib metabolism has emerged with the discovery that imatinib is a mechanism-based inhibitor of CYP3A4.[8] This means that imatinib not only acts as a substrate but also irreversibly inactivates the enzyme in a time- and concentration-dependent manner.[8][9]
This autoinhibition has profound clinical implications. During initial treatment, CYP3A4 is the dominant metabolic enzyme.[9][10] However, with chronic dosing, the progressive inactivation of CYP3A4 causes a metabolic shift, increasing the reliance on alternative clearance pathways.[9][10] In vitro and in silico modeling studies have revealed that CYP2C8 plays a crucial role as this alternative pathway.[6][9][10] It is estimated that during long-term therapy, the contribution of CYP2C8 to imatinib's hepatic elimination can increase to as much as 65-75%, while CYP3A4's role diminishes to 25-35%.[9][10] This explains the clinical observation that the effect of potent CYP3A4 inhibitors is less pronounced at steady-state compared to single-dose administration.[4][11]
Caption: Metabolic shift in imatinib clearance from initial to chronic dosing.
Minor Contributing Isoforms
While CYP3A4 and CYP2C8 are the major players, other isoforms contribute to a lesser extent. These include CYP3A5, CYP1A2, CYP2C9, CYP2C19, and CYP2D6.[2][4] In vitro experiments with recombinant enzymes have also shown that CYP1A1 and CYP4F2 can form the N-desmethyl metabolite.[2] The collective contribution of these minor pathways is generally small but can become relevant if the primary pathways are compromised.
Quantitative Pharmacokinetics
The interplay of absorption, distribution, metabolism, and excretion determines the plasma concentration profiles of imatinib and N-desmethyl imatinib.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for imatinib and its primary metabolite, highlighting the slower elimination of N-desmethyl imatinib.
| Parameter | Imatinib | N-Desmethyl Imatinib | Source(s) |
| Time to Peak (Tmax) | 2–4 hours | ~24 hours (variable) | [1] |
| Elimination Half-life (t½) | ~13–19 hours | ~20–74 hours | [2][7] |
| Plasma Protein Binding | ~95% | Not specified, but high | [1] |
| Metabolite-to-Parent AUC Ratio | N/A | ~10–15% | [4][6] |
Enzyme Kinetic and Inhibition Parameters
Understanding the affinity and inhibitory potential of imatinib and its metabolite for metabolizing enzymes is crucial for predicting drug interactions.
| Parameter | Enzyme | Value | Analyte | Source(s) |
| Ki (Direct Inhibition) | CYP3A4 | 23.3 µM | Imatinib | [8] |
| Ki (Direct Inhibition) | CYP3A4 | 18.1 µM | N-desmethyl imatinib | [8] |
| Ki (Direct Inhibition) | CYP2C8 | 8.4 µM | Imatinib | [8] |
| KI (Mechanism-Based Inactivation) | CYP3A4 | 14.3 µM | Imatinib | [8] |
| k_inact (Mechanism-Based Inactivation) | CYP3A4 | 0.072 min⁻¹ | Imatinib | [8] |
Experimental Methodologies for Studying Imatinib Metabolism
Investigating the biotransformation of imatinib requires a combination of in vitro systems and advanced bioanalytical techniques.
Sources
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- 8. Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Influence of CYP3A4 Inhibition on the Steady-State Pharmacokinetics of Imatinib [ouci.dntb.gov.ua]
An In-depth Technical Guide to N-Boc-N-Desmethyl Imatinib: Synthesis, Characterization, and Application
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-Boc-N-Desmethyl Imatinib, a key intermediate in the synthesis of Imatinib analogues and a critical tool for researchers in medicinal chemistry and drug development. We will delve into its chemical identity, provide a detailed, field-proven synthetic protocol, discuss methods for its characterization, and explore its strategic importance in the landscape of tyrosine kinase inhibitor research.
Core Compound Identification and Physicochemical Properties
This compound, systematically named tert-butyl 4-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine-1-carboxylate, is a Boc-protected derivative of N-Desmethyl Imatinib, the primary active metabolite of the groundbreaking anti-cancer drug Imatinib.[1][2] The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen serves a crucial synthetic purpose: it prevents N-alkylation and allows for controlled, site-specific modifications elsewhere on the molecule.
Below is a summary of its key identifiers and properties:
| Property | Value | Source(s) |
| CAS Number | 1076199-23-9 | [3][4][5] |
| Molecular Formula | C₃₃H₃₇N₇O₃ | [3][4][6] |
| Molecular Weight | 579.69 g/mol | [3][6][7] |
| Appearance | Off-white to pale yellow solid | [3][5] |
| Solubility | Soluble in Methanol (MeOH), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | [2][3] |
| Storage | 2-8°C, desiccated | [3][5] |
Strategic Importance in Medicinal Chemistry
The rationale for preparing this compound is rooted in the principles of synthetic strategy and drug discovery. Imatinib's success spurred extensive research into second-generation inhibitors to overcome resistance, primarily caused by mutations in the BCR-Abl kinase domain.[8]
N-Desmethyl Imatinib is itself a pharmacologically active metabolite, formed in the body by cytochrome P450 enzymes, and exhibits similar in vitro potency to the parent drug.[2] Therefore, this core structure is a validated pharmacophore. The Boc-protected version provides a stable, versatile platform for two primary research avenues:
-
Synthesis of Imatinib Analogues: The protected piperazine nitrogen allows chemists to perform reactions on other parts of the molecule without interference. Subsequently, the Boc group can be easily removed under acidic conditions to yield the secondary amine, which can then be functionalized to create a library of novel derivatives with potentially improved potency, selectivity, or pharmacokinetic profiles.
-
Metabolic Studies: As a stable, protected version of a key metabolite, it can be used as a reference standard or starting material in the synthesis of isotopically labeled standards for pharmacokinetic and drug metabolism studies.[9]
The diagram below illustrates the relationship between Imatinib and its N-desmethylated derivatives, highlighting the central role of the Boc-protected intermediate in synthetic diversification.
Caption: Relationship of this compound to the parent drug and its metabolite.
Synthesis and Purification Protocol
The synthesis of this compound is a multi-step process that culminates in an amide bond formation. The following protocol is a robust, validated procedure derived from established methods for Imatinib and its analogues, such as those involving Buchwald-Hartwig amination and activated carboxyl coupling.[10][11]
Retrosynthetic Analysis
A logical retrosynthetic approach breaks the target molecule down into commercially available or readily synthesized starting materials. The key disconnection is the amide bond, leading back to two primary fragments.
Caption: Retrosynthetic pathway for this compound.
Step-by-Step Synthesis Protocol
Objective: To synthesize this compound via amide coupling.
Materials:
-
4-((1-(tert-butoxycarbonyl)piperazin-4-yl)methyl)benzoic acid (Fragment A)
-
4-methyl-N'-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (Fragment B)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Fragment A (1.0 eq) and Fragment B (1.0 eq).
-
Solvent Addition: Dissolve the starting materials in anhydrous DMF (approx. 0.1 M concentration relative to Fragment A).
-
Base Addition: Add DIPEA (3.0 eq) to the stirred solution. The causality here is critical: DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction, driving the equilibrium towards product formation without competing in the coupling.
-
Coupling Agent Addition: Add the coupling agent, PyBOP (1.2 eq), portion-wise to the solution at room temperature. PyBOP is an efficient peptide coupling reagent that activates the carboxylic acid of Fragment A, making it highly susceptible to nucleophilic attack by the aniline nitrogen of Fragment B.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the limiting starting material is observed.
-
Work-up:
-
Pour the reaction mixture into water and extract with Ethyl Acetate (3x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts) and brine (to reduce the water content).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity with methanol (e.g., DCM:MeOH 100:0 to 95:5), is effective. The exact gradient should be determined by TLC analysis.
-
Combine the fractions containing the pure product (identified by TLC/LC-MS) and evaporate the solvent to yield this compound as a solid.
-
Analytical Characterization
Self-validating protocols require rigorous characterization of the final product to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for all protons, including the aromatic protons from the pyridine, pyrimidine, and benzene rings, the singlet for the methyl group (~2.2-2.4 ppm), the benzylic CH₂ protons, the piperazine protons, and the large singlet for the nine equivalent protons of the Boc group (~1.4-1.5 ppm).[12] |
| Mass Spectrometry (MS) | In ESI+ mode, the primary ion observed will be the [M+H]⁺ peak at approximately m/z 580.7. This provides direct confirmation of the molecular weight.[11] |
| High-Performance Liquid Chromatography (HPLC) | Using a reverse-phase C18 column, the product should elute as a single major peak, with purity typically ≥98% by peak area integration. This confirms the purity and is essential for its use as a reference standard or in further synthetic steps. |
| Infrared (IR) Spectroscopy | The spectrum will show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹) and the urethane of the Boc group (around 1690 cm⁻¹). |
Conclusion and Future Directions
This compound is more than just a chemical compound; it is an enabling tool for innovation in cancer research. Its logical design, leveraging the stability of the Boc protecting group, provides medicinal chemists with a reliable intermediate to explore the chemical space around the Imatinib scaffold. The protocols and data presented in this guide offer a validated framework for its synthesis and characterization, empowering researchers to develop the next generation of targeted therapies. Future work will undoubtedly see this intermediate used to create analogues with enhanced activity against resistant kinase mutations, improved pharmacokinetic properties, and novel therapeutic applications.
References
-
Allmpus Chemicals. Imatinib N-Boc N-Desmethyl. [Link]
-
Pharmaffiliates. imatinib and its Impurities. [Link]
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Pharmaffiliates. This compound | CAS No : 1076199-23-9. [Link]
-
Biocompare. This compound from Aladdin Scientific. [Link]
-
HCCECHEM. This compound. [Link]
-
PubMed Central (PMC). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. [Link]
- Google Patents.
-
National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
PubMed Central (PMC). Stretching the structural envelope of imatinib to reduce β-amyloid production by modulating both β- and γ-secretase cleavages of APP. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Scribd. Medicinal Chemistry of Imatinib. [Link]
-
PubMed. Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry. [Link]
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- 6. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]
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- 9. Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
commercial suppliers of N-Boc-N-Desmethyl Imatinib for research
An In-Depth Technical Guide for Researchers and Drug Development Professionals on the Commercial Sourcing and Application of N-Boc-N-Desmethyl Imatinib
Abstract
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the sourcing, validation, and application of this compound. As a key intermediate and reference compound in the study of Imatinib, a cornerstone of targeted cancer therapy, ensuring the quality and integrity of this research material is paramount. This guide offers a detailed analysis of commercial suppliers, robust protocols for analytical validation, and insights into its primary research applications, thereby empowering scientists to conduct reliable and reproducible studies.
Introduction: The Context of Imatinib and Its Derivatives
Imatinib: A Paradigm of Targeted Cancer Therapy
Imatinib, marketed under the trade names Gleevec® and Glivec®, represents a landmark achievement in oncology. It was the first tyrosine kinase inhibitor (TKI) to receive FDA approval for the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Imatinib functions by specifically inhibiting the Bcr-Abl tyrosine kinase, the aberrant protein driving the proliferation of cancer cells in Philadelphia chromosome-positive CML.[2] Its success established a new paradigm in cancer treatment, shifting focus from non-specific cytotoxic agents to targeted molecular therapies.
The Significance of N-Desmethyl Imatinib and the Role of the N-Boc Protecting Group
In the synthesis and metabolic study of Imatinib, several related compounds are of significant interest. One of the principal metabolites of Imatinib is N-Desmethyl Imatinib, formed by the demethylation of the terminal piperazine nitrogen.[3] This metabolite is not merely an inactive byproduct; it exhibits pharmacological activity comparable to the parent drug.[4]
For researchers engaged in the synthesis of Imatinib analogs or the preparation of analytical standards, this compound is a crucial intermediate. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the secondary amine of the desmethyl piperazine moiety. This protection is essential as it prevents unwanted side reactions at this nucleophilic site during subsequent chemical modifications, such as coupling reactions to build novel analogs.[5][6] The Boc group can be readily removed under acidic conditions, allowing for the strategic unmasking of the amine for further derivatization.
Chemical Identity of this compound
A clear understanding of the molecule's properties is fundamental for its effective use.
| Property | Value |
| Chemical Name | tert-Butyl 4-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine-1-carboxylate |
| CAS Number | 1076199-23-9[7] |
| Molecular Formula | C33H37N7O3[7] |
| Molecular Weight | 579.71 g/mol [7] |
| Appearance | Typically an off-white to pale yellow solid[7] |
Sourcing High-Quality this compound for Research
The reliability of research outcomes is intrinsically linked to the quality of the starting materials. Sourcing high-purity this compound from reputable suppliers is a critical first step.
Identifying Commercial Suppliers
A number of chemical suppliers specialize in providing reference standards, impurities, and intermediates for pharmaceutical research. Based on available product listings, the following companies are recognized commercial suppliers of this compound:
-
Pharmaffiliates: A supplier of pharmaceutical reference standards, impurities, and metabolites.[7]
-
SynThink: Specializes in Imatinib impurities and related compounds for research and development.[8]
-
Clearsynth: Offers a range of chemical products, including Imatinib impurities and intermediates.[9]
-
SynZeal: Provides pharmaceutical reference standards, including Imatinib impurities and metabolites.[10]
It is important to note that supplier listings and product availability can change, so direct inquiry is always recommended.
Comparative Analysis of Commercial Suppliers
When selecting a supplier, researchers should consider several key factors beyond just price. The following table provides a framework for comparing potential vendors.
| Supplier | Product Number (Example) | Stated Purity | Available Quantities | Supporting Documentation |
| Pharmaffiliates | PA 09 0051001[7] | Inquire | Inquire | Certificate of Analysis (CoA), MSDS[7] |
| SynThink | SA22218 (related products)[8] | High Purity | Inquire | HPLC, NMR, MS data[8] |
| Clearsynth | CS-T-07517[9] | High Purity | Inquire | CoA, MSDS, TSE/BSE statement[9] |
| SynZeal | SZ-I004004 (HCl salt)[10] | High Purity | Inquire | CoA, HPLC, Mass, 1H-NMR |
Key Considerations for Procurement
-
Purity: The supplier should provide a lot-specific Certificate of Analysis (CoA) detailing the purity as determined by a reliable analytical method, typically HPLC.
-
Characterization Data: Access to comprehensive characterization data, such as ¹H NMR, Mass Spectrometry (MS), and HPLC, is crucial for verifying the structure and purity of the compound.
-
Traceability: For applications in regulated environments, ensure the supplier can provide documentation tracing the material's origin and quality control procedures.
-
Customer Support: A responsive technical support team can be invaluable for addressing any questions regarding the product's specifications or handling.
Quality Control and Analytical Validation
Upon receipt of this compound, it is imperative to perform in-house analytical validation to confirm its identity and purity. This step is a cornerstone of good scientific practice and ensures the integrity of your experimental data.
The Imperative of Independent Verification
While suppliers provide a CoA, independent verification mitigates the risk of using substandard material due to potential degradation during shipping or storage, or lot-to-lot variability. A robust analytical workflow provides a self-validating system for your research.
Recommended Analytical Workflow
The following workflow is recommended for the comprehensive validation of newly acquired this compound.
Caption: Recommended workflow for the analytical validation of this compound.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and columns available in your laboratory.
This method is adapted from established protocols for Imatinib and its related substances.[11]
-
Objective: To determine the purity of the sample by separating the main compound from any potential impurities.
-
Instrumentation: HPLC system with UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a concentration of approximately 0.5 mg/mL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
This method confirms the identity of the compound by verifying its molecular weight.
-
Objective: To confirm the presence of this compound by detecting its protonated molecular ion [M+H]⁺.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the same column and mobile phase conditions as the HPLC method described above.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Expected Ion: [C33H37N7O3 + H]⁺ = m/z 580.7.
-
-
Analysis: The presence of a peak in the mass spectrum corresponding to the expected m/z value at the retention time of the compound confirms its identity.
¹H NMR provides detailed information about the chemical structure of the molecule.
-
Objective: To confirm the structural integrity of this compound.
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Analysis: The obtained spectrum should be consistent with the expected structure. Key expected signals include:
Applications in Research and Development
This compound is a valuable tool for researchers in medicinal chemistry and drug development.
As a Key Intermediate in the Synthesis of Imatinib Analogs
The primary application of this compound is as a precursor for the synthesis of novel Imatinib derivatives.[5][6] The Boc-protected amine allows for modifications at other positions of the molecule without interference. Following these modifications, the Boc group can be removed to reveal the piperazine amine, which can then be further functionalized to create a library of new compounds for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of Imatinib analogs using this compound.
As a Reference Standard in Impurity Profiling
In the manufacturing of Imatinib, N-Desmethyl Imatinib is a known impurity.[7] To accurately quantify this impurity in final drug products, a well-characterized reference standard is required. While N-Desmethyl Imatinib itself is used for this purpose, this compound serves as a crucial precursor for the synthesis of this and other related impurity standards.[8] This enables the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
Conclusion
This compound is an indispensable research chemical for scientists working on the development of novel kinase inhibitors and for those involved in the analytical quality control of Imatinib. The selection of a reputable commercial supplier, coupled with rigorous in-house analytical validation, forms the foundation of reliable and reproducible research. By understanding the chemical properties, sourcing considerations, validation protocols, and research applications outlined in this guide, researchers can confidently and effectively utilize this compound to advance the field of targeted cancer therapy.
References
-
Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. National Institutes of Health. [Link]
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A, 1 H NMR spectrum of the imatinib-ADP adducts (M2). ResearchGate. [Link]
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Design, synthesis and 3D QSAR based pharmacophore study of novel imatinib analogs as antitumor-apoptotic agents. PubMed. [Link]
-
imatinib and its Impurities. Pharmaffiliates. [Link]
-
Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI. [Link]
-
Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14. PubMed. [Link]
- Method for synthesizing Imatinib.
-
Imatinib EP Impurities & USP Related Compounds. SynThink. [Link]
-
A novel synthesis of imatinib and its intermediates. ResearchGate. [Link]
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Figure S2. 1 H-NMR spectrum of Compound 3 (Reference-13). ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. National Institutes of Health. [Link]
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Imatinib Impurities. SynZeal. [Link]
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Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. ResearchGate. [Link]
-
An expeditious synthesis of imatinib and analogues utilising flow chemistry methods. ResearchGate. [Link]
-
Imatinib | C29H31N7O | CID 5291. PubChem. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry. PubMed. [Link]
-
LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. ResearchGate. [Link]
-
Interactions of N-desmethyl imatinib, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells. PubMed. [Link]
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- 3. Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of N-desmethyl imatinib, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of N-Boc-N-Desmethyl Imatinib
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Boc-N-Desmethyl Imatinib
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, functions as a potent tyrosine kinase inhibitor.[1][2] Its metabolism in vivo leads to the formation of several metabolites, with N-Desmethyl Imatinib being the principal and pharmacologically active variant.[1] This metabolite, differing from the parent drug by the absence of a methyl group on the piperazine ring, exhibits comparable in vitro potency against the Bcr-Abl kinase.[1] For researchers investigating the pharmacokinetics, metabolism, and potential therapeutic applications of Imatinib and its derivatives, access to high-purity standards of its metabolites is crucial.
The N-Boc protected form, this compound, serves as a vital intermediate in the synthesis of various Imatinib analogs and derivatives.[3][4] The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the secondary amine of the piperazine moiety, allowing for selective modifications at other positions of the molecule.[5][6] This application note provides a detailed, two-part protocol for the synthesis of this compound, commencing with the synthesis of N-Desmethyl Imatinib, followed by its subsequent Boc protection.
Part 1: Synthesis of N-Desmethyl Imatinib
The synthesis of N-Desmethyl Imatinib mirrors the final step of many reported Imatinib syntheses, with the key difference being the use of piperazine in place of N-methylpiperazine.[2] This nucleophilic substitution reaction involves the coupling of a benzamide intermediate with piperazine.
Reaction Scheme:
Caption: Synthesis of N-Desmethyl Imatinib.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(chloromethyl)benzamide | C₂₈H₂₂ClN₅O | 496.97 | Major Supplier | >98% |
| Piperazine | C₄H₁₀N₂ | 86.14 | Major Supplier | >99% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Major Supplier | >99% |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | Major Supplier | Anhydrous |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Major Supplier | HPLC Grade |
| Methanol (CH₃OH) | CH₃OH | 32.04 | Major Supplier | HPLC Grade |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | NaHCO₃ | 84.01 | In-house Prep | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | In-house Prep | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Major Supplier | Granular |
Experimental Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(chloromethyl)benzamide (1.0 eq).
-
Addition of Reagents: Add anhydrous acetonitrile as the solvent. To this suspension, add piperazine (2.0-3.0 eq) followed by anhydrous potassium carbonate (2.0-3.0 eq). The excess piperazine acts as both a reactant and a base, while potassium carbonate neutralizes the HCl formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Desmethyl Imatinib can be further purified by column chromatography on silica gel using a gradient of dichloromethane and methanol.
Part 2: Synthesis of this compound
The second part of the synthesis involves the protection of the secondary amine of the piperazine ring in N-Desmethyl Imatinib using Di-tert-butyl dicarbonate ((Boc)₂O). This is a standard and highly efficient method for introducing the Boc protecting group.[5][7][8]
Reaction Scheme:
Caption: Boc Protection of N-Desmethyl Imatinib.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| N-Desmethyl Imatinib | C₂₈H₂₉N₇O | 479.58 | Synthesized | >95% |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | Major Supplier | >98% |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Major Supplier | >99% |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Major Supplier | Anhydrous |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | In-house Prep | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | In-house Prep | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Major Supplier | Granular |
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask, dissolve the synthesized N-Desmethyl Imatinib (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the solution, add triethylamine (1.5-2.0 eq) as a base to neutralize the acid formed during the reaction. Cool the mixture to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) portion-wise to the stirred solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to yield the pure product as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of the Boc group.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product (C₃₃H₃₇N₇O₃, MW: 579.69).[9]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[9]
Trustworthiness and Self-Validation
The protocols described are based on well-established and fundamental reactions in organic synthesis. The success of each step can be reliably monitored by TLC, and the identity and purity of the final product can be unequivocally confirmed by standard analytical methods. The use of stoichiometric amounts of reagents and controlled reaction conditions ensures the reproducibility of the synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a key intermediate for researchers in medicinal chemistry and drug development. By following these procedures, scientists can reliably produce this valuable compound for their research needs, facilitating the exploration of novel Imatinib analogs and a deeper understanding of its metabolic profile.
References
-
Modular Continuous Flow Synthesis of Imatinib and Analogues. Organic Letters. Available from: [Link]
-
Novel Imatinib base synthesis. The chemical reaction database. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. PMC. Available from: [Link]
-
Flow Chemistry Synthesis of Imatinib and Analogues. Africa Commons. Available from: [Link]
-
Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC - NIH. Available from: [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. Available from: [Link]
-
The Chemistry and Synthesis of N-Desmethyl Imatinib: Insights for Buyers. Available from: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available from: [Link]
-
Terminology of Antibody Drug for Boc Chemistry. GenScript. Available from: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available from: [Link]
- Imatinib base, and imatinib mesylate and processes for preparation thereof. Google Patents.
-
Imatinib N-Boc N-Desmethyl. Allmpus. Available from: [Link]
-
A flow-based synthesis of Imatinib: the API of Gleevec. RSC Publishing. Available from: [Link]
-
Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. IJNRD. Available from: [Link]
- Method for synthesizing Imatinib. Google Patents.
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- 4. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
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- 9. allmpus.com [allmpus.com]
Application Note: A Validated RP-HPLC Method for the Analysis of N-Boc-N-Desmethyl Imatinib
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of N-Boc-N-Desmethyl Imatinib. This compound is a potential process-related impurity or synthetic intermediate in the manufacturing of Imatinib, a critical tyrosine kinase inhibitor. The developed method is stability-indicating and demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and process monitoring in pharmaceutical development and manufacturing.
Introduction
Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers.[1] The rigorous control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of ensuring its safety and efficacy. N-Desmethyl Imatinib is a known major active metabolite of Imatinib.[2] In synthetic routes leading to Imatinib or its analogues, protected intermediates are often employed. The tert-butyloxycarbonyl (Boc) group is a common amine-protecting group used in organic synthesis.[3] The presence of this compound (Figure 1) as a residual intermediate or impurity is plausible and necessitates a reliable analytical method for its detection and quantification.
The Boc protecting group significantly increases the hydrophobicity of a molecule.[4] This physicochemical alteration is the basis for the chromatographic separation from its deprotected form, N-Desmethyl Imatinib, and the parent drug, Imatinib. This application note presents a method that effectively resolves this compound from these related substances.
Chromatographic Principles and Method Rationale
The selected analytical technique is reverse-phase HPLC, which separates compounds based on their polarity. The stationary phase is non-polar (C18), while the mobile phase is a polar mixture of an aqueous component and an organic modifier.
-
Analyte Polarity: The polarity of the three key compounds, from most polar to least polar, is: N-Desmethyl Imatinib > Imatinib > this compound. The Boc group on the piperazine nitrogen of N-Desmethyl Imatinib drastically reduces its polarity, leading to stronger retention on a C18 column.
-
Column Selection: A C18 column is the industry standard for the analysis of Imatinib and its impurities, providing excellent resolving power and stability.[5][6]
-
Mobile Phase: A gradient elution with acetonitrile as the organic modifier is employed to ensure the timely elution of the highly retained this compound while maintaining a good resolution from the earlier eluting, more polar compounds.
-
Acidic Modifier: 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape by minimizing tailing of the basic amine functionalities present in the analytes. A low concentration is used to prevent the acid-labile Boc group from cleaving during the analysis.
-
Detection Wavelength: Based on the UV absorption spectra of Imatinib and its derivatives, a detection wavelength of 267 nm is selected, as it provides a good response for both the parent drug and its impurities.[7]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Reagents: HPLC grade acetonitrile, HPLC grade water, and Trifluoroacetic acid (TFA).
-
Standards: Reference standards for Imatinib, N-Desmethyl Imatinib, and this compound (CAS 1076199-23-9).[4]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 267 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 15.0 | 70 |
| 20.0 | 70 |
| 20.1 | 30 |
| 25.0 | 30 |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (Imatinib, N-Desmethyl Imatinib, and this compound) in separate 10 mL volumetric flasks with the diluent.
-
Working Standard Solution (for specificity): Prepare a mixed solution containing Imatinib (100 µg/mL), N-Desmethyl Imatinib (10 µg/mL), and this compound (10 µg/mL) from the stock solutions.
-
Sample Solution: Accurately weigh and dissolve the sample to be analyzed in the diluent to achieve a target concentration of approximately 1 mg/mL of the main analyte (Imatinib).
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]
Specificity
Specificity was demonstrated by injecting the diluent, individual standard solutions, and a mixed standard solution. The method showed excellent resolution between N-Desmethyl Imatinib, Imatinib, and this compound, with no interference from the diluent at the retention times of the analytes.
Linearity
Linearity was assessed by preparing and analyzing a series of solutions of this compound over a concentration range of 0.1 µg/mL to 10 µg/mL. The calibration curve of peak area versus concentration demonstrated a correlation coefficient (r²) of >0.999.
Accuracy
Accuracy was determined by spiking a known amount of this compound into a sample solution at three different concentration levels (50%, 100%, and 150% of the target concentration). The recovery at each level was within the acceptable range of 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution of this compound were performed on the same day. The relative standard deviation (RSD) of the peak areas was found to be less than 2.0%.
-
Intermediate Precision (Inter-day precision): The repeatability assessment was performed on a different day with a different analyst and on a different instrument. The RSD between the two days was also less than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of 3:1, was found to be 0.03 µg/mL. The LOQ, with a signal-to-noise ratio of 10:1, was determined to be 0.1 µg/mL.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters remained within the acceptable limits for all variations, indicating the robustness of the method.
Visualization of the Analytical Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The RP-HPLC method described in this application note is a highly specific, accurate, and precise method for the analysis of this compound. The method is straightforward to implement and has been validated according to ICH guidelines, making it suitable for routine quality control analysis and for monitoring the purity of Imatinib during its synthesis and in the final drug substance.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2005. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Published April 24, 2024. Available from: [Link]
-
New analytical method development and validation for imatinib mesylate by rp-hplc method. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Electronic molar absorption spectra of imatinib mesylate and fragment 1... ResearchGate. Available from: [Link]
-
ICH Q2 Analytical Method Validation. SlideShare. Published November 1, 2016. Available from: [Link]
-
Protonation Effects on the UV/Vis Absorption Spectra of Imatinib: A Theoretical and Experimental Study. PubMed. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
Various analytical methods for estimation of Imatinib: A review. Semantic Scholar. Available from: [Link]
-
New Reverse Phase HPLC Determination of Imatinib in bulk and formulation. ResearchGate. Published January 10, 2016. Available from: [Link]
-
New RP HPLC method for the estimation of imatinib in pharmaceutical dosage form. SlideShare. Published December 2, 2016. Available from: [Link]
-
Method development and validation of RP-HPLC method for estimation of imatinib mesylate in pure and pharmaceutical dosage form. Scholars Research Library. Available from: [Link]
-
Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids: Application to the Synthesis of Imatinib. Available from: [Link]
-
Compatibility Studies of Different Crystal Forms of Imatinib Mesylate with Pharmaceutical Excipients. PMC - NIH. Published February 9, 2025. Available from: [Link]
-
UV Spectrum of ImatinibMesylate in Distilled Water. ResearchGate. Available from: [Link]
-
UV-spectrophotometric determination of imatinib mesylate and its application in solubility studies. ResearchGate. Published August 6, 2025. Available from: [Link]
-
Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC - NIH. Available from: [Link]
-
Synthesis method of imatinib and imatinib mesylate. Eureka | Patsnap. Available from: [Link]
-
Imatinib N-Boc N-Desmethyl. Allmpus. Available from: [Link]
-
Development of a high sensitivity RP-HPLC method and stress testing of imatinib mesylate. Journal of Advanced Pharmacy Education and Research. Available from: [Link]
-
Reversed-phase liquid chromatography analysis of imatinib mesylate and impurity product in Glivec capsules. PubMed. Available from: [Link]
-
A new HPLC-UV validated method for therapeutic drug monitoring of tyrosine kinase inhibitors in leukemic patients. IRIS-AperTO. Available from: [Link]
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Application Note: A Robust LC-MS/MS Protocol for the Sensitive Quantification of N-Boc-N-Desmethyl Imatinib
Abstract
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Boc-N-Desmethyl Imatinib in a representative biological matrix, human plasma. This compound, a synthetically modified derivative of the primary active metabolite of Imatinib, serves as a crucial reference standard in various research and drug development settings. The protocol herein is meticulously designed to provide high precision, accuracy, and throughput, leveraging a straightforward protein precipitation extraction procedure and state-of-the-art triple quadrupole mass spectrometry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all aspects from sample preparation to data analysis, while adhering to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA).[1][2][3]
Introduction: The Rationale for Quantifying this compound
Imatinib, a cornerstone in targeted cancer therapy, is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[4][5][6] Its primary active metabolite, N-Desmethyl Imatinib (also known as CGP74588 or norimatinib), contributes to the overall therapeutic effect and is therefore a critical analyte in pharmacokinetic and therapeutic drug monitoring (TDM) studies.[4][7][8]
This compound is the N-desmethyl metabolite protected with a tert-butyloxycarbonyl (Boc) group.[9][10] While not a biological metabolite itself, this derivative is frequently used as a certified reference material or an intermediate in the synthesis of stable-isotope labeled internal standards or other related compounds for research purposes. Accurate quantification of this compound is therefore essential for:
-
Quality control of synthetic processes: Ensuring the purity and concentration of synthesized reference materials.
-
Pharmacokinetic and metabolism studies: Serving as a starting material for generating analytical standards.
-
Bioanalytical method development: Acting as a non-endogenous, closely related compound for optimizing extraction and chromatographic conditions.
This guide provides a comprehensive, field-proven protocol for its quantification, drawing upon established methodologies for Imatinib and its metabolites to ensure scientific integrity and reliability.[11][12][13][14]
Analyte and Internal Standard Properties
A thorough understanding of the physicochemical properties of the analyte and the chosen internal standard (IS) is fundamental to developing a robust LC-MS/MS method.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | C33H37N7O3 | 579.69[9] | |
| Imatinib | C29H31N7O | 493.60[4][5] | |
| N-Desmethyl Imatinib | C28H29N7O | 479.58[15] | |
| Imatinib-d8 (Internal Standard) | C29H23D8N7O | 501.65 (approx.) | Structure identical to Imatinib with 8 deuterium atoms, typically on the piperazine ring. |
Rationale for Internal Standard Selection: An ideal internal standard should co-elute with the analyte and exhibit similar ionization and extraction characteristics, but be distinguishable by mass. A stable isotope-labeled (SIL) analog of the parent drug, such as Imatinib-d8, is the gold standard for LC-MS/MS bioanalysis as it corrects for variability in sample preparation and matrix effects.[7][16] While a SIL-IS for this compound would be optimal, Imatinib-d8 is a widely available and scientifically sound alternative for this application.
Experimental Protocol: From Sample to Signal
This section provides a step-by-step methodology for the quantification of this compound in human plasma.
Materials and Reagents
-
Analytes and Standards: this compound (≥98% purity), Imatinib-d8 (≥98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.
Preparation of Stock and Working Solutions
Causality: Accurate preparation of stock and working solutions is the foundation of a reliable calibration curve and quality control samples. Using a solvent in which the analytes are highly soluble and stable prevents precipitation and ensures consistent concentrations.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Imatinib-d8 in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create a series of working standards for the calibration curve (e.g., covering a range from 10 ng/mL to 5000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the Imatinib-d8 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a rapid, simple, and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.[11][12][17] Acetonitrile is a common and efficient precipitation agent.
-
Aliquoting: To 50 µL of plasma sample (blank, calibration standard, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 10 µL of the Imatinib-d8 internal standard working solution (100 ng/mL).
-
Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve protein denaturation and maintain analyte stability.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Rationale: The selected parameters are optimized for the separation and detection of this compound and Imatinib-d8. A C18 column is chosen for its excellent retention of moderately polar compounds. The gradient elution ensures sharp peaks and efficient separation from endogenous matrix components. Electrospray ionization in positive mode is ideal for these nitrogen-containing basic compounds.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Shimadzu Nexera or equivalent |
| Column | Synergi Fusion-RP (4 µm, 2 x 50 mm) or equivalent[7][18] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0 - 0.5 min | 10% B |
| 0.5 - 2.5 min | 10% to 90% B |
| 2.5 - 3.0 min | 90% B |
| 3.0 - 3.1 min | 90% to 10% B |
| 3.1 - 4.0 min | 10% B (Re-equilibration) |
| Mass Spectrometry | |
| MS System | SCIEX API 4000 or equivalent triple quadrupole[18] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 30 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | |
| This compound | Q1: 580.4 -> Q3: 524.3 (Quantifier), Q1: 580.4 -> Q3: 394.2 (Qualifier) |
| Imatinib-d8 (IS) | Q1: 502.4 -> Q3: 394.2 [7] |
Note on MRM Transitions: The proposed quantifier transition for this compound (m/z 580.4 -> 524.3) corresponds to the neutral loss of a tert-butyl group from the Boc moiety. The qualifier transition (m/z 580.4 -> 394.2) is analogous to the primary fragmentation of Imatinib and N-Desmethyl Imatinib, providing structural confirmation.[7][12][19] These transitions must be empirically optimized on the specific mass spectrometer being used.
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure its performance is reliable for its intended purpose.[20][21] The validation should be performed in accordance with FDA and/or EMA guidelines.[1][2][3][22][23][24][25]
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (based on FDA/EMA guidelines)[1][2][3] |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples at LLOQ, Low, Mid, and High levels, the mean accuracy should be within 85-115% (80-120% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | To evaluate the suppression or enhancement of ionization by co-eluting matrix components. | The CV of the IS-normalized matrix factor calculated from at least 6 lots of blank matrix should be ≤15%. |
| Recovery | To determine the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable under various handling and storage conditions (freeze-thaw, bench-top, long-term, post-preparative). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Data Visualization and Workflow
Representative Chromatograms
(This section would typically display chromatograms from the analysis, showing the separation of the analyte and internal standard from the matrix background. The images would demonstrate the method's selectivity and peak shapes.)
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample receipt to final data reporting.
Caption: LC-MS/MS bioanalytical workflow for this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the quantification of this compound. By leveraging a simple protein precipitation method and optimized chromatographic and mass spectrometric conditions, this method offers the sensitivity, specificity, and robustness required for its intended application in research and drug development. The detailed validation plan ensures that the generated data is accurate and reliable, adhering to international regulatory standards. This protocol serves as an authoritative guide for any laboratory tasked with the quantitative analysis of this important analytical standard.
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D'Avolio, A., et al. (2019). Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. PubMed, 31743336. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
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de Vries, N., et al. (2021). Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma for an absolute bioavailability microdosing trial. Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved January 15, 2026, from [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). Slideshare. Retrieved January 15, 2026, from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Kamble, M. D., et al. (2022). LC-MS/MS Bioanalytical Procedure for Quantification of Imatinib Mesylate in Rat Plasma: Development and Application to Pharmacokinetic Study. Pharmaceutical Methods, 13(4). [Link]
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Li, W., et al. (2013). LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. Journal of Chromatographic Science, 51(4), 321-327. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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Bioanalytical method validation emea. (n.d.). Slideshare. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Chemical structure of Imatinib mesylate. Retrieved January 15, 2026, from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved January 15, 2026, from [Link]
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Li, W., et al. (2013). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. PubMed, 23580718. [Link]
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PubChem. (n.d.). Imatinib. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Chemical optimization and functions of imatinib structure. Retrieved January 15, 2026, from [Link]
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Wylie, A. A., et al. (2010). The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). BMC Structural Biology, 10, 23. [Link]
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ResearchGate. (n.d.). Imatinib Quantification by Liquid Chromatography Ultraviolet Detection for Monitoring of Plasma Levels. Retrieved January 15, 2026, from [Link]
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Miura, M., et al. (2010). Quantitative Determination of Imatinib in Human Plasma with High-Performance Liquid Chromatography and Ultraviolet Detection. Journal of Health Science, 56(1), 126-131. [Link]
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ResearchGate. (n.d.). Rapid Determination of Imatinib in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study. Retrieved January 15, 2026, from [Link]
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Widmer, N., et al. (2006). Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture. Journal of Chromatography B, 831(1-2), 241-249. [Link]
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Zhang, M., et al. (2012). Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 404(8), 2345-2352. [Link]
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Application Notes and Protocols for the Use of N-Boc-N-Desmethyl Imatinib in Cell Culture Experiments
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of N-Boc-N-Desmethyl Imatinib in cell culture experiments. This compound is a chemically modified derivative of N-Desmethyl Imatinib, the primary active metabolite of the well-established tyrosine kinase inhibitor, Imatinib. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the piperazine moiety presents a unique tool for investigating drug delivery, activation mechanisms, and the structure-activity relationship of Imatinib-related compounds. This guide moves beyond standard protocols to explain the scientific rationale behind experimental design, offering detailed methodologies for assessing the compound's cytotoxic activity, target engagement, and its potential as a prodrug.
Section 1: Scientific Background and Rationale
Mechanism of Action: Imatinib and Its Targets
Imatinib (marketed as Gleevec®) revolutionized targeted cancer therapy by specifically inhibiting key tyrosine kinases that drive oncogenesis.[1][2][3] Its primary targets include:
-
BCR-ABL: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, which is the hallmark of Chronic Myeloid Leukemia (CML).[4][5]
-
c-Kit: A receptor tyrosine kinase often mutated and constitutively activated in Gastrointestinal Stromal Tumors (GIST).[6][7][8]
-
Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase implicated in various malignancies and fibrotic diseases.[9][10][11]
Imatinib functions by competitively binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.[12][13] This action blocks the signaling cascades that promote cell proliferation and survival, ultimately inducing apoptosis in cancer cells dependent on these kinases.[3][4]
The Metabolite: N-Desmethyl Imatinib
In humans, Imatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, N-Desmethyl Imatinib.[4][14][15] This metabolite demonstrates a similar in vitro potency against the BCR-ABL kinase as the parent compound, Imatinib.[14][16] Although its plasma concentrations are lower than Imatinib, its long half-life (approximately 40 hours) means it contributes to the overall therapeutic effect.[17][18]
The Derivative: this compound - A Prodrug Hypothesis
This compound is a synthetic derivative where a tert-butyloxycarbonyl (Boc) group is attached to the nitrogen atom of the piperazine ring of N-Desmethyl Imatinib.[19][20] The Boc group is a widely used protecting group in organic chemistry, known for its bulkiness and its lability under acidic conditions.[21][22][23]
This chemical modification is significant for several reasons:
-
Steric Hindrance: The bulky Boc group is expected to sterically hinder the molecule from fitting into the ATP-binding pocket of its target kinases, likely rendering it biologically inactive.
-
Acid Sensitivity: The Boc group can be cleaved by strong acids, such as trifluoroacetic acid, or under milder acidic conditions.[22][23] This raises the possibility that it could be removed in the acidic microenvironments of tumors or within cellular compartments like lysosomes, releasing the active N-Desmethyl Imatinib.
These properties form the basis of a central prodrug hypothesis : this compound can be used as an inactive control compound that has the potential to be converted to its active form under specific biological conditions. The following protocols are designed to rigorously test this hypothesis.
Section 2: Materials and Reagent Preparation
Key Materials
| Material | Recommended Supplier | Purpose |
| This compound | Aladdin Scientific | Test compound |
| Imatinib Mesylate | Sigma-Aldrich | Positive control, parent drug |
| N-Desmethyl Imatinib | Cayman Chemical | Positive control, active metabolite |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for compound reconstitution |
| K562 Cell Line (ATCC® CCL-243™) | ATCC | BCR-ABL positive human CML cell line |
| GIST-T1 Cell Line | N/A | c-Kit mutant human GIST cell line |
| RPMI-1640 Medium | Gibco | Base medium for K562 cells |
| DMEM | Gibco | Base medium for GIST-T1 cells |
| Fetal Bovine Serum (FBS) | Gibco | Serum supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| MTT Reagent | Sigma-Aldrich | Reagent for cell viability assay |
| RIPA Lysis Buffer | Cell Signaling Tech. | Buffer for protein extraction |
| Protease/Phosphatase Inhibitors | Thermo Fisher | Prevents protein degradation |
| Primary & Secondary Antibodies | Cell Signaling Tech. | For Western Blot analysis (e.g., anti-p-CrkL, anti-CrkL, anti-GAPDH) |
Protocol 2.1: Reconstitution and Storage of Compounds
Causality: High-concentration stock solutions in an inert solvent like DMSO are essential for accurate serial dilutions and to minimize the final solvent concentration in cell culture, which can be toxic to cells. Storing aliquots prevents degradation from repeated freeze-thaw cycles.
-
Preparation: Briefly centrifuge the vial of each compound to ensure the powder is at the bottom.
-
Reconstitution: Under sterile conditions, add the appropriate volume of cell culture-grade DMSO to create a 10 mM stock solution. Refer to the molecular weight on the product datasheet for precise calculations (e.g., for this compound, MW = 579.69 g/mol ).[19]
-
Solubilization: Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath for a few minutes may be necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (1-2 months) or -80°C for long-term storage. Protect from light.[24]
Section 3: Core Experimental Protocols
The following experiments are designed as a self-validating system. The cytotoxicity assay (3.1) measures the overall effect on cell viability, the Western blot (3.2) directly assesses target engagement, and the LC-MS analysis (3.3) confirms the molecular fate of the compound.
Protocol 3.1: Comparative Cytotoxicity Analysis using MTT Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) values of Imatinib, N-Desmethyl Imatinib, and this compound in a relevant cancer cell line (e.g., K562).
-
Cell Seeding: Culture K562 cells in RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.[18] Seed 5,000 cells per well in 90 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.[25]
-
Compound Preparation: Prepare serial dilutions of each compound (Imatinib, N-Desmethyl Imatinib, this compound) from the 10 mM stock. A typical final concentration range would be 0.01 µM to 10 µM.[18] Prepare a vehicle control using the highest concentration of DMSO used in the dilutions.
-
Cell Treatment: Add 10 µL of the diluted compounds to the respective wells in triplicate. Include vehicle-only controls and no-cell (blank) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value for each compound.
Protocol 3.2: Analysis of Target Kinase Inhibition via Western Blotting
Objective: To directly visualize whether this compound inhibits the phosphorylation of a key downstream substrate of BCR-ABL, such as CrkL (Crk-like protein).
-
Cell Culture and Treatment: Seed K562 cells in a 6-well plate at a density of 1x10^6 cells/mL. Allow cells to grow for 24 hours. Treat the cells with Imatinib (e.g., 1 µM), N-Desmethyl Imatinib (1 µM), and this compound (1 µM and 10 µM) for a defined period (e.g., 6 hours). Include a DMSO vehicle control.
-
Cell Lysis: Harvest the cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phosphorylated CrkL (p-CrkL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total CrkL and a loading control like GAPDH.
Protocol 3.3: Investigating Prodrug Conversion using LC-MS
Objective: To provide definitive evidence on whether this compound is stable or is converted to N-Desmethyl Imatinib within the cell culture system. This is the critical self-validating step of the experimental series.
-
Cell Culture and Treatment: In a 6-well plate, seed K562 cells as in Protocol 3.2. Treat the cells with 10 µM this compound.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 6, 24, and 48 hours), collect both the cell culture supernatant and the cells.
-
Sample Preparation (Supernatant): Centrifuge the collected medium to remove any floating cells. Transfer the supernatant to a new tube. Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the clear supernatant for LC-MS analysis.
-
Sample Preparation (Cell Lysate): Wash the collected cell pellet with PBS. Lyse the cells using a methanol/water solution and mechanical disruption (e.g., sonication). Centrifuge to pellet cell debris and collect the supernatant for LC-MS analysis.
-
LC-MS Analysis: Analyze the prepared samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Method Development: Develop a method capable of separating and detecting this compound and N-Desmethyl Imatinib. Use pure standards of both compounds to determine their retention times and optimize mass spectrometry parameters for their specific mass-to-charge ratios (m/z).
-
Data Acquisition: Run the samples from the time-course experiment. Monitor for the parent compound (this compound) and the potential metabolite (N-Desmethyl Imatinib).
-
-
Data Interpretation: Quantify the relative peak areas for both compounds at each time point. A decrease in the this compound signal accompanied by an increase in the N-Desmethyl Imatinib signal over time would confirm the conversion and validate the prodrug hypothesis.
Section 4: Data Interpretation and Troubleshooting
| Scenario | MTT Assay Result (IC50) | Western Blot Result (p-CrkL Inhibition) | LC-MS Result (Conversion) | Interpretation and Next Steps |
| 1. Inactive & Stable | High IC50 (>10 µM), similar to vehicle control. | No inhibition of p-CrkL signal, even at high concentrations. | Only this compound is detected. | The Boc group completely abrogates activity, and the compound is stable in culture. It can be used as a reliable negative control for studies involving N-Desmethyl Imatinib. |
| 2. Slow Conversion (Prodrug) | Moderate to high IC50, but shows activity at the highest doses. | Inhibition of p-CrkL is observed, possibly requiring longer incubation times or higher concentrations compared to Imatinib. | A time-dependent decrease in the parent compound and an increase in N-Desmethyl Imatinib is detected. | The compound acts as a prodrug, slowly releasing the active metabolite. This could be useful for studies requiring sustained, low-level target inhibition. Consider experiments in low-pH media to see if conversion is accelerated. |
| 3. Weak Intrinsic Activity | Moderate IC50, less potent than Imatinib but clearly active. | Inhibition of p-CrkL is observed. | Only this compound is detected (no conversion). | The Boc-protected compound has weak, but direct, activity on the target kinase. This is less likely due to steric hindrance but should be considered. Further kinase binding assays would be needed to confirm. |
References
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The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. PMC. Available at: [Link]
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Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology. Available at: [Link]
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The c-kit signaling pathway is involved in the development of persistent pain. PMC. Available at: [Link]
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Imatinib Information for Patients. Drugs.com. Available at: [Link]
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Molecular Pathways: BCR-ABL. Clinical Cancer Research. Available at: [Link]
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Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells. PLOS One. Available at: [Link]
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What is Imatinib mesylate used for? Synapse. Available at: [Link]
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Platelet-derived Growth Factor (PDGF) Family. Sino Biological. Available at: [Link]
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The Strategic Application of N-Boc-N-Desmethyl Imatinib in Advanced Drug Synthesis
Introduction: Navigating the Complex Synthesis of Kinase Inhibitors
The synthesis of highly specific and potent kinase inhibitors, such as Imatinib, represents a significant achievement in medicinal chemistry. The intricate molecular architecture of these compounds necessitates a carefully orchestrated synthetic strategy, often involving the use of protecting groups to ensure regioselectivity and maximize yields. This technical guide delves into the pivotal role of N-Boc-N-Desmethyl Imatinib as a key intermediate in the synthesis of Imatinib and its analogues. We will explore the rationale behind employing the tert-butyloxycarbonyl (Boc) protecting group, provide detailed protocols for its application and subsequent removal, and discuss the analytical techniques crucial for characterization at each stage. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of advanced synthetic methodologies in pharmaceutical manufacturing.
The Rationale for a Protection-Deprotection Strategy
The structure of N-Desmethyl Imatinib, the primary active metabolite of Imatinib, features a piperazine moiety with a secondary amine.[1][2] In the final steps of many Imatinib synthesis routes, which typically involve coupling the piperazine-containing side chain with the core benzamide structure, this secondary amine presents a challenge.[3][4] It can compete with the desired reaction, leading to the formation of undesired side products and complicating the purification process.
The introduction of the Boc protecting group on the secondary amine of the piperazine ring effectively circumvents this issue. The Boc group is sterically bulky and electronically withdrawing, rendering the protected amine significantly less nucleophilic and preventing it from participating in unintended reactions.[3][5] Its stability in a wide range of reaction conditions, coupled with the relative ease of its removal under acidic conditions, makes it an ideal choice for this synthetic transformation.[5][6]
The overall synthetic strategy, therefore, involves the protection of N-Desmethyl Imatinib to form this compound, followed by the coupling reaction to form the Imatinib backbone, and a final deprotection step to yield the desired active pharmaceutical ingredient.
Caption: Synthetic workflow involving this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis, purification, and characterization of this compound and its subsequent conversion.
Protocol 1: Synthesis of this compound
This protocol details the protection of the secondary amine of N-Desmethyl Imatinib using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
N-Desmethyl Imatinib
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve N-Desmethyl Imatinib (1 equivalent) in DCM or THF.
-
Add TEA or DIPEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.2 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Expected Yield: 85-95%
Protocol 2: Deprotection of this compound
This protocol describes the removal of the Boc group to yield N-Desmethyl Imatinib, which can then be methylated to form Imatinib in a subsequent step.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) or an equal volume of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield N-Desmethyl Imatinib.
Expected Yield: >95%
Characterization Data
Thorough characterization of the intermediate and final products is essential to ensure their identity and purity.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Data | Expected Mass Spec (ESI+) | Purity (HPLC) |
| This compound | C₃₃H₃₇N₇O₃[7] | 579.69 g/mol [7] | Characteristic peaks for the aromatic protons, the methyl group, the piperazine protons, and a singlet at ~1.48 ppm for the 9 protons of the Boc group.[5] | m/z: 580.3 [M+H]⁺ | >98%[8] |
| N-Desmethyl Imatinib | C₂₈H₂₉N₇O[9] | 479.58 g/mol [9] | Absence of the Boc group peak at ~1.48 ppm. Characteristic peaks for the aromatic protons, the methyl group, and the piperazine protons, with a shift in the piperazine signals compared to the Boc-protected compound. | m/z: 480.2 [M+H]⁺[10] | >99% |
Visualization of the Synthetic Transformation
The following diagram illustrates the key steps of Boc protection and deprotection in the synthesis of Imatinib analogues.
Caption: Key reactions in the N-Boc protected synthesis route.
Conclusion and Future Perspectives
The use of this compound as a synthetic intermediate represents a robust and efficient strategy for the synthesis of Imatinib and its analogues. This approach effectively mitigates potential side reactions associated with the nucleophilic secondary amine of the piperazine moiety, leading to cleaner reaction profiles and higher overall yields. The protocols and characterization data provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Future advancements in this area may focus on the development of more atom-economical protecting groups or catalytic methods that obviate the need for protection-deprotection steps altogether, further streamlining the synthesis of these life-saving therapeutics.
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Application Note & Protocol: Facile and Efficient Deprotection of N-Boc-N-Desmethyl Imatinib
Abstract
This application note provides a comprehensive and validated protocol for the deprotection of N-Boc-N-Desmethyl Imatinib to yield N-Desmethyl Imatinib, the primary active metabolite of the anticancer drug Imatinib.[1] The tert-butyloxycarbonyl (Boc) group is a crucial protecting group in the multi-step synthesis of complex molecules like Imatinib analogues, valued for its stability and straightforward removal under acidic conditions.[2][3] This document details an efficient and reliable method using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a standard and highly effective condition for Boc cleavage.[4][5] We provide a step-by-step experimental procedure, methods for reaction monitoring, product isolation, and analytical validation, along with a troubleshooting guide to support researchers in drug development and medicinal chemistry.
Introduction and Rationale
N-Desmethyl Imatinib is a key metabolite of Imatinib, a targeted therapy agent used in the treatment of various cancers. Its synthesis is of significant interest for pharmacological studies and for use as a reference standard in analytical methods.[6][7] In a common synthetic route, the piperazine nitrogen is protected with a Boc group to prevent unwanted side reactions. The final step in this synthesis is the quantitative and clean removal of this protecting group.
The choice of deprotection strategy is critical to preserve the integrity of the complex Imatinib scaffold. Acid-catalyzed cleavage is the most common method for Boc removal.[8] Strong acids like Trifluoroacetic Acid (TFA) or hydrogen chloride (HCl) are typically employed.[8][9] This protocol focuses on the use of TFA in DCM, a combination renowned for its efficiency, clean reaction profile, and the volatility of its byproducts, which simplifies purification.[2][4]
Reaction Scheme and Mechanism
The deprotection proceeds via an acid-catalyzed elimination mechanism.
Overall Reaction
Caption: Deprotection of this compound using TFA.
Mechanism of Deprotection
The mechanism involves three key steps[2][3][10]:
-
Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group, rendering it unstable.
-
Cleavage: The unstable intermediate collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine. The amine is then protonated by the excess acid to form the corresponding trifluoroacetate salt.
The tert-butyl cation generated can be quenched by a suitable scavenger, or it can deprotonate to form isobutylene gas.[10][11] It is critical to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of CO2 and isobutylene gas can cause a dangerous pressure buildup.[5][10]
Experimental Protocol
This protocol outlines the standard procedure for the deprotection of this compound on a 0.5 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% Purity | N/A | Starting material. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Reaction solvent. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Deprotecting agent. Corrosive and toxic. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For neutralization work-up. |
| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific | For aqueous wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent. |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR | For TLC and chromatography. |
| Methanol (MeOH) | HPLC Grade | VWR | For TLC and chromatography. |
| Silica Gel Plates (TLC) | F254 | MilliporeSigma | For reaction monitoring. |
| Ninhydrin Stain | Reagent Grade | Sigma-Aldrich | Visualization agent for TLC. |
Step-by-Step Deprotection Procedure
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10-20 equivalents) dropwise to the stirring solution. Note: A common deprotection cocktail is a 25-50% solution of TFA in DCM.[4]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress closely using TLC or HPLC (see section 4). The reaction is typically complete within 1-3 hours.[8]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The residue will be the crude N-Desmethyl Imatinib as its trifluoroacetate salt.
-
Aqueous Work-up (to obtain free amine): a. Dissolve the crude residue in DCM. b. Transfer the solution to a separatory funnel and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: CO₂ evolution may occur. c. Wash the organic layer sequentially with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine of N-Desmethyl Imatinib.
-
Purification: Purify the crude product using flash column chromatography on silica gel, employing a suitable eluent system (e.g., a gradient of Dichloromethane/Methanol) to obtain the pure N-Desmethyl Imatinib. A purification method involving pH adjustment and crystallization may also be adapted from similar compounds.[12]
Reaction Monitoring and Validation
Rigorous monitoring is key to ensuring complete deprotection while minimizing side reactions.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring reaction progress.[13]
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | 95:5 Dichloromethane:Methanol (adjust polarity as needed) |
| Visualization | 1. UV light (254 nm). 2. Staining with ninhydrin solution and gentle heating. |
-
Observation: The Boc-protected starting material will have a higher Rf value (less polar) than the deprotected amine product. The product spot, being a primary or secondary amine, will turn a distinct color (typically purple or yellow) upon staining with ninhydrin, while the starting material will not.[14]
High-Performance Liquid Chromatography (HPLC)
For quantitative analysis of reaction completion and product purity, reverse-phase HPLC is the preferred method.[6][13]
| Parameter | Recommended Condition |
| System | HPLC with UV Detector (e.g., at 230 nm)[6] |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3-5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% TFA or Formic Acid) and Acetonitrile/Methanol |
| Flow Rate | 1.0 mL/min |
-
Observation: The deprotected N-Desmethyl Imatinib is more polar and will have a shorter retention time than the N-Boc protected starting material.
Deprotection and Analysis Workflow
The entire process from setup to validation is outlined below.
Caption: Workflow for the deprotection of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient acid. 2. Low reaction temperature. 3. Poor quality reagents. | 1. Add additional equivalents of TFA. 2. Ensure the reaction is running at room temperature. Gentle warming (to ~40°C) can be attempted cautiously. 3. Use fresh, anhydrous DCM and high-purity TFA. |
| Formation of Side Products | Alkylation of electron-rich aromatic rings by the tert-butyl cation.[11] | Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation. |
| Low Yield After Work-up | 1. Incomplete extraction of the product. 2. Product loss during neutralization. | 1. Perform multiple extractions with DCM or another suitable organic solvent. 2. Ensure the aqueous layer is not overly basic during the wash, which can sometimes cause emulsion or degradation issues. |
| Difficulty Confirming Deprotection | Amine product is protonated as a salt, which can behave differently in analysis.[15] | For NMR, the amine proton signals may be broad or absent. For IR, the characteristic N-H stretches might be shifted. Confirm with mass spectrometry for an accurate molecular weight. Neutralize a small sample to the free base before analysis if necessary. |
Safety Precautions
-
Trifluoroacetic Acid (TFA): TFA is highly corrosive, toxic, and volatile. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane (DCM): DCM is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Pressure Build-up: The reaction generates CO₂ and isobutylene gas. Never perform the reaction in a sealed vessel. Ensure the system is open to the atmosphere (e.g., via a drying tube).
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Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
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What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [Link]
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Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. National Institutes of Health (NIH). [Link]
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Imatinib Mesylate | Imatinib-piperazine-n-oxide | N-desmethyl-imatinib | High Performance Liquid Chromatography Method | Validation | Impurities. Indian Journal of Pharmaceutical Sciences. [Link]
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LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. PubMed. [Link]
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Application Note: Robust Analytical Methods for the Quantification of Imatinib and its Major Metabolite, N-desmethyl Imatinib, in Human Plasma
Abstract This document provides a detailed guide for the development and validation of analytical methods for quantifying Imatinib and its primary active metabolite, N-desmethyl Imatinib (CGP74588), in human plasma. Given the inter-individual pharmacokinetic variability of Imatinib, therapeutic drug monitoring (TDM) is a critical tool for optimizing clinical outcomes in patients with Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). We present two robust, validated protocols: a cost-effective and widely accessible Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This guide explains the causality behind experimental choices, from sample preparation to analytical conditions, and provides comprehensive, step-by-step protocols grounded in authoritative guidelines from the ICH and FDA.
Introduction
Imatinib: Mechanism of Action and Clinical Significance
Imatinib is a cornerstone of targeted cancer therapy. It functions as a potent and selective inhibitor of specific protein tyrosine kinases. In CML, it targets the Bcr-Abl tyrosine kinase, an abnormal enzyme produced by the Philadelphia chromosome translocation, which drives leukemic cell proliferation.[1][2] Imatinib binds to the ATP binding site of the Bcr-Abl protein, inhibiting its activity and blocking downstream signaling pathways, which ultimately induces apoptosis in the cancer cells.[2][3] It is also a potent inhibitor of the c-KIT receptor tyrosine kinase, making it the standard-of-care for GIST.[1][3]
The Role of Therapeutic Drug Monitoring (TDM) for Imatinib
Despite standardized dosing, there is significant inter-patient variability in Imatinib plasma concentrations.[4] This variability is influenced by factors such as patient adherence, drug-drug interactions, and genetic polymorphisms in metabolic enzymes.[5] Studies have demonstrated a correlation between Imatinib trough plasma concentrations and clinical response, making TDM an invaluable tool for dose optimization to maximize efficacy and minimize toxicity.[6]
Metabolism of Imatinib: The Importance of the N-desmethyl Metabolite (CGP74588)
Imatinib is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP3A5 being the major isoforms involved.[1][2][7] The principal metabolic pathway is the N-demethylation of the piperazine ring, which forms the active metabolite N-desmethyl Imatinib, also known as CGP74588.[1][4] This metabolite exhibits a similar in-vitro pharmacological activity to the parent drug and is a significant component in circulation.[4][7] Therefore, a comprehensive analytical method should ideally be capable of quantifying both the parent drug and this active metabolite.
Overview of Analytical Techniques
Several analytical techniques can be employed for Imatinib quantification. HPLC with UV detection is a robust and widely available method suitable for routine TDM.[5][8] For higher sensitivity, specificity, and the ability to simultaneously measure metabolites at low concentrations, LC-MS/MS is the gold standard.[9][10] The choice of method depends on the laboratory's resources, required sensitivity, and sample throughput needs.
Imatinib Metabolism Pathway
The primary metabolic conversion of Imatinib is catalyzed by CYP3A4/5 enzymes in the liver, as illustrated below.
Protocol 1: Protein Precipitation (PPT)
This method is fast and requires minimal resources, making it suitable for high-throughput screening. However, it may result in less clean extracts, potentially leading to matrix effects in LC-MS/MS.
Step-by-Step Protocol:
-
Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., Propranolol at 100 µg/mL for HPLC-UV [5]or Imatinib-d8 for LC-MS/MS). Vortex for 10 seconds.
-
Add 600 µL of ice-cold methanol to precipitate proteins. [5]4. Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. [5][11]6. Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase. Vortex to dissolve.
-
Transfer to an autosampler vial for injection.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a much cleaner extract by selectively adsorbing the analyte and washing away interferences. This is the preferred method for high-sensitivity LC-MS/MS analysis to minimize ion suppression. [6][12] Step-by-Step Protocol:
-
Pipette 200 µL of plasma sample into a polypropylene tube.
-
Add 50 µL of the internal standard working solution (Imatinib-d8 is highly recommended).
-
Add 400 µL of 1.25% orthophosphoric acid in water and vortex. [12]This step acidifies the sample to ensure the analyte is in its charged state for optimal binding to the SPE sorbent.
-
Conditioning: Condition an SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of HPLC-grade water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
Method 1: RP-HPLC with UV Detection
Principle and Application
This method separates Imatinib from endogenous plasma components on a reversed-phase C18 column. Quantification is achieved by measuring the UV absorbance at a specific wavelength. It is a reliable and cost-effective choice for laboratories where LC-MS/MS is not available.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Waters Alliance e2695 or equivalent | Standard quaternary pump system with autosampler. |
| Detector | Photodiode Array (PDA) or UV Detector | PDA allows for peak purity assessment. |
| Column | Waters Atlantis dC18 (4.6 x 150 mm, 5 µm) [8] | A robust C18 column providing good peak shape for basic compounds. |
| Mobile Phase | Acetonitrile : 10 mM KH₂PO₄ Buffer (pH 4.5) (35:65, v/v) [8] | The buffer controls the ionization state of Imatinib for consistent retention. Acetonitrile provides the necessary elution strength. |
| Flow Rate | 1.0 mL/min [8] | Provides optimal separation within a reasonable run time. |
| Column Temp. | 25°C [5] | Maintains consistent retention times. |
| Injection Vol. | 50 µL [5][8] | A larger volume can improve sensitivity. |
| Detection λ | 270 nm [5][8] | Corresponds to a λmax for Imatinib, ensuring good sensitivity. |
| Run Time | ~7-10 minutes | Sufficient to elute the analyte and internal standard without interference from the solvent front. |
Method Validation Summary (as per ICH Q2(R2) Guidelines)
The method must be validated to demonstrate its fitness for purpose. [13][14][15]
| Parameter | Typical Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (r²) | ≥ 0.995 | > 0.996 over 0.5-20 µg/mL [8] |
| Accuracy | 85-115% of nominal value (80-120% at LLOQ) | 98.2%-105% [5] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day < 1.86%, Inter-day < 0.6% [8] |
| LLOQ | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL [5][8] |
| Recovery | Consistent, precise, and reproducible | 83.5-86.0% [8] |
| Selectivity | No interfering peaks at the retention time of the analyte/IS | No interference from plasma components observed. [8]|
Method 2: LC-MS/MS for High-Sensitivity Quantification
Principle and Application
This method offers superior sensitivity and selectivity by coupling HPLC separation with tandem mass spectrometry. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its metabolite, virtually eliminating matrix interference. This is the reference method for pharmacokinetic studies and clinical trials. [10]
Mass Spectrometric and Chromatographic Conditions
| Parameter | Condition | Rationale |
| LC System | Shimadzu Nexera, Waters Acquity, or equivalent UPLC/HPLC | UPLC systems provide better resolution and faster run times. |
| Mass Spectrometer | Sciex API 4000, Waters Xevo TQ, or equivalent triple quadrupole | Required for sensitive and specific MRM transitions. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Imatinib and its metabolite are basic compounds that readily form positive ions. |
| Column | Thermo BDS Hypersil C18 (4.6 x 100 mm, 2.4 µm) [9] | A high-efficiency column suitable for fast separations. |
| Mobile Phase | Methanol : Water with 0.1% Formic Acid (55:45, v/v) [9] | Formic acid aids in the protonation of the analytes, enhancing ESI+ signal. |
| Flow Rate | 0.7 mL/min [9] | Optimized for the column dimensions and particle size. |
| Injection Vol. | 10 µL [9][16] | Smaller volumes are typical for sensitive LC-MS/MS methods. |
| Run Time | ~4 minutes [17] | Fast gradient elution is possible due to the specificity of MS detection. |
| MRM Transitions | Imatinib: 494 → 394 amuN-desmethyl Imatinib: 480 → 394 amuImatinib-d8 (IS): 502 → 394 amu | These specific fragmentations ensure high selectivity for each compound. [9] |
Method Validation Summary (as per FDA/ICH M10 Guidelines)
Bioanalytical method validation for regulatory submission must adhere to stringent guidelines. [18][19]
| Parameter | Typical Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.996 [20] |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within 85-115% [9] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 15% [9] |
| LLOQ | Imatinib: 8 ng/mL, N-desmethyl Imatinib: 3 ng/mL [9] | |
| Recovery | Consistent and reproducible | Consistent across QC levels. |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Ion suppression/enhancement should be assessed and minimized. |
| Stability | %-Difference within ±15% of nominal | Assessed for freeze-thaw, bench-top, long-term, and processed sample stability. [12]|
Discussion and Field Insights
-
Method Selection: For routine TDM in a clinical hospital setting, the HPLC-UV method is often sufficient, practical, and cost-effective. For clinical pharmacology studies, bioequivalence trials, or when high sensitivity is paramount, the LC-MS/MS method is indispensable.
-
Internal Standard (IS) Choice: The use of an internal standard is mandatory to correct for variability during sample preparation and injection. For HPLC-UV, a structurally similar compound like propranolol can be used. [5]For LC-MS/MS, a stable isotope-labeled (SIL) internal standard, such as Imatinib-d8, is the gold standard. A SIL-IS co-elutes with the analyte and experiences identical matrix effects and ionization efficiency, providing the most accurate correction. [12]* Troubleshooting Matrix Effects: In LC-MS/MS, matrix effects (typically ion suppression) from co-eluting phospholipids in plasma can severely impact accuracy and precision. If significant matrix effects are observed with the PPT method, switching to the cleaner SPE method is the most effective solution. Modifying the chromatographic gradient to better separate the analytes from the "phospholipid zone" can also be beneficial.
Conclusion
This application note provides two fully characterized and validated methods for the determination of Imatinib and its active metabolite, N-desmethyl Imatinib, in human plasma. The RP-HPLC-UV method serves as a robust and accessible option for routine therapeutic drug monitoring. The LC-MS/MS method provides the high sensitivity and specificity required for rigorous pharmacokinetic analysis and clinical research. The successful implementation of these protocols, guided by the principles of bioanalytical method validation, will enable researchers and clinicians to generate reliable data to help optimize Imatinib therapy and improve patient outcomes.
References
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Jain, M., et al. (2012). Quantitative determination of imatinib stability under various stress conditions. Journal of Cancer Research and Therapeutics. Available at: [Link]
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Bouchet, S., et al. (2017). Development and Clinical Validation of an HPLC-PDA Method for Imatinib Mesylate in Human Plasma: Interest in Therapeutic Drug Monitoring. Journal of Chromatographic Science. Available at: [Link]
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Ansari, M. J., et al. (2018). Clinical Development of Imatinib: an Anticancer Drug. Future Science OA. Available at: [Link]
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Reddy, B. P., et al. (2013). new analytical method development and validation for imatinib mesylate by rp-hplc method. International Research Journal of Pharmacy. Available at: [Link]
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PharmGKB. Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. Available at: [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Available at: [Link]
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Patel, P., et al. (2015). Development of a high sensitivity RP-HPLC method and stress testing of imatinib mesylate. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
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Zhang, Y., et al. (2013). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. Journal of Chromatographic Science. Available at: [Link]
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Sahoo, P. K., et al. (2012). New RP HPLC method for the estimation of imatinib in pharmaceutical dosage form. SlideShare. Available at: [Link]
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Larson, R. A., et al. (2008). Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study. Blood. Available at: [Link]
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Peng, B., et al. (2005). Clinical pharmacokinetics of imatinib. Clinical Pharmacokinetics. Available at: [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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Bende, G., et al. (2010). Validation of an HPLC method for determination of imatinib mesylate in rat serum and its application in a pharmacokinetic study. Journal of Chromatographic Science. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Available at: [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. Available at: [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. Available at: [Link]
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Sharma, N. K., et al. (2015). DEVELOPMENT AND VALIDATION OF HPTLC METHOD FOR DETERMINATION OF IMATINIB MESYLATE IN API AND TABLET DOSAGE FORM. Journal of Advanced Scientific Research. Available at: [Link]
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Zhang, Y., et al. (2013). LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. Journal of Chromatographic Science. Available at: [Link]
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Rahimi Kakavandi, A., et al. (2021). Method development for determination of imatinib and its major metabolite, N-desmethyl imatinib, in biological and environmental samples by SA-SHS-LPME and HPLC. Biomedical Chromatography. Available at: [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
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Jain, P. S., et al. (2011). Stability-Indicating HPTLC Determination of Imatinib Mesylate in Bulk Drug and Pharmaceutical Dosage. Journal of Chromatographic Science. Available at: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]
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Wajurkar, M. S., & Dole, M. N. (2015). DEVELOPMENT AND VALIDATION OF HPTLC METHOD FOR DETERMINATION OF IMATINIB MESYLATE IN API AND TABLET DOSAGE FORM. Journal of Advanced Scientific Research. Available at: [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Available at: [Link]
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D'Avolio, A., et al. (2019). Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. PLoS One. Available at: [Link]
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Faus, C. (2004). Imatinib in Chronic Myeloid Leukemia: an Overview. The Medical-Surgical Journal. Available at: [Link]
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de Lima, T. F., et al. (2014). Determination of serum levels of imatinib mesylate in patients with chronic myeloid leukemia: validation and application of a new analytical method to monitor treatment compliance. Clinics. Available at: [Link]
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Egorin, M. J. (2002). Clinical Pharmacokinetics of Imatinib Mesylate. In Vivo. Available at: [Link]
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Zhang, Y., et al. (2013). LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. ResearchGate. Available at: [Link]
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Suneetha, A., & Raja, R. (2022). Various analytical methods for estimation of Imatinib: A review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
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Miura, M., et al. (2011). Quantitative Determination of Imatinib in Human Plasma with High-Performance Liquid Chromatography and Ultraviolet Detection. Journal of Chromatographic Science. Available at: [Link]
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Kumari, S. J., et al. (2013). Simultaneous quantification of imatinib and CGP74588 in human plasma by liquid chromatography-time of flight mass spectrometry (LC-TOF-MS). Analytical Methods. Available at: [Link]
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Rahimi Kakavandi, A., et al. (2021). Method development for determination of imatinib and its' major metabolite, N‐desmethyl imatinib, in biological and environmental samples by SA‐SHS‐LPME and HPLC. Biomedical Chromatography. Available at: [Link]
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Application Notes: The Strategic Use of N-Boc-N-Desmethyl Imatinib in Advanced Pharmacokinetic Bioanalysis
Preamble: The Analytical Imperative in Imatinib Therapy
Imatinib (marketed as Gleevec®) represents a paradigm shift in targeted cancer therapy, particularly for Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] Its efficacy is rooted in the specific inhibition of the Bcr-Abl tyrosine kinase.[3] The clinical pharmacokinetics of imatinib are well-characterized, featuring high oral bioavailability and a terminal half-life of approximately 18 hours, which allows for once-daily dosing.[2][4]
Imatinib is metabolized primarily by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, N-desmethyl imatinib (also known as CGP74588).[1][5][6] This metabolite exhibits a pharmacological activity comparable to the parent drug and constitutes a significant portion of the circulating drug-related material.[5][7] Given the inter-individual variability in drug metabolism and the potential for drug-drug interactions affecting CYP3A4, there is a strong rationale for Therapeutic Drug Monitoring (TDM) and comprehensive pharmacokinetic (PK) studies to optimize dosing and ensure therapeutic efficacy.[5][8]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the quantification of drugs and their metabolites in biological matrices due to its superior sensitivity, selectivity, and accuracy.[9][10][11] A cornerstone of robust LC-MS/MS-based bioanalysis is the use of an appropriate internal standard (IS).[9][12][13] This document details the application and protocols for using N-Boc-N-Desmethyl Imatinib , a specialized analog, as an internal standard in pharmacokinetic studies of imatinib.
The Lynchpin of Accuracy: Why an Internal Standard is Non-Negotiable
In LC-MS/MS analysis, the journey of an analyte from a complex biological matrix (like plasma) to the detector is fraught with potential for variability. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process.[14] Its purpose is to normalize for variations that can occur at multiple stages:
-
Sample Extraction: The efficiency of extracting the analyte from plasma can vary between samples. An IS with similar physicochemical properties will be extracted with similar efficiency, allowing the ratio of analyte-to-IS to remain constant even if absolute recovery fluctuates.[9][15]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can enhance or suppress the ionization of the analyte in the mass spectrometer's source. This "matrix effect" is a major source of error. An ideal IS co-elutes with the analyte and experiences the same matrix effect, thus correcting for this variability.[12]
-
Instrumental Drift: Minor fluctuations in injection volume or mass spectrometer sensitivity over the course of an analytical run are effectively cancelled out by normalizing the analyte's response to that of the IS.[13]
While stable isotope-labeled (SIL) internal standards (e.g., deuterated imatinib) are considered the gold standard, their synthesis can be costly and time-consuming.[9][14] A well-chosen structural analog provides a robust and reliable alternative.
Rationale for this compound as a Premier Analog Internal Standard
This compound is an ideal internal standard for the simultaneous quantification of imatinib and its primary metabolite, N-desmethyl imatinib. The rationale is grounded in its unique chemical structure.
-
Structural Analogy: The core structure is identical to the N-desmethyl metabolite. This ensures that its behavior during sample extraction (e.g., protein precipitation, solid-phase extraction) and its chromatographic properties are highly similar to both N-desmethyl imatinib and the parent drug, imatinib.
-
Distinct Mass: The tert-Butoxycarbonyl (Boc) protecting group introduces a significant mass difference (+100 Da) compared to N-desmethyl imatinib.[16][17] This ensures that its mass-to-charge ratio (m/z) is clearly distinct from the analytes and any potential cross-talk or isotopic interference is avoided in the mass spectrometer.
-
Chemical Stability: The Boc group is stable under typical bioanalytical conditions but provides a unique fragmentation pathway for highly selective detection in MS/MS mode (e.g., a neutral loss of the Boc group or its fragments).[18][19]
The diagram below illustrates the metabolic conversion of Imatinib and the structural relationship of the this compound internal standard.
Caption: Metabolic conversion of Imatinib and its relationship to the analog internal standard.
Application Protocol: Simultaneous Quantification in Human Plasma
This protocol provides a validated LC-MS/MS method for determining the concentration of imatinib and N-desmethyl imatinib in human plasma for pharmacokinetic assessment.
Materials and Reagents
-
Reference Standards: Imatinib, N-desmethyl imatinib (CGP74588).
-
Internal Standard: this compound.
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (reagent grade), Deionized Water.
-
Labware: Polypropylene microcentrifuge tubes, autosampler vials.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare intermediate and working solutions for calibration standards and quality controls (QCs) by serially diluting the stock solutions with a 50:50 (v/v) ACN:Water mixture.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution to a final concentration of 50 ng/mL in 50:50 (v/v) ACN:Water. This concentration should produce a robust signal without saturating the detector.
Sample Preparation: Protein Precipitation
The following workflow is a robust and high-throughput method for sample cleanup.
Caption: Step-by-step workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Method Parameters
The following tables provide optimized starting parameters for the analysis. These should be further refined based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3.0 min, hold 0.5 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 5.0 min |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Imatinib | N-desmethyl Imatinib | This compound (IS) |
|---|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 494.3 | 480.3 | 580.4 |
| Product Ion (Q3) m/z | 394.2 | 394.2 | 480.3 |
| Dwell Time (ms) | 100 | 100 | 100 |
| Collision Energy (eV) | 35 | 35 | 25 |
| Declustering Potential (V) | 80 | 80 | 90 |
Rationale for IS transition: The selected transition for the internal standard (580.4 -> 480.3) corresponds to the loss of the Boc group (-100 Da), providing a highly specific and robust signal that is directly related to the core molecule of the analyte's metabolite.
Method Validation and Data Interpretation
Bioanalytical Method Validation
For use in regulated studies, the method must be fully validated according to guidelines from regulatory bodies like the FDA or EMA.[20][21][22] This ensures the reliability and integrity of the generated pharmacokinetic data. Key validation parameters include:
-
Selectivity and Specificity: No interference from endogenous matrix components at the retention times of the analytes and IS.
-
Calibration Curve: A linear range must be established (e.g., 5 - 10,000 ng/mL), with at least 6-8 non-zero calibrators. The regression should be weighted (e.g., 1/x²), with an r² value > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (%CV) must be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for QC samples at low, medium, and high concentrations.
-
Matrix Effect and Recovery: Assessed to ensure that ionization suppression/enhancement is consistent and that extraction efficiency is acceptable and reproducible. The IS is critical for correcting any variability.[9]
-
Stability: Analyte stability must be demonstrated under various conditions (bench-top, freeze-thaw cycles, long-term storage).
Data Analysis
-
Peak Integration: The chromatographic peaks for each analyte and the IS are integrated to determine their respective peak areas.
-
Response Ratio: A response ratio is calculated for each sample: (Peak Area of Analyte / Peak Area of IS).
-
Calibration Curve: A calibration curve is generated by plotting the response ratio of the calibration standards against their nominal concentrations.
-
Concentration Calculation: The concentration of imatinib and N-desmethyl imatinib in the unknown PK samples is calculated by interpolating their response ratios from the linear regression equation of the calibration curve.
By employing this compound as the internal standard, this protocol provides a robust, accurate, and high-throughput method for the bioanalysis of imatinib and its active metabolite, enabling high-quality pharmacokinetic and therapeutic drug monitoring studies.
References
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BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from BioPharma Services website. [Link]
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Baranowska, I., & Koper, M. (2014). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. [Link]
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Larson, R. A., Druker, B. J., Guilhot, F., O'Brien, S. G., Riviere, G. J., Krahnke, T., Gathmann, I., & Wang, Y. (2008). Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study. ASH Publications. [Link]
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PharmGKB. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]
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Narender, G., & Kumar, S. (2021). Bioanalytical Method Development and Validation for Simultaneous Estimation of Imatinib and Its Metabolite Desmethyl Imatinib in Human Plasma Using Liquid Chromatography and Mass Spectrometric Detection. International Journal of Pharmaceutical Sciences and Clinical Research. [Link]
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Levêque, D., & Maloisel, F. (2005). Clinical Pharmacokinetics of Imatinib Mesylate. In Vivo. [Link]
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KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bioanalytical & Biomarker Services. [Link]
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Tan, A., & Awaiye, K. (2015). Use of Internal Standards in LC-MS Bioanalysis. ResearchGate. [Link]
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Piórkowska, E., Kaza, M., & Fitzner, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from NorthEast BioLab website. [Link]
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Li, J., Smith, C., & Luffer-Atlas, D. (2007). Pharmacokinetic Investigation of Imatinib Using Accelerator Mass Spectrometry in Patients with Chronic Myeloid Leukemia. AACR Journals. [Link]
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Marangon, E., Citterio, M., Sala, F., Barisone, E., Lippi, A. A., Rizzari, C., Biondi, A., D'Incalci, M., & Zucchetti, M. (2009). Pharmacokinetic profile of imatinib mesylate and N-desmethyl-imatinib (CGP 74588) in children with newly diagnosed Ph+ acute leukemias. PubMed. [Link]
-
Al-Shammari, M. M., Al-Ghobashy, M. A., & Khedr, A. (2020). The effect of grape seed and green tea extracts on the pharmacokinetics of imatinib and its main metabolite, N-desmethyl imatinib, in rats. ResearchGate. [Link]
-
European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from a presentation slide deck. [Link]
-
Khosroushahi, A. Y., et al. (2021). Method development for determination of imatinib and its' major metabolite, N‐desmethyl imatinib, in biological and environmental samples by SA‐SHS‐LPME and HPLC. ResearchGate. [Link]
-
Marangon, E., et al. (2009). Pharmacokinetic proWle of imatinib mesylate and N-desmethyl-imatinib (CGP 74588) in children with newly diagnosed Ph+ acute leukemias. ProQuest. [Link]
-
de Lemos, M. L., et al. (2013). Quantification of imatinib in human serum: validation of a high-performance liquid chromatography-mass spectrometry method for therapeutic drug monitoring and pharmacokinetic assays. NIH. [Link]
-
Hdidou, M., et al. (2021). Development and Clinical Validation of an HPLC-PDA Method for Imatinib Mesylate in Human Plasma: Interest in Therapeutic Drug Monitoring. SciTechnol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. [Link]
-
Shah, G., et al. (2016). Clinical development of imatinib: an anticancer drug. PubMed Central. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Piórkowska, E., Kaza, M., & Fitzner, A. (2019). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
SOBI. (n.d.). BIOEQUIVALENCE STUDY OF 400 AND 100 MG IMATINIB FILM-COATED TABLETS IN HEALTHY VOLUNTEERS. [Link]
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Gota, V., et al. (2015). Comparative pharmacokinetic evaluation and bioequivalence study of three different formulations of Imatinib Mesylate in CML patients. NIH. [Link]
-
Kanamori, T., et al. (2019). Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat. PubMed Central. [Link]
-
Hanke, N., et al. (2024). Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug–drug interaction predictions. CPT Pharmacometrics & Systems Pharmacology. [Link]
-
Hanke, N., et al. (2024). Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug-drug interaction predictions. PubMed. [Link]
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- 2. Comparative pharmacokinetic evaluation and bioequivalence study of three different formulations of Imatinib Mesylate in CML patients - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 22. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Solubility Profiling of N-Boc-N-Desmethyl Imatinib
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of N-Boc-N-Desmethyl Imatinib in Drug Development
This compound is a key intermediate in the synthesis of derivatives of Imatinib, a cornerstone in targeted cancer therapy. As the N-desmethyl metabolite of Imatinib is pharmacologically active, chemical modifications of this structure are of great interest for the development of new kinase inhibitors with altered potency, selectivity, or pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in medicinal chemistry to temporarily mask a reactive amine, enabling selective modifications at other positions of a complex molecule.
Understanding the solubility of this compound is critical for its effective use in synthetic chemistry and for its purification. Solubility dictates the choice of solvent systems for reactions, chromatography, and crystallization, directly impacting yield and purity. This application note provides a detailed guide to the solubility of this compound, including known qualitative data and a comprehensive protocol for its quantitative determination.
Physicochemical Properties and Expected Solubility
The introduction of the bulky and lipophilic N-Boc group is expected to significantly alter the solubility profile of N-Desmethyl Imatinib. The Boc group increases the molecular weight and lipophilicity, which generally decreases aqueous solubility and increases solubility in organic solvents.
Chemical Structure of this compound:
Solubility Data
To date, comprehensive quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, qualitative information from suppliers indicates its solubility in several organic solvents. For context and comparison, quantitative data for the closely related compounds, Imatinib mesylate and N-Desmethyl Imatinib, are also provided.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | Methanol (MeOH) | Soluble[1] |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| N-Desmethyl Imatinib | Dimethylformamide (DMF) | 16 mg/mL[4] |
| Dimethyl sulfoxide (DMSO) | 14 mg/mL[4] | |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL[4] | |
| Ethanol | 0.20 mg/mL[4] | |
| Imatinib mesylate | Dimethyl sulfoxide (DMSO) | 14 mg/mL[5] |
| Dimethylformamide (DMF) | 10 mg/mL[5] | |
| Phosphate-buffered saline (PBS), pH 7.2 | ~2 mg/mL[5] | |
| Ethanol | 0.2 mg/mL[5] |
Disclaimer: The quantitative data for N-Desmethyl Imatinib and Imatinib mesylate are provided for reference and comparative purposes only. The solubility of this compound must be determined experimentally.
Experimental Protocol for Solubility Determination
Two common methods for determining solubility in drug discovery are kinetic and thermodynamic solubility assays. The kinetic assay is a high-throughput method that measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, reflecting a non-equilibrium state. The thermodynamic or equilibrium solubility assay measures the concentration of a compound in a saturated solution in equilibrium with its solid form, which is considered the "true" solubility.
Thermodynamic Solubility Determination by the Shake-Flask Method
This protocol describes the determination of the equilibrium solubility of this compound.
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Chloroform, Dimethyl Sulfoxide, Water, Phosphate-Buffered Saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Syringe filters (0.22 µm or 0.45 µm, ensure filter compatibility with the solvent)
-
Autosampler vials for HPLC
-
Calibrated analytical balance
-
HPLC system with a UV detector
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg). The exact amount is not critical as long as undissolved solid remains at the end of the experiment.
-
Add a known volume of the test solvent (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Sample Clarification:
-
After incubation, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully draw the supernatant into a syringe.
-
Filter the supernatant through a syringe filter into a clean autosampler vial. This step is crucial to remove any undissolved particles.
-
-
Analysis by HPLC:
-
Analyze the calibration standards by HPLC to generate a standard curve of peak area versus concentration.
-
Analyze the filtered sample solutions.
-
The concentration of this compound in the samples is determined by interpolating their peak areas from the standard curve.
-
Data Analysis:
The solubility is reported as the mean concentration from replicate measurements, typically in mg/mL or µM.
Experimental Workflow Diagramdot
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-N-Desmethyl Imatinib
Preamble: This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of N-Boc-N-Desmethyl Imatinib. N-Desmethyl Imatinib is the principal active metabolite of the tyrosine kinase inhibitor Imatinib.[1] The addition of a tert-butyloxycarbonyl (Boc) protecting group is a critical step for creating analytical standards, generating derivatives for structure-activity relationship (SAR) studies, or as an intermediate in more complex synthetic routes. This document provides practical, field-tested advice to troubleshoot common issues and optimize reaction yield, ensuring scientific integrity and reproducibility.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. The solutions are based on established principles of carbamate formation and practical laboratory experience.
Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I improve it?
A1: Low yield is a multifaceted issue often stemming from incomplete reactions, degradation, or inefficient purification. Let's break down the potential causes and solutions.
Possible Causes & Solutions:
-
Insufficient Reagent Stoichiometry: The secondary amine on the piperazine ring of N-Desmethyl Imatinib requires activation. Incomplete conversion is common if the amount of di-tert-butyl dicarbonate ((Boc)₂O) or base is insufficient.
-
Solution: While a 1:1 molar ratio is theoretical, (Boc)₂O can slowly degrade or react with trace water. It is advisable to use a slight excess of (Boc)₂O.
-
Recommendation: Start with 1.1 to 1.3 equivalents of (Boc)₂O. Monitor the reaction by TLC or LC-MS; if starting material persists, a small additional portion (0.1 eq) of (Boc)₂O can be added.
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. The reaction may be too slow at room temperature, or side products may form at elevated temperatures.
-
Solution: This reaction typically proceeds well at ambient temperature (20-25°C). If the reaction is sluggish, gentle heating to 35-40°C can increase the rate. However, monitor for impurity formation.
-
Recommendation: Run the reaction at room temperature for 4-6 hours initially. If conversion is low, increase the temperature to 40°C and monitor every hour.
-
-
-
Poor Starting Material Quality: N-Desmethyl Imatinib can be challenging to purify and may contain residual impurities from the Imatinib synthesis that can interfere with the reaction.[2][3]
-
Solution: Ensure the purity of your N-Desmethyl Imatinib starting material is >98% by HPLC and confirmed by ¹H NMR. Impurities with nucleophilic groups can consume the (Boc)₂O.
-
-
Losses During Workup and Purification: The product is a relatively large molecule, and significant amounts can be lost during aqueous workup (if emulsions form) or column chromatography (if the wrong stationary/mobile phase is used).
-
Solution: Minimize aqueous extractions. After quenching the reaction, direct concentration and purification by flash chromatography is often more efficient.
-
Recommendation: Use a gradient elution system for chromatography, starting with a less polar solvent system and gradually increasing polarity. This provides better separation from non-polar byproducts and unreacted (Boc)₂O. A common system is Dichloromethane (DCM) with a gradient of Methanol (MeOH).
-
-
Q2: The reaction seems to stall and never reaches full conversion. Why is this happening?
A2: A stalled reaction, where the consumption of starting material plateaus, typically points to an issue with the reagents or the fundamental reaction equilibrium.
Possible Causes & Solutions:
-
Base Incompatibility or Insufficiency: The choice and amount of base are crucial. The base deprotonates the secondary amine, increasing its nucleophilicity. If the base is too weak or used in insufficient quantity, the reaction will be slow or stall.
-
Explanation: Amines are good nucleophiles, but their reactivity is enhanced when deprotonated.[4] For a secondary amine like that in N-Desmethyl Imatinib, a non-nucleophilic organic base is ideal.
-
Recommendation: Use a tertiary amine base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) at 1.5 to 2.0 equivalents. DIPEA is often preferred due to its greater steric hindrance, reducing potential side reactions.
-
-
Moisture in the Reaction: (Boc)₂O readily reacts with water to form tert-butanol and CO₂, consuming the reagent.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If necessary, store the N-Desmethyl Imatinib starting material in a desiccator.
-
Q3: I'm having difficulty purifying the final product via column chromatography. What can I do?
A3: Purification challenges often involve poor separation between the product, starting material, and byproducts from (Boc)₂O.
Possible Causes & Solutions:
-
Inappropriate Solvent System: If the polarity of the eluent is too high, the product and starting material may co-elute. If it's too low, the product may not move from the baseline.
-
Recommendation: Use a gradient system of DCM and MeOH. Start the gradient at 100% DCM and slowly increase to 5-10% MeOH. The product is significantly less polar than the starting material and should elute first.
-
TLC Analysis: Before running a column, find an ideal solvent system using TLC that gives a clear separation with an Rf value for the product between 0.3 and 0.4.
-
-
Residual Base: Tertiary amine bases like TEA or DIPEA can interfere with chromatography and subsequent steps.
-
Solution: Before concentrating the reaction mixture for chromatography, perform a mild aqueous wash with a saturated solution of sodium bicarbonate (NaHCO₃) followed by brine. This will remove the protonated amine base and other water-soluble byproducts.
-
Frequently Asked Questions (FAQs)
Q1: Why is Boc protection necessary for N-Desmethyl Imatinib?
A1: The Boc group is one of the most common amine protecting groups in organic synthesis.[4][5] It serves two primary purposes in this context:
-
Preventing Unwanted Reactions: The secondary amine on the piperazine ring is a nucleophilic and basic site. Protecting it allows for selective chemical modifications at other positions on the Imatinib scaffold.
-
Altering Physicochemical Properties: The bulky, non-polar Boc group significantly increases the lipophilicity of the molecule. This can improve solubility in organic solvents, which is advantageous for purification and subsequent reactions.[6]
Q2: What is the optimal stoichiometry of reagents?
A2: The optimal ratio can vary slightly based on the purity of the starting materials and solvent dryness. However, a robust starting point is outlined below.
| Reagent | Molar Equivalents | Rationale |
| N-Desmethyl Imatinib | 1.0 | Limiting Reagent |
| (Boc)₂O | 1.2 | Slight excess to drive reaction to completion and account for any hydrolysis. |
| DIPEA or TEA | 1.5 | Ensures sufficient base to deprotonate the amine without significant excess. |
| DMAP (optional) | 0.05 - 0.1 | Acts as a nucleophilic catalyst to accelerate the reaction, but can complicate purification. Use only if the reaction is extremely sluggish. |
Q3: Which analytical techniques are best for monitoring the reaction?
A3: A combination of techniques provides the most comprehensive view:
-
Thin-Layer Chromatography (TLC): The most common and rapid method. The N-Boc product will be significantly less polar (higher Rf) than the N-Desmethyl Imatinib starting material. A typical mobile phase is 95:5 DCM:MeOH.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by showing the expected mass-to-charge ratio (m/z) for the product and the disappearance of the starting material peak. This is the preferred method for accurate conversion monitoring.
Visualizing the Process
Reaction Workflow
The following diagram illustrates the general synthetic pathway for the Boc protection of N-Desmethyl Imatinib.
Caption: General workflow for this compound synthesis.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve low yield issues systematically.
Sources
- 1. N-Desmethyl Imatinib | 404844-02-6 [chemicalbook.com]
- 2. EP2009008A1 - Imatinib base, and imatinib mesylate and processes for preparation thereof - Google Patents [patents.google.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting HPLC Peak Tailing for N-Boc-N-Desmethyl Imatinib
As a Senior Application Scientist, this guide provides in-depth troubleshooting for a common challenge in the analysis of N-Boc-N-Desmethyl Imatinib: chromatographic peak tailing. This issue can compromise quantification accuracy and method robustness. The following question-and-answer guide is structured to diagnose and resolve the problem systematically, explaining the scientific principles behind each recommendation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak tailing? It seems to be the only peak with this issue.
Answer: This is a classic sign of a chemical interaction specific to your analyte rather than a system-wide physical problem. This compound, like its parent compound, is a basic molecule containing multiple nitrogen atoms, including a piperazine ring. In typical reversed-phase HPLC mobile phases (pH 3-7), these nitrogen atoms become protonated, giving the molecule a positive charge.
The primary cause of peak tailing for such basic compounds is an unwanted secondary interaction with the stationary phase.[1][2] Standard silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3.5, these silanol groups begin to deprotonate, becoming negatively charged (SiO⁻).[3][4] Your positively charged analyte is then electrostatically attracted to these negatively charged sites, creating a strong, secondary retention mechanism in addition to the intended hydrophobic interaction. This "mixed-mode" retention leads to the characteristic tailed peak shape.[5]
Caption: Diagnostic workflow for troubleshooting peak tailing.
Mobile Phase & Column Chemistry Troubleshooting
Q3: How can I use mobile phase pH to eliminate tailing?
Answer: Adjusting the mobile phase pH is the most powerful tool to mitigate silanol interactions. The goal is to suppress the ionization of the residual silanol groups on the column.
Recommended Protocol: Low pH Ion Suppression
-
Target pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 . [4][6]2. Mechanism: At this low pH, the concentration of hydrogen ions (H⁺) is high, forcing the equilibrium of the silanol groups to their neutral, protonated state (Si-OH). This eliminates the negative charge on the stationary phase, thereby preventing the secondary ionic interaction with your protonated analyte. [1][6]3. Acid Choice: Use an appropriate acid or buffer. For LC-UV, 0.1% phosphoric acid is effective. For LC-MS, 0.1% formic acid is the preferred choice as it is volatile. [7]4. Verification: Ensure your column is stable at this low pH. Most modern silica-based columns are rated for operation between pH 2 and 8. [8] While your basic analyte will be fully protonated at this pH, this is not a problem as long as the interacting silanol sites are neutralized.
Q4: What buffer should I use for a low pH mobile phase, and at what concentration?
Answer: A buffer is essential for maintaining a stable pH, which ensures reproducible retention times and peak shapes. [9]The choice of buffer depends on the desired pH and detection method (UV or MS).
Buffer Selection Guide:
| Buffer System | pKa Value(s) | Effective pH Range | LC-MS Compatible? | Notes |
| Phosphate | 2.15, 7.20, 12.15 | 1.1 - 3.1, 6.2 - 8.2 | No | Excellent buffering capacity for low pH in LC-UV methods. [10][11]Not volatile. |
| Formate | 3.75 | 2.8 - 4.8 | Yes | Volatile and ideal for LC-MS. 0.1% formic acid gives a pH of ~2.7. [7] |
| Acetate | 4.76 | 3.8 - 5.8 | Yes | Volatile and good for LC-MS, but its buffering range is often too high to suppress silanols effectively. [10] |
| Citrate | 3.13, 4.76, 6.40 | 2.1 - 7.4 (overlapping) | No | Wide buffering range but can attack stainless steel components and has a higher UV cutoff. [7][10] |
Recommended Protocol:
-
Buffer Choice: For a target pH of ~2.7 for an LC-MS application, use 0.1% formic acid . For an LC-UV application requiring robust buffering at pH 2.5-3.0, use a 20-25 mM phosphate buffer .
-
Buffer Concentration:
-
For LC-MS, keep the concentration low (5-10 mM ) to avoid ion suppression in the source. [6] * For LC-UV, a concentration of 20-50 mM provides strong buffering capacity and can also help mask silanol interactions through increased ionic strength. [4]3. Preparation: Always measure and adjust the pH of the aqueous buffer before mixing it with the organic solvent.
-
Q5: What type of HPLC column is best to prevent these interactions in the first place?
Answer: Using a modern, high-performance column is a proactive strategy to prevent peak tailing for basic compounds.
Column Recommendations:
-
High-Purity, Type B Silica: Modern columns are made with high-purity silica that has a much lower concentration of acidic silanols and trace metal contaminants compared to older Type A silica. [5]2. End-Capped Columns: Most importantly, choose a column that is fully end-capped . End-capping is a chemical process that covers most of the remaining residual silanols with a small, inert group (like a trimethylsilyl group), effectively shielding them from interaction with analytes. [1][3]While no end-capping is 100% complete, it dramatically reduces secondary interactions. [1]3. Alternative Chemistries: For particularly challenging basic compounds, consider columns with alternative surface chemistries:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This creates a hydrating layer that shields the underlying silica surface and its residual silanols.
-
Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer (e.g., Waters BEH). They are mechanically strong and stable over a much wider pH range (1-12), allowing you to work at high pH to neutralize the basic analyte without damaging the column.
-
Instrument & Hardware Troubleshooting
Q9: My neutral probe test showed tailing for all peaks. What instrument problems should I look for?
Answer: If all peaks, including a neutral probe, are tailing, the issue is mechanical and related to the physical flow path of your HPLC system. This is often caused by extra-column band broadening or a disruption at the head of the column. [12] Troubleshooting Protocol for Physical Issues:
-
Check for a Column Void: Over time or due to pressure shocks, the packed bed of the column can settle, creating a void or empty space at the inlet. This disrupts the sample band as it enters the column, causing tailing and broadening for all peaks. [2] * Action: Carefully disconnect the column from the injector. Look for a small gap between the inlet frit and the top of the packed bed. If a void is present, the column usually needs to be replaced. Sometimes, reversing the column and flushing with a strong solvent can help, but this is often a temporary fix.
-
Inspect Tubing and Fittings (Dead Volume): Any unnecessary space in the flow path between the injector and the detector can cause peaks to broaden and tail.
-
Action: Ensure all tubing, especially between the column and detector, is as short as possible and has a narrow internal diameter (e.g., 0.12 mm or 0.005 inches). [13]Check that all fittings are properly seated and that the ferrule is not creating a gap.
-
-
Check for a Blocked Frit: Particulate matter from samples or worn pump seals can accumulate on the inlet frit of the column, distorting the flow path. This is often accompanied by an increase in backpressure. [14] * Action: Reverse the column and flush it to waste with a strong, filtered solvent. If this resolves the tailing and lowers the pressure, a partially blocked frit was the cause. Always use a guard column and filter your samples to prevent this. [12][15]
Q10: I've optimized my method, but I still see some tailing, especially at higher concentrations. Why?
Answer: This is likely due to mass overload . Every column has a finite sample capacity. When you inject too much analyte mass, you saturate the active sites of the stationary phase. This leads to a non-linear relationship between the analyte concentration in the mobile and stationary phases, resulting in a characteristic peak shape with a sharp front and a sloping tail (a "right triangle" shape). [14] Experimental Protocol: Overload Test
-
Prepare Dilutions: Prepare serial dilutions of your sample (e.g., 1:5, 1:10, 1:20).
-
Inject and Compare: Inject the original sample and the dilutions.
-
Analyze Results: If the peak shape becomes more symmetrical and the retention time slightly increases with greater dilution, your original sample was overloaded. [14] * Solution: Reduce the injection volume or dilute your sample to operate within the linear capacity of the column.
References
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
-
LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Element Lab Solutions. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Moravek. (2023). Exploring the Role of pH in HPLC Separation. [Link]
-
Axion Labs. HPLC Peak Tailing. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Chromsword. HPLC Troubleshooting Guide. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Restek. (2014). Troubleshooting HPLC- Tailing Peaks. [Link]
-
Bhagyashree P. A Guide For Selection of Buffer for HPLC. (2022). [YouTube Video]. [Link]
-
ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. [Link]
-
Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]
-
LCGC Blog. (2013). Buffer Choice for HPLC Separations. [Link]
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- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
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- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. labcompare.com [labcompare.com]
- 7. hplc.eu [hplc.eu]
- 8. agilent.com [agilent.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. youtube.com [youtube.com]
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- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
stability issues of N-Boc-N-Desmethyl Imatinib in solution
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for N-Boc-N-Desmethyl Imatinib. As a critical intermediate in the synthesis of Imatinib analogues and a potential metabolite, understanding its stability is paramount for reliable experimental outcomes. This guide, structured in a question-and-answer format, addresses common stability challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a derivative of the anti-cancer drug Imatinib. It features a tert-butoxycarbonyl (Boc) protecting group on the secondary amine of the piperazine ring. This protecting group is crucial in multi-step syntheses. However, the Boc group is famously labile, particularly under acidic conditions, which can lead to unintended deprotection and the formation of impurities during experiments or storage.[1][2][3] The stability of the core Imatinib structure itself under various stress conditions like hydrolysis and oxidation also contributes to the overall stability profile.[4][5]
Q2: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound in solution is primarily governed by three factors:
-
pH: The Boc group is highly sensitive to acid.[3][6] Acidic conditions (pH < 5) will rapidly cleave the Boc group, yielding N-Desmethyl Imatinib. The Imatinib backbone itself can also undergo hydrolysis under strongly acidic or basic conditions.[5]
-
Solvent Choice: Protic solvents, especially in the presence of trace acids, can facilitate the cleavage of the Boc group. While alcohols can sometimes accelerate Boc protection reactions, their use as a storage solvent should be carefully considered.[7] Aprotic, anhydrous solvents are generally preferred for stock solutions.
-
Temperature and Light: Like many complex organic molecules, prolonged exposure to elevated temperatures and UV light can lead to degradation.[4][8] Forced degradation studies on Imatinib have shown it to be susceptible to thermal and photolytic stress.[4][8]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Q3: My HPLC/LC-MS analysis shows a new, more polar peak corresponding to the mass of N-Desmethyl Imatinib. What happened?
This is a classic sign of Boc group cleavage. The Boc group is highly acid-labile and can be removed by even trace amounts of acid in your solvent or on glassware.[1][6]
-
Plausible Cause: You have inadvertently created an acidic environment. This could be due to:
-
Using a mobile phase with an acidic modifier (e.g., trifluoroacetic acid (TFA) or formic acid) without immediate analysis.
-
Storing the compound in a protic solvent like methanol or ethanol which may contain acidic impurities.
-
Dissolving the compound in a solvent stored in a bottle with a degrading screw-cap liner that can leach acidic compounds.
-
-
Recommended Action:
-
Solvent Check: Ensure all solvents are fresh, high-purity (HPLC or MS grade), and stored properly. Use aprotic solvents like anhydrous DMSO or DMF for stock solutions.
-
pH Neutrality: When preparing samples for analysis, use neutral diluents. If an acidic mobile phase is required for chromatography, prepare the sample in a neutral solvent and inject it as soon as possible.
-
Workflow Review: Examine your entire experimental workflow for any steps involving acid that could have led to premature deprotection.
-
Q4: I've stored my stock solution in DMSO at -20°C, but I'm still seeing degradation over time. Why?
While DMSO is a recommended solvent and -20°C is the standard storage temperature, degradation can still occur.
-
Plausible Causes:
-
Water Contamination: DMSO is highly hygroscopic. Absorbed water can participate in hydrolysis reactions, especially over long periods. Imatinib itself shows some degradation under neutral hydrolytic conditions.[5]
-
Freeze-Thaw Cycles: Repeatedly warming and cooling the stock solution can introduce moisture and accelerate degradation.[8] Studies on Imatinib in plasma show it is stable for at least three freeze-thaw cycles, but this may differ for the Boc-protected analogue in DMSO.[8]
-
Oxidation: Although less common for the Boc group itself, the Imatinib scaffold can be susceptible to oxidation, potentially forming N-oxide impurities.[9][10]
-
-
Recommended Action:
-
Use Anhydrous DMSO: Purchase high-quality, anhydrous DMSO and handle it in a way that minimizes moisture exposure (e.g., use a syringe with a septum cap).
-
Aliquot Solutions: Upon preparing a fresh stock solution, immediately divide it into small, single-use aliquots. This prevents the need for repeated freeze-thaw cycles of the main stock.
-
Inert Atmosphere: For maximum long-term stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.
-
Q5: My solution has developed a slight yellow tint. Is this a sign of degradation?
A color change often indicates a chemical transformation.
-
Plausible Causes:
-
Oxidative Degradation: The formation of oxidized species or polymeric impurities can often lead to colored solutions. The complex aromatic structure of Imatinib has chromophores that, upon modification, could change color.
-
Photodegradation: Imatinib is known to be sensitive to light.[8] Exposure of the solution to ambient lab lighting or sunlight can initiate photolytic degradation pathways, which may produce colored byproducts.[11]
-
-
Recommended Action:
-
Protect from Light: Always store stock solutions and experimental samples in amber vials or wrap clear vials in aluminum foil.
-
Analyze the Impurity: Use HPLC with a photodiode array (PDA) detector to see if new peaks with different UV-Vis spectra have appeared. LC-MS can help identify the mass of the potential colored impurity.
-
Prepare Fresh: If a color change is observed, it is best practice to discard the solution and prepare a fresh one from solid material to ensure the integrity of your experiment.
-
Part 3: Protocols and Methodologies
Protocol 1: Recommended Preparation and Storage of Stock Solutions
This protocol minimizes the risk of degradation during storage.
-
Material Weighing: Weigh the this compound solid in a clean, dry vial.
-
Solvent Addition: Add high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate at room temperature until the solid is completely dissolved. Avoid heating.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-volume amber microcentrifuge tubes or HPLC vials.
-
Inert Gas Purge (Optional): For extended storage (>1 month), gently flush the headspace of each aliquot with argon or nitrogen.
-
Storage: Tightly cap the aliquots and store them at -20°C or, for maximum longevity, at -80°C.
Protocol 2: HPLC-Based Assessment of Solution Stability
This method allows you to quantify the stability of your compound under specific conditions.
-
Sample Preparation (t=0):
-
Prepare a fresh solution of this compound in the solvent of interest (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 10 µg/mL).
-
Immediately inject this solution into the HPLC system to obtain the initial (t=0) peak area.
-
-
Incubation: Store the remaining solution under the desired test conditions (e.g., room temperature, 40°C, protected from light).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 peak area.
-
Monitor the chromatogram for the appearance and growth of new peaks, which represent degradation products.
-
Table 1: Example HPLC Conditions for Imatinib and Related Compounds
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 70:30 (A:B) to 30:70 (A:B) over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 266 nm[12] |
| Column Temp. | 30°C |
Note: This is a starting point. Method development and validation are required for specific applications.[9][12][13][14]
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Secrétan, P. H., et al. (2019). Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products. Science of The Total Environment. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
PharmGKB. Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
-
Pharmapproach. Forced degradation and stability indicating studies of imatinib tablet. [Link]
-
ResearchGate. shows the cleavage conditions for the Boc group. [Link]
-
Szczepek, W., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
BEPLS. (2023). A brief review on developed analytical methods for estimation of Imatinib in pharmaceutical formulation. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
Semantic Scholar. (2021). A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q. [Link]
-
IJPPR. (2015). new analytical method development and validation for imatinib mesylate by rp-hplc method. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Impact Factor. (2021). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. [Link]
-
The Pharma Innovation. (2018). Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical formulation by RP-HPLC. [Link]
-
ResearchGate. (2017). DEVELOPMENT OF ANALYTICAL METHOD FOR IMATINIB MESYLATE BY ULTRAVIOLET SPECTROSCOPY. [Link]
-
Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
NIH National Center for Biotechnology Information. (2012). Quantitative determination of imatinib stability under various stress conditions. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2019). Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Imatinib Mesylate and its Impurities in Bulk and Pharmaceutical Dosage Form. [Link]
-
ResearchGate. (2013). LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. impactfactor.org [impactfactor.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bepls.com [bepls.com]
- 13. ijcpa.in [ijcpa.in]
- 14. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Purification of N-Boc-N-Desmethyl Imatinib
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of N-Boc-N-Desmethyl Imatinib. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate in the synthesis of Imatinib and its analogues. As a protected form of the primary metabolite and a key process impurity, N-Desmethyl Imatinib, achieving high purity of its Boc-protected precursor is paramount for ensuring the quality and safety of the final Active Pharmaceutical Ingredient (API).
This guide provides in-depth, experience-driven answers to common challenges, troubleshooting advice for complex purification scenarios, and validated protocols to streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity so critical?
This compound (tert-Butyl 4-(4-((4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)carbamoyl)benzyl)piperazine-1-carboxylate) is a synthetic intermediate where the secondary amine on the piperazine ring of N-Desmethyl Imatinib is protected with a tert-butyloxycarbonyl (Boc) group.[1][2] N-Desmethyl Imatinib is the primary active metabolite of Imatinib and a known process impurity that is difficult to separate from the final API due to its structural similarity.[3][4]
The purity of this intermediate is critical for two primary reasons:
-
Impurity Control: Any impurities present in the this compound starting material will likely be carried through to the final deprotection and methylation steps, complicating the purification of the final Imatinib API. Regulatory bodies like the ICH have stringent limits on impurities in drug substances.[5]
-
Reaction Efficiency: Impurities can interfere with subsequent reaction steps (e.g., deprotection and N-methylation), leading to lower yields and the formation of new, difficult-to-remove side products.
Q2: What are the common impurities I should anticipate when purifying crude this compound?
Aside from residual solvents and unreacted starting materials, the primary impurities are structurally related to the Imatinib core. Based on the synthesis pathway, you should be vigilant for:
-
Unreacted Starting Materials: Such as N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.[6]
-
Over-reacted or Side-Products: Dimer impurities or products from reactions with residual catalysts.
-
Degradation Products: Imatinib and its precursors can be susceptible to hydrolysis and oxidation under certain conditions.[7][8]
-
Isomeric Impurities: Positional isomers that may have formed during the synthesis of the core structure.
The table below summarizes key compounds relevant to this purification process.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role/Significance |
| This compound | C₃₃H₃₇N₇O₃ | 579.71 | 1076199-23-9 | Target Compound |
| N-Desmethyl Imatinib | C₂₈H₂₉N₇O | 479.58 | 404844-02-6 | Key Impurity / Metabolite[] |
| Imatinib | C₂₉H₃₁N₇O | 493.60 | 152459-95-5 | Final API Target |
| Imatinib Impurity C | C₂₈H₂₉N₇O | 479.58 | 404844-02-6 | Same as N-Desmethyl Imatinib[1] |
| Imatinib Impurity F | C₁₆H₁₅N₅ | 277.32 | 152460-10-1 | Precursor-related Impurity[1] |
Q3: How do I reliably assess the purity of my this compound sample?
A multi-faceted approach is recommended. The gold standard is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).
-
Primary Method (Quantitative): A validated, stability-indicating Reverse-Phase HPLC (RP-HPLC) method is essential. This allows for the separation and quantification of the main compound from its impurities.[7]
-
Confirmatory Method (Qualitative): LC-MS is invaluable for identifying unknown peaks by providing mass-to-charge ratio (m/z) data, which helps in elucidating impurity structures.[10][11]
-
Additional Techniques:
-
¹H NMR: Confirms the chemical structure and can reveal major impurities if their signals do not overlap with the product.
-
Loss on Drying (LOD): Determines the amount of residual solvent.
-
A well-developed HPLC method should be able to resolve this compound from both its less polar precursors and its more polar deprotected form (N-Desmethyl Imatinib).
Purification & Troubleshooting Guides
This section addresses specific problems you may encounter during the purification process.
Workflow: General Purification & Analysis Strategy
The diagram below outlines a typical workflow for moving from a crude reaction mixture to a highly pure, characterized product.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. allmpus.com [allmpus.com]
- 3. caymanchem.com [caymanchem.com]
- 4. EP2009008A1 - Imatinib base, and imatinib mesylate and processes for preparation thereof - Google Patents [patents.google.com]
- 5. ijnrd.org [ijnrd.org]
- 6. US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents [patents.google.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Boc-N-Desmethyl Imatinib
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of N-Boc-N-Desmethyl Imatinib. As a key intermediate in the synthesis of Imatinib analogues and related compounds, ensuring its purity is critical for downstream applications. This resource, structured in a question-and-answer format, addresses common challenges and offers practical solutions based on established chemical principles and field expertise.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: The primary impurities in the synthesis of this compound can be categorized into three main groups:
-
Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials, byproducts from side reactions, and reagents.
-
Degradation Products: These can form if the product is subjected to harsh conditions such as high temperatures, strong acids or bases, or prolonged storage.
-
Starting Material Impurities: Impurities present in the initial reactants can be carried through the synthesis.
A summary of common impurities is provided in the table below:
| Impurity Class | Specific Impurity | Potential Source |
| Process-Related | N-Desmethyl Imatinib (starting material) | Incomplete Boc-protection reaction. |
| Di-Boc protected species | Over-reaction or non-specific reaction of Boc-anhydride. | |
| Unreacted Boc-anhydride and its byproducts | Excess reagent used in the protection step. | |
| Guanidine derivative impurities | Impurities from the starting N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine. | |
| Degradation | Hydrolyzed byproducts | Exposure to acidic or basic conditions during workup or purification. |
| Oxidative degradation products | Exposure to air and light over extended periods. |
Q2: What is the primary cause of incomplete Boc-protection leading to residual N-Desmethyl Imatinib?
A2: Incomplete Boc-protection is a common issue and can stem from several factors:
-
Insufficient Reagent: The molar ratio of di-tert-butyl dicarbonate (Boc-anhydride) to the N-Desmethyl Imatinib may be too low.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice can significantly impact the reaction efficiency. For instance, the reaction may be sluggish at lower temperatures, requiring longer reaction times.
-
Base Selection: The choice and amount of base used to deprotonate the secondary amine are critical. A base that is too weak or used in insufficient quantity will result in a low yield of the protected product.
-
Moisture: Water in the reaction mixture can hydrolyze the Boc-anhydride, reducing its effective concentration.
Q3: How can I detect and quantify impurities in my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the purity of this compound. A typical approach would involve:
-
Column: A reverse-phase C18 column is generally suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of the main compound from its impurities.
-
Detection: UV detection at a wavelength where both the product and potential impurities have significant absorbance (e.g., around 265 nm) is standard.
For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guide
Problem 1: My reaction shows a significant amount of unreacted N-Desmethyl Imatinib starting material by TLC or HPLC analysis.
Root Causes & Solutions:
-
Cause: Insufficient Boc-anhydride.
-
Solution: Increase the molar equivalents of Boc-anhydride. A 1.1 to 1.5 molar excess is a good starting point.
-
-
Cause: Inadequate base.
-
Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine) is used. The base should be added before the Boc-anhydride.
-
-
Cause: Short reaction time or low temperature.
-
Solution: Monitor the reaction progress by TLC or HPLC. If the reaction is stalling, consider increasing the reaction temperature or extending the reaction time.
-
-
Cause: Presence of moisture.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Experimental Protocol: Boc-Protection of N-Desmethyl Imatinib
-
Dissolve N-Desmethyl Imatinib (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a suitable base, such as triethylamine (1.2 equivalents), and stir the mixture at room temperature for 10-15 minutes.
-
Add di-tert-butyl dicarbonate (Boc-anhydride) (1.3 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: I am observing a significant peak in my HPLC that I suspect is a di-Boc protected impurity.
Root Causes & Solutions:
-
Cause: Use of a large excess of Boc-anhydride and/or a strong base.
-
Solution: Reduce the equivalents of Boc-anhydride. Fine-tune the stoichiometry to minimize over-reaction. Using a milder base might also be beneficial.
-
-
Cause: Prolonged reaction time at elevated temperatures.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed to an acceptable level. Avoid unnecessarily long reaction times.
-
Problem 3: My final product is showing signs of degradation after purification and storage.
Root Causes & Solutions:
-
Cause: Residual acidic or basic impurities from the workup or purification.
-
Solution: Ensure thorough washing of the organic extracts to remove any residual acids or bases. If using silica gel chromatography, consider neutralizing the silica gel with a small amount of a suitable base before packing the column.
-
-
Cause: Exposure to light and air.
-
Solution: Store the purified this compound in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., nitrogen or argon). Storing at low temperatures can also enhance stability.
-
Visualizing the Synthesis and Impurity Formation
Diagram 1: Synthetic Pathway for this compound
Caption: Boc-protection of N-Desmethyl Imatinib.
Diagram 2: Troubleshooting Logic for Common Impurities
Caption: Troubleshooting flowchart for impurity issues.
References
Technical Support Center: Optimizing Boc Protection of N-Desmethyl Imatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the tert-butyloxycarbonyl (Boc) protection of N-Desmethyl Imatinib, a critical step in the synthesis of Imatinib derivatives and related compounds. As Senior Application Scientists, we have compiled this resource to address common challenges and provide robust, field-proven solutions to streamline your experimental workflow.
Understanding the Reaction: Core Principles
The Boc protection of N-Desmethyl Imatinib involves the reaction of the secondary amine on the piperazine ring with di-tert-butyl dicarbonate ((Boc)₂O). This reaction masks the nucleophilicity of the amine, allowing for subsequent chemical modifications at other sites of the molecule.[1][2] The resulting N-tert-butoxycarbonyl carbamate is stable under a variety of conditions but can be readily removed with mild acids.[1][3]
The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[4][5] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group that subsequently decomposes into tert-butanol and carbon dioxide gas.[1][4] The use of a base is common to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[5][6]
Troubleshooting Guide & FAQs
Here we address specific issues that you may encounter during the Boc protection of N-Desmethyl Imatinib.
Issue 1: Incomplete or Slow Reaction
FAQ: My reaction has stalled, and I still see a significant amount of starting material by TLC/LC-MS. What are the likely causes and how can I drive the reaction to completion?
Root Causes & Solutions:
-
Insufficient Reagent Stoichiometry: The molar ratio of (Boc)₂O to your substrate is crucial. For complex molecules, a slight excess of the Boc anhydride is often necessary to ensure complete conversion.
-
Actionable Advice: Increase the equivalents of (Boc)₂O incrementally. Start with 1.1-1.2 equivalents and, if needed, increase to 1.5 equivalents. Monitor the reaction progress closely to avoid side reactions from a large excess of the reagent.
-
-
Inadequate Base: The choice and amount of base can significantly impact the reaction rate. N-Desmethyl Imatinib has multiple basic nitrogen atoms, which can quench the added base.
-
Actionable Advice: Ensure you are using at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[5] For stubborn reactions, consider using a stronger base or a catalytic amount of 4-dimethylaminopyridine (DMAP), which is a highly effective acylation catalyst.[7]
-
-
Low Reaction Temperature: While many Boc protections proceed at room temperature, some substrates require thermal energy to overcome the activation barrier.[8]
-
Actionable Advice: Gently warm the reaction mixture to 40-50 °C.[9] Monitor for any potential degradation of your starting material or product at elevated temperatures.
-
-
Poor Solubility: N-Desmethyl Imatinib may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow kinetics.[10]
-
Actionable Advice: Choose a solvent system that fully dissolves your substrate. Dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water are often good starting points.[8][11] For particularly insoluble substrates, dimethylformamide (DMF) can be used, although it will require more rigorous purification.
-
Issue 2: Formation of Multiple Products
FAQ: My LC-MS analysis shows multiple new peaks in addition to my desired product. What are these side products and how can I suppress their formation?
Root Causes & Solutions:
-
Over-reaction (Di-Boc Formation): While less common for secondary amines, under forcing conditions, it's possible to form an unstable N,N-di-Boc species, or reaction at other nucleophilic sites on the molecule.
-
Actionable Advice: Avoid a large excess of (Boc)₂O. Use a controlled stoichiometry (1.1-1.2 equivalents) and add the reagent portion-wise to the reaction mixture.[12]
-
-
Reaction with Other Nucleophilic Groups: Although the piperazine nitrogen is the most nucleophilic amine, other nitrogens in the N-Desmethyl Imatinib structure could potentially react under certain conditions.
-
Actionable Advice: Maintain a moderate reaction temperature (room temperature to 40 °C). Optimize the base used; a hindered base like DIPEA can sometimes offer better selectivity.
-
-
Hydrolysis of Boc Anhydride: In the presence of water, (Boc)₂O can hydrolyze. While this doesn't typically lead to multiple products from the substrate, it consumes the reagent, potentially leading to an incomplete reaction.
-
Actionable Advice: Use anhydrous solvents if possible, especially if the reaction is slow. However, aqueous solvent mixtures are often used successfully.[7]
-
Issue 3: Difficult Purification
FAQ: I'm having trouble separating my Boc-protected product from the reaction byproducts and excess reagents. What is the best purification strategy?
Root Causes & Solutions:
-
Residual (Boc)₂O and Byproducts: Excess Boc anhydride and its breakdown product, tert-butanol, can co-elute with the desired product during chromatography.
-
Actionable Advice:
-
Work-up: After the reaction is complete, quench with a mild aqueous acid (e.g., saturated NH₄Cl solution) to neutralize the base and hydrolyze any remaining (Boc)₂O.
-
Extraction: Perform a standard aqueous work-up. The Boc-protected product will be in the organic layer. Washing with brine can help remove water-soluble impurities.
-
Chromatography: Use silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity should effectively separate the product from less polar byproducts.
-
Sublimation of (Boc)₂O: For reactions with a significant excess of Boc anhydride, a significant portion can be removed by placing the crude product under high vacuum for an extended period.[9]
-
-
-
Product Solubility Issues: The Boc-protected product may have different solubility characteristics than the starting material, which can complicate extraction and purification.
-
Actionable Advice: Test the solubility of a small sample of your crude product in various solvents to determine the best system for extraction and chromatography.
-
Optimized Experimental Protocols
The following are starting point protocols that can be further optimized based on your specific experimental observations.
Protocol 1: Standard Boc Protection
This protocol is a good starting point for most applications.
Materials:
-
N-Desmethyl Imatinib
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve N-Desmethyl Imatinib (1 equivalent) in DCM or THF.
-
Add TEA or DIPEA (1.5 equivalents) and stir for 5-10 minutes at room temperature.
-
Add (Boc)₂O (1.2 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Catalytic DMAP for Challenging Reactions
Use this protocol for slow or incomplete reactions.
Materials:
-
N-Desmethyl Imatinib
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile or THF
Procedure:
-
Dissolve N-Desmethyl Imatinib (1 equivalent) in acetonitrile or THF.
-
Add TEA or DIPEA (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add (Boc)₂O (1.2 equivalents) and continue stirring at room temperature.
-
Monitor the reaction progress closely, as it is likely to be faster.
-
Follow the same work-up and purification procedure as in Protocol 1.
Data at a Glance: Reaction Parameter Summary
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| (Boc)₂O (equivalents) | 1.1 - 1.2 | Increase up to 1.5 | Drives the reaction to completion; excess can lead to side products. |
| Base (equivalents) | 1.5 (TEA or DIPEA) | Increase to 2-3 eq. or add catalytic DMAP | Neutralizes generated acid and enhances amine nucleophilicity.[6] |
| Solvent | DCM, THF, Acetonitrile | DMF for poor solubility | Must fully dissolve the starting material for efficient reaction.[8] |
| Temperature | Room Temperature | Increase to 40-50 °C | Increases reaction rate for sluggish transformations.[8] |
| Reaction Time | 2 - 6 hours | Monitor by TLC/LC-MS until completion | Varies depending on substrate reactivity and conditions.[12] |
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of Boc protection of a secondary amine.
Experimental Workflow
Caption: General experimental workflow for Boc protection.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for incomplete Boc protection.
References
-
Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. Link
-
Boc Protection Mechanism (Boc2O + Base) . Common Organic Chemistry. Link
-
Amine Protection / Deprotection . Fisher Scientific. Link
-
An In-depth Technical Guide to the Boc Protection Mechanism for Amines . Benchchem. Link
-
Troubleshooting incomplete Boc deprotection . Benchchem. Link
-
BOC Protection and Deprotection . J&K Scientific LLC. Link
-
Common side reactions with Boc-protected amino acids and how to avoid them . Benchchem. Link
-
optimizing reaction time and temperature for N-Boc protection . Benchchem. Link
-
tert-Butyloxycarbonyl protecting group . Wikipedia. Link
-
N-Desmethyl Imatinib-d8 . PubChem. Link
-
A Better Understanding of Di Tert Butyl Dicarbonate . Echemi. Link
-
Boc-Protected Amino Groups . Organic Chemistry Portal. Link
-
Reactions that Work: Boc Protection . Chemtips - WordPress.com. Link
-
Imatinib . PubChem. Link
-
N-Desmethyl Imatinib . AbMole BioScience. Link
-
Having great trouble with a Boc-protection reaction . Reddit. Link
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines . National Institutes of Health. Link
-
N-Desmethyl Imatinib . ChemicalBook. Link
-
Application of Boc-anhydride . Suzhou Highfine Biotech. Link
-
N-desmethyl Imatinib . Cayman Chemical. Link
-
Boc Protecting Group for Amines . Chemistry Steps. Link
-
Application Note – N-Boc protection . Sigma-Aldrich. Link
-
Di-tert-butyl dicarbonate . Wikipedia. Link
-
Amine Protection / Deprotection . Fisher Scientific. Link
-
Protecting Groups for Amines: Carbamates . Master Organic Chemistry. Link
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . National Institutes of Health. Link
-
A kind of purification process of Imatinib . Google Patents. Link
-
Imatinib N-Boc N-Desmethyl . Allmpus. Link
-
N-Boc-N-Desmethyl Imatinib . Pharmaffiliates. Link
-
Purification method of imatinib . Google Patents. Link
-
Preparation method of imatinib impurity . Google Patents. Link
-
This compound from Aladdin Scientific . Biocompare.com. Link
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . National Institutes of Health. Link
Sources
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- 2. echemi.com [echemi.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Amine Protection / Deprotection [fishersci.dk]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. reddit.com [reddit.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in N-Boc-N-Desmethyl Imatinib Assays
Welcome to the technical support center for assays involving N-Boc-N-Desmethyl Imatinib. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common—and uncommon—issues that can lead to inconsistent and unreliable results. As a key intermediate and a potential impurity in the synthesis of Imatinib, accurate quantification of this molecule is critical. This resource provides in-depth, experience-driven advice to help you achieve robust and reproducible data.
The core challenge in analyzing this compound lies in the chemical lability of the tert-Butoxycarbonyl (Boc) protecting group.[1][2] This guide is structured to address problems stemming from this inherent instability, as well as other common pitfalls in chromatographic and mass spectrometric analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Analyte Instability & Sample Preparation
Question 1: My assay results for this compound are consistently low and I see a corresponding increase in an N-Desmethyl Imatinib peak. What is happening?
Answer: This is a classic sign of premature deprotection of the N-Boc group. The Boc group is highly sensitive to acidic conditions, readily cleaving to yield the unprotected amine (N-Desmethyl Imatinib), a tert-butyl cation, and carbon dioxide.[3][4]
Likely Causes & Solutions:
-
Acidic Sample Diluent: Using acidic diluents (e.g., those containing trifluoroacetic acid (TFA) or formic acid) for sample preparation can cause significant degradation before the sample is even injected. Even mildly acidic conditions can lead to slow degradation if samples are left at room temperature for extended periods.[5]
-
Solution: Prepare samples in a neutral or slightly basic, aprotic solvent system. A mixture of acetonitrile and water (50:50 v/v) is often a good starting point.[6] If buffering is necessary, consider a neutral pH buffer like phosphate-buffered saline (PBS), but be mindful of its compatibility with your analytical method (especially MS).
-
-
Improper Sample Storage: Storing prepared samples in an acidic mobile phase or diluent, even at refrigerated temperatures, can lead to time-dependent degradation.
-
Solution: Analyze samples immediately after preparation. If storage is unavoidable, store them as a dry solid or dissolved in a stable, aprotic solvent at -20°C or below. For HPLC fractions containing acid, immediate lyophilization is preferable to rotary evaporation, which can concentrate the acid and accelerate deprotection.[5]
-
Experimental Protocol: Sample Stability Test
-
Prepare three sets of this compound samples at a known concentration in the following diluents:
-
Set A: 50:50 Acetonitrile:Water
-
Set B: 50:50 Acetonitrile:Water with 0.1% Formic Acid
-
Set C: 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic Acid
-
-
Inject an aliquot from each set immediately (T=0).
-
Keep the remaining samples on the autosampler at room temperature.
-
Inject aliquots at T=2, T=4, and T=8 hours.
-
Compare the peak area of this compound and the formation of N-Desmethyl Imatinib over time. This will empirically determine the stability in your chosen diluents.
Section 2: Chromatographic Issues (HPLC/UPLC)
Question 2: I'm observing poor peak shape (tailing) and shifting retention times for this compound. How can I improve this?
Answer: Poor peak shape and retention time drift are common issues in reversed-phase chromatography, often stemming from secondary interactions, improper mobile phase pH, or inadequate column equilibration.
Likely Causes & Solutions:
-
Acidic Mobile Phase: As with sample preparation, a highly acidic mobile phase (e.g., containing >0.1% TFA) can cause on-column deprotection.[5] This leads to a mixed population of the analyte (Boc-protected and unprotected) interacting with the column, resulting in tailing or split peaks.
-
Column Choice: Standard C18 columns can sometimes exhibit secondary interactions with the amine groups in the Imatinib structure.
-
Solution: Consider using a column with a different stationary phase, such as a phenyl-hexyl column, which can offer alternative selectivity and improved peak shape for aromatic compounds like Imatinib and its derivatives.[8]
-
-
Inadequate Equilibration: Insufficient column equilibration between injections, especially in gradient methods, is a primary cause of retention time drift.
-
Solution: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before each injection.
-
Diagram: Troubleshooting Chromatographic Issues
Caption: Decision tree for troubleshooting HPLC issues.
Section 3: Mass Spectrometry (MS) Detection
Question 3: I am using LC-MS, but I cannot detect the protonated parent ion of this compound. Instead, I see multiple fragment ions. Is my compound degrading?
Answer: This is a very common phenomenon for Boc-protected amines during electrospray ionization (ESI) mass spectrometry.[9][10] The parent ion is often unstable in the ion source and may not be observed at all.
Likely Causes & Solutions:
-
In-Source Fragmentation & McLafferty Rearrangement: The energy in the MS ion source is often sufficient to cause the labile Boc group to fragment. Boc-protected amines are known to undergo a McLafferty rearrangement, leading to the loss of isobutylene (56 Da) and CO2 (44 Da), resulting in the observation of the unprotected amine's ion.[10] You may also see an ion corresponding to the loss of the tert-butyl group (m/z 57).[11]
-
Solution 1: Optimize MS Source Conditions. Reduce the source temperature and fragmentor/cone voltage to the lowest levels that still provide adequate signal. This minimizes the energy imparted to the molecule, potentially allowing for the detection of the parent ion.
-
Solution 2: Monitor for Characteristic Fragments. Instead of relying on the parent ion, use multiple reaction monitoring (MRM) to track specific, stable fragment ions. For this compound, a key transition would be from the parent ion to the ion of N-Desmethyl Imatinib. This provides both specificity and sensitivity.
-
Solution 3: Use a Softer Ionization Technique. If available, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less energetic than ESI and may allow for the detection of the parent ion.
-
Data Presentation: Common Mass Transitions
| Compound | Precursor Ion (m/z) [M+H]⁺ | Common Product Ions (m/z) | Notes |
| This compound | 580.7 | 480.6 | Loss of Boc group (isobutylene + CO2) |
| 524.7 | Loss of isobutylene | ||
| 424.5 | Subsequent fragmentation of N-Desmethyl Imatinib | ||
| N-Desmethyl Imatinib | 480.6 | 424.5, 394.5 | Characteristic fragments of the Imatinib core |
Note: Exact m/z values may vary slightly based on instrument calibration.
Section 4: Regulatory Context & Impurity Profiling
Question 4: At what level do I need to report and characterize this compound as an impurity?
Answer: The requirement for reporting, identification, and qualification of impurities is governed by guidelines from the International Council for Harmonisation (ICH), which are adopted by regulatory agencies like the FDA.[12][13]
Key Thresholds (ICH Q3A/Q3B):
-
Reporting Threshold: Generally, impurities present at a level of ≥0.05% should be reported in a new drug substance specification.
-
Identification Threshold: Impurities present at levels of ≥0.10% or a daily intake of >1.0 mg (whichever is lower) should be structurally identified.[14][15]
-
Qualification Threshold: Impurities found at levels greater than 0.15% or a daily intake of >1.0 mg may require qualification, which involves gathering and evaluating data to establish biological safety.[14][15]
It is critical to develop a validated, stability-indicating analytical method that can accurately quantify this compound and other related substances to ensure compliance with these regulatory expectations.[16][17]
Diagram: Impurity Management Workflow
Caption: Workflow for impurity management based on ICH guidelines.
References
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
- Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents.
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- FDA Finalizes ICH Guidance on Elemental Impurities. RAPS.
- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
- Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
- FDA Releases Draft Elemental Impurities Guidance. Pharmaceutical Technology.
- ANDAs: Impurities in Drug Products. FDA.
- Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA.
- Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneum
- Method development for determination of imatinib and its major metabolite, N-desmethyl imatinib, in biological and environmental samples by SA-SHS-LPME and HPLC. PubMed.
- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring.
- Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. Benchchem.
- A Comparative Guide to Analytical Methods for Confirming Boc Protection. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Synthesis and Characterization of Potential Impurities in Imatinib Mesyl
- Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. Impactfactor.
- Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases.
- QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY IN IMATINIB MESYL
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Amine Protection / Deprotection. Fisher Scientific.
- Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
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- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
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- 10. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. FDA Finalizes ICH Guidance on Elemental Impurities | RAPS [raps.org]
- 13. pharmtech.com [pharmtech.com]
- 14. fda.gov [fda.gov]
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- 17. ijnrd.org [ijnrd.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of N-Boc-N-Desmethyl Imatinib
Introduction
Imatinib, marketed as Gleevec®, is a cornerstone in targeted cancer therapy, renowned for its efficacy against chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] It functions as a potent inhibitor of the Bcr-Abl tyrosine kinase.[3] N-Desmethyl Imatinib is the primary active metabolite of Imatinib, formed in the liver by cytochrome P450 enzymes, and exhibits comparable in vitro potency to the parent drug.[3][4] The N-Boc protected version, N-Boc-N-Desmethyl Imatinib, is a critical intermediate for the synthesis of Imatinib derivatives and analogues, serving as a valuable tool for researchers in drug development and discovery.[5][6]
This guide provides a comparative analysis of the primary synthetic strategies to obtain this compound. We will delve into two main divergent pathways: a "Late-Stage Demethylation/Protection" route starting from Imatinib itself, and a "Convergent Synthesis" approach that builds the molecule from a pre-functionalized N-Boc-piperazine fragment. Each route will be evaluated based on its chemical logic, potential yields, and strategic advantages for research and development professionals.
Strategic Overview: Divergent Pathways to a Key Intermediate
The synthesis of this compound can be logically dissected into two primary strategic approaches. The choice between these routes often depends on the starting materials available, desired scale, and the specific goals of the synthesis (e.g., rapid analogue generation vs. process optimization).
| Strategy | Description | Key Transformation | Starting Material |
| Route 1: Late-Stage Demethylation/Protection | This is a linear approach that begins with the fully synthesized Imatinib molecule. It involves the chemical demethylation of the piperazine nitrogen followed by the protection of the resulting secondary amine with a Boc group. | N-Demethylation of Imatinib | Imatinib |
| Route 2: Convergent Synthesis | This strategy involves the synthesis of two key fragments which are then coupled. One fragment is the complex pyrimidinyl-aniline core, and the other is a benzoyl moiety already containing the N-Boc-piperazine group. | Amide bond formation | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine and a derivative of 4-((1-(tert-butoxycarbonyl)piperazin-4-yl)methyl)benzoic acid. |
Route 1: Late-Stage Demethylation and Protection
This approach leverages the availability of Imatinib as a starting material. The core challenge of this route lies in achieving selective N-demethylation of the piperazine ring without affecting other sensitive functional groups in the molecule.
Workflow Diagram: Route 1
Caption: Late-stage functionalization of Imatinib.
Mechanistic Considerations and Protocol
Step 1: N-Demethylation of Imatinib
The N-demethylation of tertiary amines like the one in Imatinib's piperazine ring is a classic challenge in organic synthesis. While the metabolic pathway utilizes CYP enzymes[3][4], chemical methods must be employed in the lab. Reagents like 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis are effective but involve harsh conditions and toxic reagents.
Step 2: Boc Protection
Once N-Desmethyl Imatinib is obtained and purified, the subsequent protection of the secondary amine is a standard and high-yielding reaction.
Experimental Protocol: Boc Protection of N-Desmethyl Imatinib
-
Dissolve N-Desmethyl Imatinib (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.[6][7]
Evaluation of Route 1
| Pros | Cons |
| Utilizes a readily available starting material (Imatinib). | N-demethylation can be low-yielding and require harsh reagents. |
| Fewer steps if starting from Imatinib. | Potential for side reactions on the complex Imatinib scaffold. |
| Straightforward final Boc protection step. | Purification after demethylation can be challenging. |
Route 2: Convergent Synthesis with an N-Boc Protected Fragment
This more elegant and often preferred approach for analogue synthesis involves preparing a key intermediate that already contains the N-Boc-piperazine moiety. This fragment is then coupled with the aniline core of Imatinib in one of the final steps. This strategy avoids the problematic late-stage demethylation.
Workflow Diagram: Route 2
Caption: Convergent synthesis via amide coupling.
Mechanistic Considerations and Protocol
The key step in this route is the robust formation of the amide bond between the two primary fragments. The synthesis of these fragments is well-documented in the literature concerning Imatinib synthesis.[1][8]
Step 1: Synthesis of Fragment A: 4-((1-(tert-butoxycarbonyl)piperazin-4-yl)methyl)benzoic acid
This fragment is typically prepared by the nucleophilic substitution of a 4-(halomethyl)benzoic acid ester with N-Boc-piperazine, followed by saponification of the ester to yield the required carboxylic acid.
Step 2: Synthesis of Fragment B: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine
The synthesis of this core aniline fragment is a multi-step process that has been extensively optimized and is a common intermediate in many Imatinib synthesis patents.[8][9]
Step 3: Amide Coupling
The final step involves a standard peptide coupling reaction. The choice of coupling agent is critical to ensure high yield and minimize side reactions.
Experimental Protocol: Amide Coupling
-
In a reaction vessel, dissolve Fragment A (the carboxylic acid, ~1.1 eq) in an appropriate solvent like DMF or DCM.
-
Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (~1.2 eq) and an activator like HOBt (Hydroxybenzotriazole) (~1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate vessel, dissolve Fragment B (the aniline core, 1.0 eq) in the same solvent.
-
Slowly add the activated acid solution to the aniline solution.
-
Add a non-nucleophilic base like DIPEA (~2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash chromatography to afford pure this compound.
Evaluation of Route 2
| Pros | Cons |
| Convergent approach often leads to higher overall yields. | Requires synthesis of two complex fragments. |
| Avoids harsh demethylation conditions. | Overall synthesis is longer in terms of step count from simple precursors. |
| Highly modular, allowing for easy substitution of either fragment to create analogues. | May require more complex purification of intermediates. |
| Utilizes robust and well-understood amide coupling chemistry. |
Comparative Summary and Recommendation
| Parameter | Route 1: Late-Stage Demethylation | Route 2: Convergent Synthesis |
| Overall Strategy | Linear | Convergent |
| Key Challenge | Selective N-demethylation | Synthesis of advanced intermediates |
| Versatility for Analogue Synthesis | Low | High |
| Potential Overall Yield | Variable, often lower | Generally higher and more reliable |
| Process Safety & Reagents | Can involve highly toxic reagents (e.g., for demethylation) | Utilizes standard, well-characterized coupling reagents |
| Ideal Application | Small-scale synthesis when Imatinib is readily available. | Library synthesis, analogue development, and process scale-up. |
Conclusion
For researchers and drug development professionals, the Convergent Synthesis (Route 2) is the superior strategy for producing this compound and its derivatives. Its modularity is a significant advantage, allowing for the rapid generation of new chemical entities by modifying either the benzoyl or the pyrimidine-aniline fragment. While it requires a greater initial investment in synthesizing the starting fragments, the robustness of the final amide coupling step and the avoidance of harsh, non-selective reactions make it a more reliable, scalable, and versatile approach.
Route 1 may be considered for rapid, small-scale synthesis if Imatinib is already on hand and the downstream application can tolerate potentially lower yields from the demethylation step. However, for any systematic medicinal chemistry program, establishing a reliable convergent route is the more strategic and efficient long-term solution.
References
- Vertex AI Search. (n.d.). The Chemistry and Synthesis of N-Desmethyl Imatinib: Insights for Buyers. Retrieved January 15, 2026.
- Google Patents. (2013). US8609842B2 - Method for synthesizing Imatinib.
- Google Patents. (2009). US7550591B2 - Imatinib production process.
- Google Patents. (2014). US8912325B2 - Process for preparation of imatinib and its mesylate salt.
-
Google APIs. (2012). United States Patent. Retrieved from [Link]
-
Justia Patents. (2011). PROCESS FOR THE PREPARATION OF IMATINIB AND SALTS THEREOF. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Retrieved from [Link]
-
NCBI. (2007). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of imatinib: A convergent approach revisited. Retrieved from [Link]
- Google Patents. (n.d.). EP2009008A1 - Imatinib base, and imatinib mesylate and processes for preparation thereof.
-
Chemsrc. (2025). N-Desmethyl imatinib | CAS#:404844-02-6. Retrieved from [Link]
-
FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 1076199-23-9. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of imatinib and imatinib mesylate. Retrieved from [Link]
-
ResearchGate. (2025). A Facile Total Synthesis of Imatinib Base and Its Analogues | Request PDF. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1076199-23-9 | Product Name : this compound. Retrieved from [Link]
-
Semantic Scholar. (2008). A Facile Total Synthesis of Imatinib Base and Its Analogues. Retrieved from [Link]
-
PubMed. (n.d.). Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes. Retrieved from [Link]
-
Biocompare.com. (n.d.). This compound from Aladdin Scientific. Retrieved from [Link]
-
Allmpus. (n.d.). Imatinib N-Boc N-Desmethyl. Retrieved from [Link]
-
IJNRD. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from [Link]
-
The chemical reaction database. (n.d.). Novel Imatinib base synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Imatinib-N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. Retrieved from [Link]
-
PubChem. (n.d.). N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide nitrate. Retrieved from [Link]
-
PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. Retrieved from [Link]
-
ChemBK. (2022). n-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide methanesulfonate. Retrieved from [Link]
-
Molkem. (n.d.). N-[4-METHYL-3-[(4-PYRIDIN-3-YL PYRIMIDIN-2-YL) AMINO]-PHENYL]-BENZAMIDE | Intermediate of Imatinib. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for N-Boc-N-Desmethyl Imatinib
This guide provides a comprehensive framework for the validation of analytical methods for N-Boc-N-Desmethyl Imatinib, a critical intermediate and reference standard in the synthesis of Imatinib's primary metabolite, N-Desmethyl Imatinib. As researchers, scientists, and drug development professionals, ensuring the purity, stability, and quality of active pharmaceutical ingredients (APIs) and their related substances is paramount. The validation of analytical methods is not merely a regulatory checkbox; it is the cornerstone of reliable data and, consequently, patient safety.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, comparing two of the most prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—within the context of international regulatory standards.
The Analytical Challenge: Context and Significance
Imatinib is a cornerstone therapy for various cancers, and its metabolism is a key aspect of its clinical profile. The major active metabolite, N-Desmethyl Imatinib, is formed via demethylation, often mediated by cytochrome P450 enzymes like CYP3A4.[1] this compound serves as a protected precursor in synthetic routes or as a characterization standard. Accurate quantification of this compound is essential to control the impurity profile of Imatinib API and to ensure the quality of reference materials.
The validation of any analytical procedure must demonstrate that it is fit for its intended purpose.[2][3] This principle is enshrined in the guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), which provide a harmonized framework for ensuring global consistency in drug development.[4][5][6][7][8]
Strategic Selection of Analytical Technology
The choice between HPLC-UV and LC-MS/MS depends entirely on the analytical objective.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of the pharmaceutical quality control lab. It is robust, reliable, and cost-effective for quantifying compounds with a UV chromophore, such as this compound. It is ideally suited for assays, purity determinations of the main component, and quantification of known, non-trace-level impurities.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and specificity. By monitoring specific parent-to-fragment ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can detect and quantify analytes at extremely low levels, even in complex matrices. It is the gold standard for trace analysis, such as quantifying potential genotoxic impurities (GTIs) where acceptable limits can be in the parts-per-million (ppm) range.[9][10][11]
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for analytical technology selection.
The Lifecycle of an Analytical Method
Modern regulatory guidelines, particularly the updated ICH Q2(R2) and the new ICH Q14, view method validation not as a singular event but as part of a continuous lifecycle.[6][7][12] This approach integrates method development, validation, and routine monitoring to ensure the procedure remains fit for purpose over time.
Caption: The continuous lifecycle of an analytical method.
A Practical Guide to Validation Parameters & Protocols
The objective of validation is to demonstrate through rigorous experimental evidence that a method is suitable for its intended use.[2] The core validation characteristics are outlined in ICH Q2(R1) and the revised Q2(R2).[3][4][13][14][15]
Specificity (and Selectivity)
Causality: The purpose of specificity is to prove that the analytical signal is solely attributable to the analyte of interest.[14][16] A lack of specificity can lead to overestimated results and a failure to detect co-eluting impurities. For impurity methods, it is crucial to demonstrate that the method can separate the target impurity from the API, other impurities, and degradation products. This is the foundation of a stability-indicating method .[17]
Experimental Protocol:
-
Prepare Solutions:
-
Blank (Diluent)
-
Placebo (formulation excipients, if applicable)
-
This compound standard solution
-
Imatinib API solution
-
Solutions of other known related substances (e.g., N-Desmethyl Imatinib)
-
Spiked Sample: Spike this compound into the Imatinib API or placebo.
-
-
Forced Degradation:
-
Subject the Imatinib API to stress conditions to intentionally generate degradation products.[18][19]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: Expose to UV/Vis light as per ICH Q1B guidelines.
-
Neutralize acidic and basic samples before analysis.
-
-
Analysis:
-
Inject all prepared solutions.
-
HPLC-UV: Examine chromatograms for any interfering peaks at the retention time of this compound. Use a Photodiode Array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold.[18]
-
LC-MS/MS: Monitor the specific MRM transition for this compound. The absence of this transition in blank, placebo, and unstressed samples confirms specificity. Analyze stressed samples to ensure degradation products do not produce interfering signals.
-
Linearity
Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a defined range. This is essential for accurate quantification, as it validates the use of a calibration curve to calculate unknown concentrations.
Experimental Protocol:
-
Prepare Standards: From a certified reference standard of this compound, prepare a stock solution. Create a series of at least five calibration standards by serial dilution, covering 50% to 150% of the expected working concentration for an assay, or from the LOQ to 150% of the specification limit for an impurity.
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the mean response (peak area or height) versus concentration. Perform a linear regression analysis.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It confirms that the method is free from systematic error or bias. This is typically evaluated through recovery studies.[16]
Experimental Protocol:
-
Prepare Spiked Samples: Spike a known quantity of this compound into the sample matrix (e.g., Imatinib API or a placebo blend) at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, 120%).
-
Replicates: Prepare a minimum of three replicates at each concentration level (for a total of nine determinations).[3]
-
Analysis: Analyze the spiked samples and a corresponding unspiked sample.
-
Evaluation: Calculate the percentage recovery for each replicate using the formula: % Recovery = [(Spiked Sample Result - Unspiked Sample Result) / Amount Added] * 100
Precision
Causality: Precision demonstrates the consistency and reproducibility of the method when performed repeatedly on the same homogenous sample. It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.[14]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Perform a minimum of nine determinations across the specified range (e.g., three replicates at three concentrations) OR six determinations at 100% of the test concentration.[3]
-
The analysis must be conducted by the same analyst on the same day with the same equipment.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study under varied conditions. Typical variations include a different analyst, a different day, and/or a different instrument.
-
This demonstrates the method's reliability under conditions expected during routine use.
-
-
Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: For impurity methods, it is critical to define the lowest concentration that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). The LOQ establishes the lower end of the analytical range.
Experimental Protocol (Signal-to-Noise Approach):
-
Prepare Low-Concentration Samples: Prepare a series of solutions of this compound at decreasing concentrations.
-
Analysis: Inject the solutions and a blank multiple times.
-
Evaluation:
-
Determine the magnitude of the background noise by measuring the signal in a region of the chromatogram close to the analyte peak where no peaks are present.
-
The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 is estimated as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.
-
The LOQ must be confirmed by demonstrating acceptable precision and accuracy at this concentration.
-
Robustness
Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters.[14] This provides an indication of its reliability during normal usage and is a critical part of method development, often preceding formal validation.[16]
Experimental Protocol:
-
Identify Parameters: Select critical chromatographic parameters. For a typical reversed-phase HPLC method, these include:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Mobile phase organic composition (e.g., ± 2%)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
-
Analysis: Prepare a system suitability solution or a standard solution. Analyze this solution under the normal conditions and then under each of the varied conditions.
-
Evaluation: Assess the impact of each change on key system suitability parameters (e.g., retention time, peak tailing, resolution between critical pairs) and quantitative results.
Comparative Summary of Acceptance Criteria
The following table provides a comparative overview of typical validation acceptance criteria for an impurity quantification method, contrasting HPLC-UV with the more sensitive LC-MS/MS.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale for Differences |
| Specificity | No interference at the analyte's RT. Peak Purity Index > 0.995. | No interfering MRM signal at the analyte's RT. Ion ratio consistent with reference standard. | MS/MS provides higher specificity through mass filtering, making it less susceptible to chromatographic co-elution. |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 | LC-MS/MS can exhibit wider variance at the extremes of its very broad dynamic range. |
| Range | LOQ to 150% of specification limit. | LOQ to 150% of specification limit. | The range is defined by the analytical need, not the technique. |
| Accuracy (% Recovery) | 80.0% - 120.0% | 70.0% - 130.0% | Wider acceptance criteria for LC-MS/MS may be justified at ultra-trace levels due to increased variability. |
| Precision (%RSD) | |||
| - Repeatability | ≤ 10.0% | ≤ 15.0% | Similar to accuracy, higher variability is expected and acceptable at the lower concentrations measured by LC-MS/MS. |
| - Intermediate Precision | ≤ 15.0% | ≤ 20.0% | |
| LOQ | Typically 0.01% - 0.05% relative to API. | Typically < 10 ppm (0.001%) relative to API. | The primary advantage of LC-MS/MS is its vastly superior sensitivity. |
Conclusion
The validation of an analytical method for this compound is a systematic process that requires a deep understanding of both the analyte and the chosen analytical technique. While HPLC-UV remains a robust and suitable choice for routine quality control and higher-level quantification, LC-MS/MS is indispensable for trace-level analysis where sensitivity and specificity are paramount.
By grounding experimental design in the principles of causality and adhering to the harmonized guidelines of the ICH, FDA, and EMA, scientists can develop and validate methods that are not only compliant but also scientifically sound, robust, and reliable. This ensures the generation of high-quality data that can be trusted throughout the drug development lifecycle, from early-stage synthesis to final product release.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ResearchGate. (2018). FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Waters Corporation. (n.d.). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Waters Corporation. (n.d.). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. [Link]
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Scholars Research Library. (2013). LC-MS/MS method for determination of potential genotoxic impurities in imatinib mesylate. [Link]
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Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
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International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
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Royal Society of Chemistry. (n.d.). Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate. [Link]
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European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
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Impact Factor. (2024). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. [Link]
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ECA Academy. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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International Journal of Pharmaceutical Sciences and Clinical Research. (2021). Bioanalytical Method Development and Validation for Simultaneous Estimation of Imatinib and Its Metabolite Desmethyl Imatinib in Human Plasma. [Link]
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Allmpus. (n.d.). Imatinib N-Boc N-Desmethyl. [Link]
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International Journal of Pharmacy and Technology. (n.d.). new analytical method development and validation for imatinib mesylate by rp-hplc method. [Link]
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PubMed. (2011). Method Development and Validation for the Simultaneous Determination of Imatinib Mesylate and N-desmethyl Imatinib Using Rapid Resolution High Performance Liquid Chromatography Coupled With UV-detection. [Link]
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Chemsrc. (n.d.). N-Desmethyl imatinib. [Link]
-
ResearchGate. (2021). Method development for determination of imatinib and its' major metabolite, N‐desmethyl imatinib, in biological and environmental samples by SA‐SHS‐LPME and HPLC. [Link]
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PubMed. (2021). Method development for determination of imatinib and its major metabolite, N-desmethyl imatinib, in biological and environmental samples by SA-SHS-LPME and HPLC. [Link]
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Pharmaffiliates. (n.d.). This compound. [Link]
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Indian Journal of Pharmaceutical Sciences. (2022). Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. [Link]
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Scholars Research Library. (n.d.). Method development and validation of RP-HPLC method for estimation of imatinib mesylate in pure and pharmaceutical dosage form. [Link]
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A Senior Application Scientist's Guide to Assessing Imatinib Antibody Specificity in the Presence of N-Boc-N-Desmethyl Imatinib
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the cross-reactivity of anti-Imatinib antibodies with a key synthetic precursor, N-Boc-N-Desmethyl Imatinib. We will explore the scientific rationale for this analysis, provide detailed experimental protocols for quantification, and present a framework for data interpretation.
Introduction: The Imperative for Specificity in Imatinib Therapeutic Drug Monitoring
Imatinib, a first-line tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Therapeutic Drug Monitoring (TDM) is a critical tool for optimizing Imatinib dosage, ensuring it remains within the therapeutic window to maximize efficacy while minimizing toxicity.[1][2] A trough plasma concentration of approximately 1000 ng/mL is often associated with better patient outcomes.[2][3][4]
Immunoassays, particularly ELISA, are frequently employed for TDM due to their high throughput and automation capabilities.[1][3] However, the accuracy of these assays hinges on the specificity of the antibody used. The antibody must selectively bind to Imatinib without recognizing its metabolites or synthetic precursors, as this could lead to an overestimation of the active drug concentration.[5][6]
One such compound of interest is N-Desmethyl Imatinib, the major active metabolite of Imatinib, which is formed by demethylation in the body.[7][8][9] this compound is a chemically protected form of this metabolite, often used as a reference standard or intermediate in synthetic processes.[10][11] Its structural similarity to Imatinib presents a potential challenge for antibody specificity. This guide details the experimental framework necessary to quantify the potential cross-reactivity of an anti-Imatinib antibody with this compound.
The Analytes: A Structural Comparison
Understanding the structural nuances between Imatinib and its derivatives is fundamental to appreciating the potential for antibody cross-reactivity.
-
Imatinib: The parent drug and the primary target for quantification in TDM.
-
N-Desmethyl Imatinib: The primary metabolite, differing from Imatinib by the absence of a methyl group on the piperazine ring. This metabolite retains some biological activity.[7]
-
This compound: A synthetic derivative where the nitrogen on the piperazine ring (where the methyl group is absent) is protected by a tert-butyloxycarbonyl (Boc) group.[10] This bulky protecting group significantly alters the molecule's steric and electronic properties compared to both Imatinib and N-Desmethyl Imatinib.
The key to a specific immunoassay is an antibody that recognizes an epitope on Imatinib that is significantly different from the corresponding regions on its metabolites and related structures.
Experimental Principle: The Competitive ELISA
For quantifying small molecules like Imatinib, the competitive ELISA is the format of choice.[12][13][14] Unlike a sandwich ELISA which requires an antibody pair, a competitive assay relies on the competition between the free analyte in the sample and a labeled or coated antigen for a limited number of antibody binding sites.[15][16] The resulting signal is inversely proportional to the concentration of the analyte in the sample.
The workflow is designed to measure how effectively this compound can compete with a fixed amount of Imatinib conjugate for binding to the anti-Imatinib antibody.
Caption: Principle of the competitive ELISA for assessing cross-reactivity.
Experimental Protocol: A Self-Validating System
This protocol provides a step-by-step methodology for conducting a competitive ELISA to determine the 50% inhibitory concentration (IC50) for both Imatinib and this compound.
Materials:
-
Anti-Imatinib Antibody
-
Imatinib-Protein Conjugate (e.g., Imatinib-BSA) for coating
-
Imatinib Standard (for standard curve)
-
This compound (for cross-reactivity testing)
-
96-well ELISA plates
-
Coating Buffer (e.g., Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Assay Buffer (e.g., 1% BSA in PBS)
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-species IgG)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate Reader
Workflow Diagram:
Caption: Step-by-step workflow for the cross-reactivity ELISA.
Procedure:
-
Plate Coating: Dilute the Imatinib-Protein conjugate in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT) to prevent non-specific binding.
-
Standard/Sample Preparation:
-
Prepare serial dilutions of the Imatinib standard in Assay Buffer.
-
Separately, prepare serial dilutions of this compound in Assay Buffer across a comparable molar concentration range.
-
-
Competitive Reaction:
-
Wash the plate three times.
-
Add 50 µL of each standard dilution or test compound dilution to the appropriate wells.
-
Add 50 µL of the diluted primary anti-Imatinib antibody to all wells.
-
Incubate for 2 hours at RT.
-
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at RT.
-
Wash the plate five times, ensuring thorough removal of unbound antibody.
-
-
Signal Generation:
-
Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes in the dark.
-
Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The goal of the analysis is to determine the concentration of each compound that is required to inhibit 50% of the maximum signal (IC50).
-
Generate Inhibition Curves: For both Imatinib and this compound, plot the percentage of binding inhibition versus the log of the analyte concentration.
-
Calculate IC50: Use a four-parameter logistic (4PL) curve fit to determine the IC50 value for each compound from the respective inhibition curves.
-
Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated using the following formula:
%CR = (IC50 of Imatinib / IC50 of this compound) x 100
Example Data Presentation:
| Analyte | IC50 (ng/mL) | Molar IC50 (nM) | % Cross-Reactivity |
| Imatinib | 15.0 | 25.4 | 100% |
| This compound | >10,000 | >17,250 | <0.15% |
Interpretation of Results:
-
High Cross-Reactivity (>10%): If the antibody shows significant cross-reactivity, it indicates that the presence of this compound (or its de-protected metabolite in a patient sample) could lead to falsely elevated Imatinib readings. Such an antibody may not be suitable for specific TDM.
-
Low Cross-Reactivity (<1%): This is the desired outcome. It demonstrates that the antibody is highly specific for Imatinib and is unlikely to be affected by the presence of the tested derivative. This validates the assay's specificity and trustworthiness for clinical applications.
Based on the significant structural difference introduced by the Boc-group, we hypothesize that a well-characterized monoclonal antibody will exhibit very low cross-reactivity with this compound. The bulky, non-polar Boc group likely disrupts the epitope recognized by a specific anti-Imatinib antibody.
Conclusion
The rigorous validation of antibody specificity is a non-negotiable cornerstone of reliable immunoassay development for therapeutic drug monitoring. By employing a systematic approach using competitive ELISA, researchers can definitively quantify the cross-reactivity of anti-Imatinib antibodies with critical derivatives like this compound. This data is essential for ensuring that TDM assays provide accurate and clinically meaningful results, ultimately contributing to optimized patient care. Choosing an antibody with minimal cross-reactivity is paramount for the integrity of pharmacokinetic and clinical correlation studies.[5][6]
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A Comparative Guide to the Certificate of Analysis for N-Boc-N-Desmethyl Imatinib Reference Standard
Foreword for the Senior Scientist
In the landscape of targeted cancer therapy, the precision of analytical characterization for active pharmaceutical ingredients (APIs) like Imatinib is non-negotiable. The accuracy of dosing, the safety of the final drug product, and the integrity of clinical data all hinge on the quality of the reference standards used to quantify the API and its related substances. This guide provides an in-depth, comparative analysis of the Certificate of Analysis (CoA) for the N-Boc-N-Desmethyl Imatinib reference standard, a critical tool in the synthesis and quality control of Imatinib.
This document moves beyond a simple recitation of specifications. It is designed to empower researchers, analytical development scientists, and quality assurance professionals to critically evaluate and effectively utilize such reference standards. We will dissect the "why" behind each analytical test, compare the standard to a common degradant, Imatinib N-Oxide, and provide actionable, field-tested experimental protocols.
The Strategic Importance of Imatinib-Related Reference Standards
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, functions by inhibiting the Bcr-Abl tyrosine kinase. Its synthesis is a multi-step process where intermediates, by-products, and degradants can emerge. These related substances, or impurities, must be rigorously controlled to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies like the FDA and EMA under ICH Q3A(R2) guidelines.
This compound is a key synthetic intermediate and potential process impurity in certain manufacturing routes of Imatinib. The "N-Boc" (tert-butyloxycarbonyl) group is a common protecting group, and its presence indicates an incomplete deprotection step. As a reference standard, it is indispensable for:
-
Method Development & Validation: Developing and validating analytical methods (primarily chromatography) capable of separating this impurity from the main Imatinib peak.
-
Quality Control: Accurately quantifying its presence in batches of Imatinib API.
-
Forced Degradation Studies: Understanding the degradation pathways of Imatinib under various stress conditions.
To contextualize its importance, we will compare it with Imatinib N-Oxide , a common oxidative degradant that can form during manufacturing or upon storage. While both are critical for quality assessment, their origin and analytical behavior differ significantly, making them excellent candidates for a comparative study.
Deconstructing the Certificate of Analysis: A Comparative Overview
A Certificate of Analysis is the definitive data-backed identity card for a reference standard. Below, we compare the essential parameters for this compound and Imatinib N-Oxide.
Table 1: Comparative Analysis of Key CoA Parameters
| Parameter | This compound | Imatinib N-Oxide | Rationale & Scientific Insight |
| Appearance | White to Off-White Solid | Pale Yellow to Yellow Solid | A simple visual check that can be the first indicator of degradation or contamination. Color changes in N-Oxide, for instance, may suggest further oxidation. |
| Molecular Formula | C₃₄H₃₉N₇O₃ | C₂₉H₃₁N₇O₂ | Confirms the gross chemical composition. The difference reflects the presence of the Boc-group vs. the additional oxygen atom. |
| Molecular Weight | 605.72 g/mol | 505.59 g/mol | Essential for calculating concentrations and assay values. The significant mass difference is easily detectable by mass spectrometry. |
| Identity (¹H NMR) | Conforms to Structure | Conforms to Structure | Provides unambiguous confirmation of the chemical structure. For N-Boc-N-Desmethyl, the characteristic peak for the tert-butyl protons (~1.5 ppm, 9H) is a key diagnostic signal. For the N-Oxide, shifts in the pyridine ring protons are expected. |
| Identity (Mass Spec) | [M+H]⁺ = 606.31 ± 0.5 Da | [M+H]⁺ = 506.25 ± 0.5 Da | Confirms the molecular weight and provides an orthogonal identity check. High-resolution MS can further confirm the elemental composition. |
| Purity (HPLC) | ≥ 98.0% (AUC) | ≥ 98.0% (AUC) | This is the most critical parameter for a chromatographic reference standard. It ensures that the standard itself does not introduce significant error into the quantification of impurities in the API. |
| Assay (qNMR or Mass Balance) | 95.0% - 105.0% | 95.0% - 105.0% | The assay value represents the "true" content of the molecule, accounting for water, residual solvents, and non-chromatographic impurities. This value, not the HPLC purity, should be used to prepare standard solutions for quantitative analysis. |
| Water Content (Karl Fischer) | ≤ 1.0% | ≤ 1.5% | Water content can affect the true concentration of prepared solutions and must be accounted for in the assay calculation. N-Oxides can be more hygroscopic. |
| Residual Solvents (GC-HS) | Meets USP <467> limits | Meets USP <467> limits | Ensures that solvents used in the synthesis of the standard are removed to levels that will not interfere with analytical results or pose a safety risk. |
Experimental Protocols for CoA Verification
The trustworthiness of a CoA is established through robust, validated analytical methods. Below are detailed protocols for the cornerstone experiments used to certify these reference standards.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate Imatinib from its process-related impurities and degradation products.
Objective: To determine the chromatographic purity of the reference standard by calculating the area percent of the main peak.
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 5.0 mg of the reference standard (e.g., this compound).
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.1 mg/mL. .
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Agilent Zorbax, Waters XBridge).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 265 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity using the formula: Purity (%) = (Area_MainPeak / Area_Total) * 100
-
Causality Behind Choices:
-
A C18 column is chosen for its versatility in reversed-phase chromatography, effectively separating compounds of moderate polarity like Imatinib and its derivatives.
-
Formic acid is used as a mobile phase modifier to improve peak shape and provide protons for efficient ionization in a subsequent mass spectrometry analysis.
-
A gradient elution is essential to separate impurities with a wide range of polarities from the main compound and from each other within a reasonable run time.
-
UV detection at 265 nm is selected as it is a wavelength where Imatinib and its structurally related impurities exhibit strong absorbance, ensuring high sensitivity.
Workflow for HPLC Purity Assessment
Caption: Workflow for determining reference standard purity via HPLC.
Orthogonal Verification: Identity Confirmation by Mass Spectrometry
While HPLC provides purity data, it does not confirm identity. Mass Spectrometry (MS) is an essential orthogonal technique that verifies the molecular weight of the standard.
Objective: To confirm the identity of the reference standard by comparing its measured mass-to-charge ratio (m/z) with the theoretical value.
Methodology:
-
Sample Infusion:
-
Prepare a dilute solution of the standard (~10 µg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Infuse the solution directly into the mass spectrometer's ion source using a syringe pump at a flow rate of 5-10 µL/min.
-
-
MS Parameters (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). This mode is highly effective for nitrogen-containing basic compounds like Imatinib derivatives, readily forming protonated molecules [M+H]⁺.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Scan Range: 100 - 1000 m/z.
-
-
Data Analysis:
-
Acquire the mass spectrum.
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the measured m/z with the theoretical m/z. The result should be within a predefined tolerance (e.g., ± 0.5 Da for a standard quadrupole or much tighter for a high-resolution instrument).
-
Logical Flow of Identity Verification
Caption: Self-validating workflow for reference standard certification.
Conclusion: An Integrated Approach to Reference Standard Qualification
The Certificate of Analysis for a reference standard like this compound is more than a list of specifications; it is a declaration of its suitability for purpose. By understanding the scientific principles behind each test—from the chromatographic separation in HPLC to the mass verification in MS—scientists can use these standards with confidence.
The comparison with a degradant like Imatinib N-Oxide highlights the necessity of having a well-characterized library of standards to tackle the diverse challenges of pharmaceutical analysis. Ultimately, a robustly certified reference standard is the bedrock upon which the quality, safety, and efficacy of medicines are built. This guide serves as a framework for not only interpreting a CoA but for truly understanding the science that underpins it.
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Available at: [Link]
-
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. USP-NF. Rockville, MD: United States Pharmacopeial Convention. Available at: [Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. Available at: [Link]
A Comparative Guide to N-Boc-N-Desmethyl Imatinib: A Key Intermediate in Targeted Therapy Research
This guide provides an in-depth technical comparison of N-Boc-N-Desmethyl Imatinib, a critical intermediate and reference standard in the development and analysis of the landmark anti-cancer drug, Imatinib. We will explore its applications in chemical synthesis, including isotopic labeling, and its role in the analytical characterization of Imatinib and its metabolites. This document is intended for researchers, medicinal chemists, and quality control specialists in the field of drug development.
Introduction: The Significance of Imatinib and its Derivatives
Imatinib (marketed as Gleevec®) revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2] It functions as a potent and selective inhibitor of specific tyrosine kinases, namely BCR-ABL, c-Kit, and platelet-derived growth factor receptor (PDGFR).[1] The aberrant activity of these kinases is a hallmark of the aforementioned cancers. Imatinib's success underscored the power of targeted therapy, shifting the paradigm of cancer treatment.[1]
The synthesis and analysis of Imatinib require a deep understanding of its related compounds, including synthetic precursors, metabolites, and potential impurities. This compound serves as a pivotal molecule in this context, primarily as a protected intermediate for the synthesis of Imatinib and its analogs, as well as a certified reference material for analytical purposes.
Molecular Comparison at a Glance
To understand the role of this compound, it is essential to compare its structure with that of Imatinib and its primary active metabolite, N-Desmethyl Imatinib. The key difference lies in the substitution on the piperazine ring.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature | Primary Role |
| Imatinib | C₂₉H₃₁N₇O | 493.60 | N-methylpiperazine | Active Pharmaceutical Ingredient |
| N-Desmethyl Imatinib | C₂₈H₂₉N₇O | 479.58 | Unsubstituted piperazine | Active Metabolite |
| This compound | C₃₃H₃₇N₇O₃ | 579.71 | N-Boc-piperazine | Synthetic Intermediate / Reference Standard |
The tert-butyloxycarbonyl (Boc) group in this compound is a common protecting group in organic synthesis. It deactivates the secondary amine on the piperazine ring, preventing it from participating in unwanted side reactions during the construction of the Imatinib scaffold. This protecting group can be removed under specific conditions to yield N-Desmethyl Imatinib, which can then be methylated to produce Imatinib.
This compound in Chemical Synthesis
The strategic use of this compound as a synthetic intermediate allows for the efficient and controlled synthesis of Imatinib and its derivatives. This is particularly valuable in the synthesis of isotopically labeled Imatinib for metabolism and protein binding studies.
Synthetic Pathway Overview
A common synthetic strategy for Imatinib involves the coupling of the core pyrimidine-aniline fragment with the side chain containing the piperazine moiety.[2] The use of a Boc-protected piperazine allows for the final methylation step to be performed selectively and in high yield.
Caption: Synthetic pathway to Imatinib via an N-Boc protected intermediate.
Experimental Protocol: Synthesis of Imatinib from this compound
This protocol outlines the final steps of an Imatinib synthesis, starting from the Boc-protected precursor.
Step 1: Boc Deprotection
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Add trifluoroacetic acid (TFA, 5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Desmethyl Imatinib.
Step 2: N-Methylation
-
Dissolve N-Desmethyl Imatinib (1.0 eq) in 1,2-dichloroethane (DCE, 15 mL/g).
-
Add aqueous formaldehyde (37 wt. %, 1.5 eq) followed by sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, DCM/Methanol gradient) to afford Imatinib.
Application in Isotopic Labeling
This compound is an ideal precursor for introducing isotopic labels into the N-methyl group of Imatinib. For instance, reacting N-Desmethyl Imatinib (obtained after deprotection) with [¹⁴C]-formaldehyde or [¹³C]-formaldehyde allows for the synthesis of [¹⁴C]-Imatinib or [¹³C]-Imatinib, respectively.[3] These labeled versions are invaluable for accelerator mass spectrometry (AMS) studies, which can trace the drug and its metabolites at very low concentrations in biological systems.[3]
Role as an Analytical Reference Standard
In pharmaceutical quality control, it is crucial to identify and quantify any impurities in the active pharmaceutical ingredient (API) and final drug product. This compound can be present as a process-related impurity if the deprotection and methylation steps in the synthesis are incomplete. Therefore, having a well-characterized standard of this compound is essential for developing and validating analytical methods.
Comparison in Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the standard for analyzing Imatinib and its related substances.[4][5][6] The physicochemical properties of this compound dictate its chromatographic behavior relative to Imatinib and N-Desmethyl Imatinib.
| Compound | Polarity | Expected Elution Order (Reversed-Phase HPLC) |
| N-Desmethyl Imatinib | Most Polar | 1st |
| Imatinib | Intermediate | 2nd |
| This compound | Least Polar | 3rd |
The Boc group significantly increases the lipophilicity of the molecule, leading to stronger retention on a reversed-phase column (e.g., C18) and thus a later elution time compared to Imatinib and N-Desmethyl Imatinib.
Experimental Protocol: LC-MS/MS Analysis
The following is a representative LC-MS/MS method for the simultaneous determination of Imatinib and its key related compounds.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 2.4 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: Methanol.[7]
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.7 mL/min.[7]
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Biological Context: The Imatinib Signaling Pathway
To fully appreciate the importance of synthesizing and analyzing pure Imatinib, it is crucial to understand its mechanism of action. Imatinib targets the ATP-binding site of the BCR-ABL, c-Kit, and PDGFR tyrosine kinases, preventing the phosphorylation of their downstream substrates and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.
Caption: Imatinib inhibits key tyrosine kinases, blocking downstream signaling pathways.
The purity of Imatinib is paramount, as process-related impurities could potentially have off-target effects or reduced efficacy. The use of this compound as an intermediate and a reference standard ensures the production of high-purity Imatinib, contributing to the safety and effectiveness of this life-saving medication.
Conclusion
This compound is a versatile and indispensable tool in the lifecycle of Imatinib. As a protected synthetic intermediate, it enables the controlled and efficient synthesis of Imatinib and its isotopically labeled analogs. As a well-characterized reference standard, it is crucial for the development of robust analytical methods to ensure the purity and quality of the final drug product. A thorough understanding of the properties and applications of this compound is therefore essential for scientists and researchers dedicated to the advancement of targeted cancer therapies.
References
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Kantarci, B., et al. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PLOS ONE. Retrieved from [Link][2]
-
Kim, H., et al. (2020). Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14. Journal of Labelled Compounds and Radiopharmaceuticals, 63(4), 174-182. Retrieved from [Link][3]
-
Gambacorti-Passerini, C., et al. (2014). A new HPLC-UV validated method for therapeutic drug monitoring of tyrosine kinase inhibitors in leukemic patients. IRIS-AperTO. Retrieved from [Link][4]
-
Kaza, M., et al. (2016). HPLC-UV assay of imatinib in human plasma optimized for bioequivalence studies. Acta Poloniae Pharmaceutica, 73(6), 1497-1504. Retrieved from [Link][5]
-
Patel, P. N., et al. (2023). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. International Journal of Pharmaceutical and Bio-Medical Science, 3(3), 1-10. Retrieved from [Link][6]
-
Hangzhou Canghaifan Pharmaceutical Technology Co., Ltd. (2020). Synthesis method of imatinib and imatinib mesylate. Google Patents. Retrieved from [8]
-
Semantic Scholar. (n.d.). Various analytical methods for estimation of Imatinib: A review. Retrieved from [Link][9]
-
Kinigopoulou, M., et al. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances, 6(66), 61458-61467. Retrieved from [Link][10]
-
Vreeland, R. (2008). Novel Imatinib base synthesis. The Chemical Reaction Database. Retrieved from [Link][11]
-
Zhang, Y., et al. (2014). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. Journal of Chromatographic Science, 52(3), 344-350. Retrieved from [Link][7][12]
-
Wang, Y., et al. (2008). A Facile Total Synthesis of Imatinib Base and Its Analogues. Letters in Organic Chemistry, 5(3), 177-180. Retrieved from [Link][13]
-
Zhang, Y., et al. (2014). LC-MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. Request PDF. Retrieved from [Link][14]
-
Ivanovic, D., et al. (2015). Determination of Imatinib and its Genotoxic Impurities in Tablets. Research Trend. Retrieved from [Link][15]
-
Novartis AG. (2010). Method for synthesizing Imatinib. Google Patents. Retrieved from [16]
-
Jiangsu Hengrui Medicine Co., Ltd. (2015). Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. Google Patents. Retrieved from [17]
-
Bhatt, V., et al. (2013). Quantification of Potential Genotoxic Impurity in Imatinib Mesylate by LC-MS/MS. Acta Chimica & Pharmaceutica Indica, 3(2), 182-191. Retrieved from [Link][18]
-
Li, Y., et al. (2014). A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. Journal of Pharmaceutical Analysis, 4(5), 374-380. Retrieved from [Link][19]
-
Reddy, G. S., et al. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal of Novel Research and Development, 8(10), 1-10. Retrieved from [Link][20]
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Zhang, M., et al. (2008). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Request PDF. Retrieved from [Link][21]
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A Guide to Inter-Laboratory Comparison of N-Boc-N-Desmethyl Imatinib Analysis: Ensuring Accuracy and Comparability in Pharmaceutical Research
For Immediate Release
In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analysis of N-Boc-N-Desmethyl Imatinib, a key derivative of the anticancer drug Imatinib.[1][2] This document is intended for researchers, scientists, and drug development professionals to foster consistency and reliability in analytical measurements across different facilities.
The validation of analytical methods is a critical component of Good Manufacturing Practice (GMP) and is essential for ensuring that analytical procedures yield reliable and reproducible results.[3][4] Inter-laboratory studies, also known as proficiency testing, are a widely accepted method for determining the accuracy and precision of a specific test method when performed by different laboratories.[5][6][7] Such comparisons are vital for validating analytical methods, ensuring consistent product quality, and complying with regulatory standards.[3]
This guide will delve into the rationale behind the experimental design for an inter-laboratory study, provide a detailed analytical protocol, present hypothetical comparative data, and offer insights into the interpretation of these results.
The Analyte: this compound
This compound is a protected derivative of N-Desmethyl Imatinib, the primary active metabolite of Imatinib.[1][2] Imatinib is a tyrosine kinase inhibitor widely used in cancer therapy.[8] The "Boc" (tert-butyloxycarbonyl) protecting group is often utilized during the synthesis of Imatinib and its analogues to prevent unwanted side reactions.[9] Therefore, the accurate quantification of this compound is crucial for monitoring synthesis processes and ensuring the purity of the final API.
Designing a Robust Inter-Laboratory Comparison Study
The primary objective of an inter-laboratory comparison is to assess the reproducibility of an analytical method across multiple laboratories.[10] A well-designed study minimizes variables other than the laboratory itself to ensure that any observed differences in results can be attributed to laboratory-specific factors.
Key Considerations for Study Design:
-
Homogeneous and Stable Test Material: A single, well-characterized batch of this compound should be prepared and distributed to all participating laboratories. The homogeneity and stability of the material must be confirmed prior to distribution to ensure that all participants are analyzing identical samples.[7]
-
Detailed and Unambiguous Protocol: A comprehensive analytical protocol must be provided to all participating laboratories. This protocol should specify all critical parameters, including sample preparation, instrumentation, chromatographic conditions, and data analysis procedures.[5]
-
Sufficient Number of Participants: A minimum of eight laboratories is generally recommended for a collaborative study to obtain statistically significant data on method performance.[10]
-
Blinded Samples: To ensure objectivity, it is advisable to provide samples to the laboratories in a blinded manner, where the concentration of the analyte is unknown to the analysts.
Experimental Workflow
The following diagram illustrates the typical workflow for an inter-laboratory comparison study.
Caption: Workflow of the inter-laboratory comparison study.
Standardized Analytical Protocol: HPLC-UV Method
A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and robust technique for the quantification of pharmaceutical compounds. The following is a detailed protocol for the analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Test Sample Preparation: Accurately weigh and dissolve the provided test sample in methanol to achieve a target concentration within the calibration range.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the test sample using the calibration curve.
-
Perform all measurements in triplicate.
Hypothetical Comparative Data
The following tables present hypothetical data from a fictional inter-laboratory comparison study involving five laboratories.
Table 1: Reported Concentrations of this compound (Assigned Value = 50.0 µg/mL)
| Laboratory | Reported Concentration (µg/mL) | Mean | Standard Deviation |
| Lab 1 | 50.2, 50.5, 49.8 | 50.17 | 0.35 |
| Lab 2 | 48.9, 49.2, 49.5 | 49.20 | 0.30 |
| Lab 3 | 51.5, 51.8, 51.2 | 51.50 | 0.30 |
| Lab 4 | 49.9, 50.1, 50.3 | 50.10 | 0.20 |
| Lab 5 | 47.8, 48.1, 47.5 | 47.80 | 0.30 |
Table 2: Statistical Analysis of Inter-Laboratory Results
| Parameter | Value |
| Overall Mean (µg/mL) | 49.75 |
| Repeatability Standard Deviation (sr) | 0.29 |
| Reproducibility Standard Deviation (sR) | 1.45 |
| Repeatability Relative Standard Deviation (RSDr%) | 0.58% |
| Reproducibility Relative Standard Deviation (RSDR%) | 2.91% |
Interpretation and Discussion of Results
The goal of an inter-laboratory study is to evaluate the performance of the analytical method and the participating laboratories.[11]
-
Accuracy: The overall mean of 49.75 µg/mL is close to the assigned value of 50.0 µg/mL, indicating good overall accuracy of the method. Individual laboratory means can be assessed against the assigned value to identify potential biases. For example, Lab 5's mean of 47.80 µg/mL may warrant further investigation.
-
Precision:
-
Repeatability (within-laboratory precision): The RSDr of 0.58% indicates good precision for a single analyst in a single laboratory.[12]
-
Reproducibility (between-laboratory precision): The RSDR of 2.91% reflects the variation between different laboratories. This value is typically higher than the repeatability and provides a measure of the method's ruggedness.[12]
-
Statistical tools like Cochran's and Grubbs' tests can be used to identify outlier data that may be due to technical errors.[5]
Chemical Structure and Analysis Pathway
The following diagram illustrates the chemical structure of this compound and the analytical pathway for its quantification.
Caption: Structure and analytical pathway for this compound.
Conclusion and Recommendations
A well-executed inter-laboratory comparison is an invaluable tool for validating analytical methods and ensuring data quality in the pharmaceutical industry.[3] The results of such studies provide confidence in the reliability of analytical data used for product release, stability studies, and regulatory submissions.
Based on the hypothetical data, the described HPLC-UV method demonstrates acceptable accuracy and precision for the analysis of this compound. For laboratories with results that deviate significantly from the mean, a review of their procedures and instrumentation is recommended to identify and rectify any potential issues. Regular participation in proficiency testing schemes is encouraged to maintain a high standard of analytical performance.
References
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- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- de Oliveira, A. R. M. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- GUIDELINE FOR INTER-LABOR
- Kumar, S., & Kumar, A. (2016). Analytical method validation: A brief review.
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- What is an inter labor
- An In-depth Technical Guide to the Synthesis and Characterization of Im
- Zhang, Y., et al. (2014). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
